Ubiquicidin(29-41)
説明
BenchChem offers high-quality Ubiquicidin(29-41) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ubiquicidin(29-41) including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C68H121N31O18S |
|---|---|
分子量 |
1693.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C68H121N31O18S/c1-34(89-53(106)38(12-6-25-83-64(73)74)90-50(104)33-88-62(115)51(72)35(2)100)52(105)91-39(11-4-5-24-69)54(107)92-40(13-7-26-84-65(75)76)55(108)93-41(14-8-27-85-66(77)78)56(109)96-44(23-30-118-3)59(112)95-43(21-22-48(70)102)58(111)98-46(31-36-17-19-37(101)20-18-36)60(113)99-47(32-49(71)103)61(114)94-42(15-9-28-86-67(79)80)57(110)97-45(63(116)117)16-10-29-87-68(81)82/h17-20,34-35,38-47,51,100-101H,4-16,21-33,69,72H2,1-3H3,(H2,70,102)(H2,71,103)(H,88,115)(H,89,106)(H,90,104)(H,91,105)(H,92,107)(H,93,108)(H,94,114)(H,95,112)(H,96,109)(H,97,110)(H,98,111)(H,99,113)(H,116,117)(H4,73,74,83)(H4,75,76,84)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87)/t34-,35+,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,51-/m0/s1 |
InChIキー |
OYOXQLUCUURFIV-YXCRIUEQSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Ubiquicidin(29-41): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquicidin(29-41), with the amino acid sequence TGRAKRRMQYNRR, is a 13-amino acid cationic antimicrobial peptide fragment derived from the human ribosomal protein S30.[1] Its potent antimicrobial activity against a broad spectrum of pathogens, including bacteria and fungi, has garnered significant interest, particularly in the context of rising antimicrobial resistance.[2][3] This technical guide provides an in-depth exploration of the core mechanism of action of Ubiquicidin(29-41), summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular interactions and experimental workflows.
Core Mechanism of Action
The primary mechanism of action of Ubiquicidin(29-41) is initiated by a direct and selective interaction with the microbial cell membrane, a process governed by electrostatic forces.[4][5] This is followed by a series of events that compromise the integrity and function of the cell envelope, and potentially involve subsequent intracellular interactions.
Electrostatic Attraction and Binding to the Microbial Membrane
The initial and most critical step in the action of Ubiquicidin(29-41) is its binding to the microbial cell surface. This interaction is highly selective for microbial cells over mammalian cells.
-
Cationic Nature: Ubiquicidin(29-41) is a highly cationic peptide, carrying a significant net positive charge at physiological pH due to the presence of multiple arginine and lysine (B10760008) residues.[6]
-
Anionic Microbial Surfaces: Bacterial and fungal cell membranes are rich in negatively charged molecules, such as phosphatidylglycerol (PG), cardiolipin, and teichoic acids in Gram-positive bacteria, and lipopolysaccharides (LPS) in Gram-negative bacteria.[7] This results in a net negative surface charge.
-
Selective Binding: The strong electrostatic attraction between the cationic peptide and the anionic microbial membrane drives the initial binding process.[4] In contrast, mammalian cell membranes are typically composed of zwitterionic phospholipids (B1166683) like phosphatidylcholine and sphingomyelin, resulting in an electrically neutral outer leaflet, which minimizes interaction with cationic peptides.[8]
This selective electrostatic interaction is a key determinant of the antimicrobial specificity of Ubiquicidin(29-41).
Membrane Perturbation and Disruption
Following the initial binding, Ubiquicidin(29-41) induces significant changes in the structure and dynamics of the microbial membrane.
-
Membrane Stiffening and Reduced Fluidity: Studies using quasielastic neutron scattering (QENS) have revealed that Ubiquicidin(29-41) restricts the lateral motion of lipids within the membrane leaflet.[8] This leads to an increase in membrane rigidity, or "stiffening," which can impair the function of membrane-embedded proteins involved in essential cellular processes like respiration and transport.
-
Vesicle Aggregation: Dynamic Light Scattering (DLS) experiments have demonstrated that Ubiquicidin(29-41) can induce the aggregation of anionic vesicles, which are model systems for bacterial membranes.[8] This effect is more pronounced at higher peptide-to-lipid ratios and is thought to be a consequence of charge neutralization on the vesicle surface.[8]
-
Membrane Permeabilization: While the primary mode of action may not be pore formation in the classical sense, the accumulation of the peptide on the membrane surface can lead to localized disruptions and increased permeability. This can result in the leakage of ions and small molecules, leading to depolarization of the membrane potential and ultimately, cell death.
Intracellular Accumulation
There is evidence to suggest that the mechanism of Ubiquicidin(29-41) is not limited to the cell membrane. A specific mechanism for the intracellular accumulation of Ubiquicidin(29-41) has been proposed, which may involve binding to a specific cytoplasmic target protein.[1][9] However, the precise intracellular targets and the functional consequences of this accumulation are still under investigation.
Quantitative Data
The following tables summarize the available quantitative data on the antimicrobial activity and biophysical interactions of Ubiquicidin(29-41).
| Table 1: Antimicrobial Activity of Ubiquicidin(29-41) | |
| Organism | Metric (Value) |
| Aspergillus fumigatus (hyphae) | EC50 (91 ± 19 μM)[3] |
| Aspergillus fumigatus (conidia) | MIC (18 ± 13 μM)[3] |
| Table 2: Biophysical Interaction Parameters of Ubiquicidin(29-41) | |
| Interaction | Technique |
| Binding to Anionic Phospholipid Membranes | Isothermal Titration Calorimetry (ITC) |
| Effect on Membrane Dynamics | Quasielastic Neutron Scattering (QENS) |
| Induction of Vesicle Aggregation | Dynamic Light Scattering (DLS) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research on Ubiquicidin(29-41).
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol is adapted from the Hancock Lab's modified method for cationic antimicrobial peptides.[10]
-
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Ubiquicidin(29-41) stock solution
-
Bacterial inoculum (e.g., Staphylococcus aureus), adjusted to a 0.5 McFarland standard and then diluted to ~5 x 10^5 CFU/mL in MHB
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
-
Procedure:
-
Prepare serial two-fold dilutions of Ubiquicidin(29-41) in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.
-
Add 11 µL of each peptide dilution to the corresponding wells. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimal Inhibitory Concentration (MIC) as the lowest concentration of the peptide that causes a significant inhibition of bacterial growth (e.g., >50% reduction in turbidity compared to the positive control), which can be measured using a microplate reader at 600 nm.
-
Membrane Interaction Analysis: Isothermal Titration Calorimetry (ITC)
This protocol provides a general framework for studying the thermodynamics of Ubiquicidin(29-41) binding to model membranes.
-
Materials:
-
Isothermal Titration Calorimeter
-
Ubiquicidin(29-41) solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Large unilamellar vesicles (LUVs) of anionic phospholipids (e.g., POPG) suspended in the same buffer
-
-
Procedure:
-
Thoroughly degas both the peptide solution and the vesicle suspension.
-
Load the vesicle suspension into the sample cell of the calorimeter.
-
Load the Ubiquicidin(29-41) solution into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C or 37°C), stirring speed, and injection volume.
-
Perform a series of injections of the peptide into the vesicle suspension, allowing the system to reach equilibrium after each injection.
-
Analyze the resulting thermogram to determine the binding enthalpy (ΔH), binding constant (Ka), and stoichiometry (n). The binding entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.
-
Vesicle Aggregation Assay: Dynamic Light Scattering (DLS)
This protocol outlines the use of DLS to assess the effect of Ubiquicidin(29-41) on the size of model membrane vesicles.
-
Materials:
-
Dynamic Light Scattering instrument
-
Suspension of anionic LUVs in buffer
-
Ubiquicidin(29-41) solution
-
-
Procedure:
-
Measure the initial size distribution of the LUV suspension.
-
Add a defined concentration of Ubiquicidin(29-41) to the LUV suspension and incubate for a specified time.
-
Measure the size distribution of the LUVs after the addition of the peptide.
-
Repeat the measurement at different peptide-to-lipid ratios.
-
An increase in the average particle size indicates peptide-induced vesicle aggregation.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Proposed mechanism of action for Ubiquicidin(29-41).
Experimental Workflow
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
The mechanism of action of Ubiquicidin(29-41) is a multi-step process initiated by selective electrostatic binding to anionic microbial membranes. This leads to membrane stiffening, reduced fluidity, and aggregation, ultimately compromising the cell envelope's integrity. Evidence also points towards a subsequent intracellular accumulation, suggesting a dual mode of action. Further research is warranted to fully elucidate the intracellular targets and to expand the quantitative understanding of its interaction with a wider range of microbial pathogens. The provided protocols offer a standardized framework for future investigations, which will be critical for the potential development of Ubiquicidin(29-41) as a novel therapeutic agent.
References
- 1. elib.tiho-hannover.de [elib.tiho-hannover.de]
- 2. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human antimicrobial peptides’ antifungal activity against Aspergillus fumigatus | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Ubiquicidin-Derived Peptides Selectively Interact with the Anionic Phospholipid Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Ubiquicidin(29-41): A Technical Guide to its Discovery, Origin, and Core Functional Attributes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquicidin(29-41) (UBI(29-41)), a synthetically derived cationic antimicrobial peptide, has garnered significant attention for its potential in both therapeutic and diagnostic applications. This technical guide provides an in-depth exploration of the discovery, origin, and fundamental characteristics of UBI(29-41). It details the initial identification of its parent protein, ubiquicidin (B1575653), from murine macrophages and outlines the synthetic procedures for the active peptide fragment. Furthermore, this document elaborates on the experimental protocols for assessing its antimicrobial efficacy and discusses its primary mechanism of action, which involves the disruption of bacterial cell membranes. Quantitative data on its antimicrobial activity are presented, and key experimental workflows are visualized to offer a comprehensive resource for researchers in the field of antimicrobial peptide development.
Discovery and Origin of Ubiquicidin and its Derivative, UBI(29-41)
The journey to the discovery of Ubiquicidin(29-41) began with the identification of its parent protein, ubiquicidin.
Isolation of Ubiquicidin from Murine Macrophages
Ubiquicidin was first isolated and characterized from the cytosolic fraction of the murine macrophage cell line RAW264.7.[1] In the foundational study, researchers identified an antimicrobial protein in the cytosol of interferon-gamma (IFN-γ) activated macrophages.[1] This protein, named ubiquicidin, was purified to homogeneity and characterized as a cationic protein with a molecular weight of approximately 6.6 kDa.[1] Subsequent amino-terminal amino acid sequencing and mass spectrometry analysis revealed that ubiquicidin is likely identical to the ribosomal protein S30.[1]
Ubiquicidin(29-41): A Synthetic Antimicrobial Peptide Fragment
Further research focused on identifying the specific regions of the full-length ubiquicidin protein responsible for its antimicrobial activity. This led to the synthesis of various peptide fragments. The fragment spanning amino acid residues 29 to 41, with the sequence TGRAKRRMQYNRR, was identified as a potent antimicrobial peptide and is now known as Ubiquicidin(29-41).[2] This 13-amino acid peptide is synthetically produced for research and development purposes, offering advantages in terms of purity, scalability, and the ability to introduce modifications.[3][4]
Mechanism of Antimicrobial Action
The primary mechanism of action of Ubiquicidin(29-41) is characteristic of many cationic antimicrobial peptides, involving a direct interaction with and disruption of the bacterial cell membrane.
Electrostatic Interaction with the Bacterial Cell Membrane
The initial step in the antimicrobial action of UBI(29-41) is its electrostatic attraction to the negatively charged components of the bacterial cell envelope.[5][6] The peptide is highly cationic due to the presence of multiple arginine and lysine (B10760008) residues. In contrast, bacterial membranes are rich in anionic molecules such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, resulting in a net negative surface charge. This charge difference facilitates the selective accumulation of UBI(29-41) on the bacterial surface over the zwitterionic membranes of mammalian cells.[5]
Membrane Disruption
Following the initial binding, UBI(29-41) is thought to disrupt the integrity of the bacterial membrane. While the precise molecular arrangement is still under investigation, two common models for membrane disruption by cationic antimicrobial peptides are the "barrel-stave" and "toroidal-pore" models.[7] In the barrel-stave model , the peptides insert into the membrane, forming a pore-like structure. In the toroidal-pore model , the peptides, along with the lipid molecules, bend to form a pore, leading to membrane permeabilization and leakage of intracellular contents, ultimately resulting in cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of Ubiquicidin(29-41).
Solid-Phase Peptide Synthesis of Ubiquicidin(29-41)
Ubiquicidin(29-41) (Sequence: Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg) is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) chemistry.[3][8]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water
-
Diethyl ether
-
Automated or manual peptide synthesizer
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 and 15 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents) with DIC (4 equivalents) and OxymaPure® (4 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 92.5% TFA, 2.5% TIS, 2.5% EDT, 2.5% water) for 2-3 hours.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold diethyl ether multiple times.
-
Purification: Purify the crude peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of Ubiquicidin(29-41) is quantified by determining its Minimum Inhibitory Concentration (MIC) using a modified broth microdilution method suitable for cationic peptides.[9][10]
Materials:
-
Ubiquicidin(29-41) stock solution
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Sterile polypropylene tubes
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer or microplate reader
Protocol:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) plate.
-
Inoculate a few colonies into MHB and incubate until the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.4-0.6).
-
Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Peptide Dilution Series:
-
Prepare a stock solution of UBI(29-41) in sterile water or 0.01% acetic acid.
-
Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.
-
-
Assay Setup:
-
Add 100 µL of the diluted bacterial inoculum to each well of a 96-well polypropylene plate.
-
Add 11 µL of each peptide dilution to the respective wells.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Quantitative Data
The antimicrobial activity of Ubiquicidin(29-41) has been evaluated against a range of pathogenic microorganisms. The following tables summarize key quantitative data from various studies.
Table 1: Minimum Inhibitory Concentrations (MIC) of Ubiquicidin(29-41)
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 16 - 64 | [1] |
| Staphylococcus aureus (MRSA) | Clinical Isolate | 32 - 128 | [11] |
| Escherichia coli | ATCC 25922 | >128 | [1] |
| Listeria monocytogenes | EGD | 8 - 32 | [1] |
| Salmonella typhimurium | ATCC 14028 | 64 - 256 | [1] |
Note: MIC values can vary depending on the specific experimental conditions.
Table 2: Target-to-Nontarget Ratios in Infection Imaging Studies
Radiolabeled Ubiquicidin(29-41) has been extensively studied as an imaging agent for detecting bacterial infections. The target-to-nontarget (T/NT) ratio is a key metric for the efficacy of such agents.
| Radiotracer | Infection Model (in vivo) | T/NT Ratio (at 2h) | Reference |
| 99mTc-UBI(29-41) | S. aureus (mouse) | ~4.0 - 5.0 | [12] |
| 99mTc-UBI(29-41) | E. coli (rabbit) | ~1.7 | [13] |
| 68Ga-DOTA-UBI(29-41) | S. aureus (rat) | ~3.5 - 4.5 | [3] |
Conclusion
Ubiquicidin(29-41) represents a promising lead in the development of novel antimicrobial agents and diagnostic tools. Its origin from a naturally occurring mammalian antimicrobial protein, coupled with its potent and selective bactericidal activity, underscores its potential. The well-defined synthetic route allows for its production and modification for various applications. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic and diagnostic capabilities of this important antimicrobial peptide. Future research may focus on optimizing its in vivo stability, expanding its antimicrobial spectrum, and further elucidating its interactions with bacterial membranes to design even more effective derivatives.
References
- 1. Ubiquicidin, a novel murine microbicidal protein present in the cytosolic fraction of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Integrating a covalent probe with ubiquicidin fragment enables effective bacterial infection imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superior affinity of ubiquicidin peptide united with ortho -borylated acetophenone to an amine-containing model bacterial membrane - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00692A [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Technical Guide to Ubiquicidin(29-41): A Promising Peptide for Infection Imaging
For Immediate Release
This whitepaper provides a comprehensive technical overview of Ubiquicidin(29-41), a cationic antimicrobial peptide fragment, for researchers, scientists, and professionals in drug development. It details the peptide's amino acid sequence, its mechanism of action, and its primary application as an imaging agent for bacterial and fungal infections. This guide includes a compilation of quantitative data from various studies, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.
Core Properties of Ubiquicidin(29-41)
Ubiquicidin is a naturally occurring human antimicrobial peptide. The fragment spanning amino acids 29 to 41 has been identified as a key region for antimicrobial activity and has been extensively studied as a diagnostic imaging agent.
Amino Acid Sequence: The amino acid sequence of Ubiquicidin(29-41) is Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg (TGRAKRRMQYNRR).[1][2][3] This sequence contains a high proportion of positively charged amino acids (arginine and lysine), which is crucial for its mechanism of action.
Mechanism of Action: Targeting Microbial Surfaces
The primary mechanism of action of Ubiquicidin(29-41) is based on the electrostatic interaction between the positively charged peptide and the negatively charged components of microbial cell surfaces.[1] Unlike mammalian cells, bacterial and fungal cell membranes are rich in anionic molecules such as lipopolysaccharides (in Gram-negative bacteria), teichoic acids (in Gram-positive bacteria), and phospholipids, giving them an overall negative surface charge. The cationic nature of Ubiquicidin(29-41) allows it to preferentially bind to these microbial surfaces.[1] This binding is a critical first step for its use in imaging infections, as it allows for the accumulation of the peptide at the site of infection.
Application in Diagnostic Imaging
When labeled with a radionuclide, such as Technetium-99m (99mTc) or Gallium-68 (68Ga), Ubiquicidin(29-41) can be used as a radiopharmaceutical for the specific imaging of bacterial and fungal infections using Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), respectively.[1][4] The accumulation of the radiolabeled peptide at the infection site allows for its non-invasive visualization.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving radiolabeled Ubiquicidin(29-41).
Table 1: Biodistribution of 99mTc-Ubiquicidin(29-41) in Humans (% Administered Dose) [5]
| Organ | 30 min | 120 min | 240 min |
| Kidneys | 6.53 ± 0.58 | 4.54 ± 0.57 | 3.38 ± 0.55 |
| Liver | 5.43 ± 0.76 | 3.17 ± 0.25 | 2.02 ± 0.30 |
| Bladder | 4.60 ± 0.92 | 23.00 ± 2.32 | 38.85 ± 4.01 |
Table 2: Target-to-Nontarget (T/NT) Ratios of 99mTc-Ubiquicidin(29-41) in Human Infection Imaging [5]
| Time Point | Mean T/NT Ratio ± SD |
| 30 min | 2.75 ± 1.69 |
| 120 min | 2.04 ± 1.01 |
Table 3: Biodistribution of 99mTc-Ubiquicidin(29-41) in Rabbits with S. aureus Infection [6]
| Organ | 5 min (% Uptake) | 60 min (% Uptake) |
| Kidneys | 10.6 ± 2.1 | 5.9 ± 0.8 |
| Liver | 6.6 ± 1.6 | 4.1 ± 0.5 |
| Bladder | - | 66.6 ± 7.2 |
Table 4: Target-to-Nontarget (T/NT) Ratios in Rabbit Infection Models at 60 min [6]
| Infection Model | Mean T/NT Ratio ± SD |
| Staphylococcus aureus | 2.2 ± 0.5 |
| Escherichia coli | 1.7 ± 0.4 |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments involving Ubiquicidin(29-41).
Radiolabeling of Ubiquicidin(29-41) with Technetium-99m (99mTc)
Objective: To prepare 99mTc-Ubiquicidin(29-41) for use as a SPECT imaging agent.
Materials:
-
Ubiquicidin(29-41) peptide
-
Stannous chloride (SnCl₂) as a reducing agent
-
Tricine and Ethylenediamine-N,N'-diacetic acid (EDDA) as co-ligands (in some protocols)
-
Sodium pertechnetate (B1241340) (Na99mTcO₄) eluted from a 99Mo/99mTc generator
-
Saline solution
-
Reaction vials
-
Equipment for quality control (e.g., HPLC, ITLC)
Procedure (Direct Labeling Method): [7]
-
A lyophilized kit is prepared containing Ubiquicidin(29-41) and stannous chloride.
-
Freshly eluted sodium pertechnetate (in saline) is added to the kit.
-
The vial is incubated at room temperature for a specified time (e.g., 15-30 minutes).[2][8]
-
Quality Control: The radiochemical purity (RCP) is determined using methods like Instant Thin Layer Chromatography (ITLC) or High-Performance Liquid Chromatography (HPLC) to separate the labeled peptide from free pertechnetate and reduced/hydrolyzed technetium.[7]
Radiolabeling of Ubiquicidin(29-41) with Gallium-68 (68Ga)
Objective: To prepare 68Ga-DOTA-Ubiquicidin(29-41) for use as a PET imaging agent.
Materials:
-
DOTA-conjugated Ubiquicidin(29-41) (DOTA is a chelator for 68Ga)
-
68GaCl₃ eluted from a 68Ge/68Ga generator
-
Sodium acetate (B1210297) buffer (pH ~4.5)
-
Heating block or water bath
-
C18 Sep-Pak cartridge for purification
-
Equipment for quality control (e.g., HPLC, TLC)
Procedure: [4]
-
The 68Ge/68Ga generator is eluted with hydrochloric acid to obtain 68GaCl₃.
-
The 68Ga eluate is added to a reaction vial containing DOTA-Ubiquicidin(29-41) and sodium acetate buffer to adjust the pH to approximately 4.5.
-
The reaction mixture is heated at 95°C for 10 minutes.
-
After cooling, the mixture can be passed through a C18 cartridge to remove any unchelated 68Ga.
-
Quality Control: RCP is determined by HPLC or TLC.
In Vitro Bacterial Binding Assay
Objective: To determine the binding affinity of radiolabeled Ubiquicidin(29-41) to bacteria.
Procedure: [9]
-
A known concentration of bacteria (e.g., Staphylococcus aureus) is incubated with a specific activity of radiolabeled Ubiquicidin(29-41) at 37°C for various time intervals.
-
After incubation, the mixture is filtered or centrifuged to separate the bacteria (with bound peptide) from the unbound peptide in the supernatant.
-
The radioactivity in the bacterial pellet and the supernatant is measured using a gamma counter.
-
The percentage of binding is calculated as: (counts in pellet / (counts in pellet + counts in supernatant)) x 100.
Animal Models of Infection and Sterile Inflammation
Objective: To evaluate the in vivo targeting and specificity of radiolabeled Ubiquicidin(29-41).
Infection Model: [4]
-
A specific strain of bacteria (e.g., Staphylococcus aureus) is cultured to a desired concentration.
-
A small volume of the bacterial suspension is injected intramuscularly into the thigh of an animal model (e.g., mouse or rabbit).
-
The infection is allowed to develop for 24-48 hours, typically resulting in a localized abscess.
Sterile Inflammation Model: [4]
-
A sterile irritant, such as turpentine (B1165885) oil, is injected intramuscularly into the contralateral thigh of the same or a different animal.
-
This induces an inflammatory response without the presence of bacteria.
-
This model serves as a negative control to assess the specificity of the radiolabeled peptide for infection versus sterile inflammation.
Conclusion
Ubiquicidin(29-41) is a well-characterized peptide fragment with significant potential as a diagnostic agent for the specific imaging of bacterial and fungal infections. Its cationic nature allows for preferential binding to microbial surfaces, enabling the targeted delivery of radionuclides for SPECT and PET imaging. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and developers in the field of infectious disease diagnostics and radiopharmaceutical development. Further research and clinical trials are ongoing to fully establish the clinical utility of this promising imaging agent.
References
- 1. mdpi.com [mdpi.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. ijrr.com [ijrr.com]
- 8. 99mtc-Ubiquicidin [29–41], a Promising Radiopharmaceutical to Differentiate Orthopedic Implant Infections from Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of 68Ga-DOTA-Ubiquicidin (29–41) for imaging Staphylococcus aureus (Staph A) infection and turpentine-induced inflammation in a preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
Ubiquicidin(29-41): A Technical Guide to its Binding Affinity with Bacterial Membranes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the antimicrobial peptide Ubiquicidin(29-41) (UBI(29-41)) to bacterial membranes. UBI(29-41), a cationic peptide fragment with the amino acid sequence TGRAKRRMQYNRR, has garnered significant interest for its potential as a diagnostic and therapeutic agent due to its preferential binding to microbial cells.[1] This document summarizes key quantitative binding data, details common experimental protocols used to assess this interaction, and visually represents the underlying mechanisms and workflows.
Quantitative Binding Affinity Data
The interaction between UBI(29-41) and bacterial membranes is primarily driven by electrostatic forces between the positively charged peptide and the negatively charged components of the bacterial cell surface.[1][2] This selective binding has been quantified using various methodologies, often in the context of radiolabeled UBI(29-41) for infection imaging.
| UBI(29-41) Derivative | Bacterial Species / Model System | Method | Key Findings |
| 99mTc-UBI(29-41) | Staphylococcus aureus (in vivo, rabbits) | Scintigraphy | Maximum mean target-to-nontarget ratio of 2.75 ± 1.69 at 30 minutes, decreasing to 2.04 ± 1.01 at 120 minutes.[3] In another study, the highest target-to-nontarget ratio was 3.56 at 60 minutes.[4] |
| 99mTc-UBI(29-41) | Escherichia coli (in vivo, rabbits) | Scintigraphy | Lower accumulation compared to S. aureus, with a maximum target-to-nontarget ratio of 2.45 at 30 minutes.[4] |
| 68Ga-DOTA-UBI(29-41) | Staphylococcus aureus (in vitro) | Radiotracer Binding Assay | High affinity binding to S. aureus.[5] |
| 68Ga-NOTA-UBI(29-41) | Staphylococcus aureus (in vitro) | Competitive Inhibition Assay | Pre-incubation with excess unlabeled UBI(29-41) reduced radiotracer binding by 47.4%, confirming specific binding.[6] |
| [99mTc]Tc-CNnUBI(29-41) | Staphylococcus aureus (in vitro) | Competitive Inhibition Assay | Bacterial binding rates decreased by up to 40.56% in the presence of excess unlabeled UBI(29-41), indicating specific binding.[7] |
| UBI(29-41) and UBI(31-38) | Anionic Phospholipid Membrane (model) | Isothermal Titration Calorimetry (ITC) | Both peptides selectively interact with the anionic model bacterial membrane in an exothermic reaction driven by both enthalpy and entropy.[8] UBI(29-41) interacts more strongly with the bacterial membrane model compared to UBI(31-38).[9] |
| UBI(29-41)-2-APBA (modified) | Lysyl-phosphatidylglycerol (Lys-PG) monolayer | Surface Pressure-Area Isotherm | The modified peptide shows substantially enhanced membrane affinity compared to the unmodified UBI(29-41), attributed to the formation of a covalent iminoboronate bond with the lipid.[10] |
Experimental Protocols
The assessment of UBI(29-41) binding to bacterial membranes involves a variety of biophysical and radiochemical techniques. Below are detailed methodologies for some of the key experiments cited.
Radiotracer Bacterial Binding Assay (Centrifugation Method)
This protocol is adapted from studies evaluating the binding of radiolabeled UBI(29-41) derivatives to bacterial cells.[6]
Objective: To quantify the specific binding of a radiolabeled UBI(29-41) construct to a bacterial strain.
Materials:
-
Radiolabeled UBI(29-41) (e.g., 68Ga-NOTA-UBI(29-41))
-
Bacterial culture (e.g., Staphylococcus aureus ATCC 25923)
-
Phosphate-buffered saline (PBS)
-
High-salt incubation buffer (e.g., 0.05 M PBS, pH 5.0, containing 0.1% Tween-80 and 0.2% acetic acid)
-
Unlabeled UBI(29-41) for competition studies
-
Microcentrifuge and tubes
-
Gamma counter
Procedure:
-
Culture bacteria to the desired concentration (e.g., 1 x 108 CFU/mL).
-
Prepare bacterial suspensions in the incubation buffer.
-
For specific binding determination, set up two groups: a total binding group and a non-specific binding group.
-
In the non-specific binding group, pre-incubate the bacterial suspension with a 100-fold molar excess of unlabeled UBI(29-41) for 60 minutes at 37°C.
-
Add the radiolabeled UBI(29-41) (e.g., 740 kBq) to both groups.
-
Incubate all samples for 60 minutes at 37°C.
-
Following incubation, centrifuge the samples at 12,000 x g for 5 minutes to pellet the bacteria.
-
Carefully remove the supernatant containing the unbound radiotracer.
-
Wash the bacterial pellet twice with cold PBS, centrifuging after each wash.
-
Measure the radioactivity in the bacterial pellet using a gamma counter.
-
Specific binding is calculated by subtracting the radioactivity of the non-specific binding group from the total binding group.
Isothermal Titration Calorimetry (ITC)
This protocol is based on studies investigating the thermodynamics of UBI(29-41) interaction with model bacterial membranes.[8][11]
Objective: To determine the thermodynamic parameters (enthalpy, entropy, and binding affinity) of UBI(29-41) binding to lipid vesicles.
Materials:
-
Ubiquicidin(29-41) peptide
-
Lipids for preparing vesicles (e.g., anionic phospholipids (B1166683) to model bacterial membranes)
-
Buffer solution (e.g., PBS)
-
Isothermal titration calorimeter
Procedure:
-
Prepare large unilamellar vesicles (LUVs) using standard methods such as extrusion. The lipid composition should mimic the target bacterial membrane.
-
Degas all solutions (peptide and vesicles) prior to the experiment to avoid air bubbles.
-
Load the peptide solution into the ITC syringe and the lipid vesicle suspension into the sample cell.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of small, sequential injections of the peptide solution into the vesicle suspension.
-
The heat change associated with each injection is measured by the calorimeter.
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat change versus molar ratio of peptide to lipid) is fitted to a suitable binding model to extract the thermodynamic parameters: the binding constant (Ka), the enthalpy change (ΔH), and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
Visualizations: Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate key processes related to the study of UBI(29-41) binding to bacterial membranes.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. pharmanuclear.co [pharmanuclear.co]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Evaluation of 68Ga-DOTA-Ubiquicidin (29–41) for imaging Staphylococcus aureus (Staph A) infection and turpentine-induced inflammation in a preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Ubiquicidin-Derived Peptides Selectively Interact with the Anionic Phospholipid Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. conferences.iaea.org [conferences.iaea.org]
- 10. Superior affinity of ubiquicidin peptide united with ortho-borylated acetophenone to an amine-containing model bacterial membrane - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
In Vitro Activity of Ubiquicidin(29-41) Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquicidin(29-41) (UBI(29-41)), a synthetic cationic antimicrobial peptide fragment derived from human ribosomal protein S30, has garnered significant interest for its potential as an antimicrobial agent. Its ability to selectively target and accumulate at sites of bacterial infection has been extensively documented, primarily in the context of in vivo imaging. This technical guide delves into the available scientific literature to provide a comprehensive overview of the in vitro activity of UBI(29-41) against gram-negative bacteria, focusing on its mechanism of action, antimicrobial efficacy, and the experimental protocols used for its evaluation.
The primary mechanism of action for cationic antimicrobial peptides like Ubiquicidin(29-41) is initiated by an electrostatic interaction with the negatively charged components of the bacterial cell envelope.[1][2] In gram-negative bacteria, this interaction is predominantly with the lipopolysaccharide (LPS) molecules of the outer membrane.[1] This initial binding is crucial for the subsequent disruption of the membrane and exertion of antimicrobial effects. While the precise downstream signaling pathways are not extensively detailed in the available literature, the interaction is understood to lead to membrane destabilization and ultimately, bacterial cell death.
Quantitative Antimicrobial Activity
Further research is required to establish a comprehensive profile of UBI(29-41)'s in vitro potency against key gram-negative pathogens.
Mechanism of Action: Interaction with the Gram-Negative Cell Envelope
The antimicrobial activity of Ubiquicidin(29-41) against gram-negative bacteria is predicated on its cationic nature, which facilitates a strong electrostatic attraction to the anionic surfaces of bacterial membranes.
Diagram: Proposed Mechanism of Ubiquicidin(29-41) Interaction with the Gram-Negative Bacterial Cell Envelope
Caption: Proposed mechanism of Ubiquicidin(29-41) action on gram-negative bacteria.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the in vitro activity of antimicrobial peptides like Ubiquicidin(29-41).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test antimicrobial peptide (Ubiquicidin(29-41))
-
Gram-negative bacterial strains (e.g., E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Sterile tubes for dilution
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase in MHB. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Peptide Dilutions: A stock solution of Ubiquicidin(29-41) is prepared in a suitable solvent. Serial two-fold dilutions of the peptide are then made in MHB.
-
Assay Setup: 100 µL of the diluted bacterial suspension is added to each well of a 96-well plate. Subsequently, 100 µL of each peptide dilution is added to the corresponding wells.
-
Controls: A positive control (bacteria without peptide) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Diagram: Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Same as for Broth Microdilution Assay
-
Sterile saline or phosphate-buffered saline (PBS)
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Preparation: A logarithmic-phase bacterial culture is prepared and diluted to a final concentration of approximately 1 x 10^6 CFU/mL in fresh MHB. Peptide solutions are prepared at concentrations that are multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Assay Procedure: The peptide solutions are added to the bacterial suspension. A growth control without the peptide is also included. The cultures are incubated at 37°C with shaking.
-
Viable Cell Counting: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture. Serial ten-fold dilutions are performed in sterile saline or PBS, and a defined volume is plated onto MHA plates.
-
Incubation and Colony Counting: The plates are incubated at 37°C for 18-24 hours, and the number of colonies (CFU) is counted.
-
Data Analysis: The log10 CFU/mL is plotted against time for each peptide concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.
Diagram: Workflow for Time-Kill Kinetics Assay
References
An In-Depth Technical Guide to the Interaction of Fungal Cell Walls with Ubiquicidin(29-41)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquicidin(29-41) (UBI(29-41)), a cationic antimicrobial peptide fragment, has demonstrated significant potential in targeting fungal pathogens. Its primary mechanism of action is initiated by a potent interaction with the fungal cell wall, a complex and essential organelle. This technical guide provides a comprehensive overview of the current understanding of this interaction, focusing on the molecular mechanisms, downstream signaling events, and the experimental methodologies used to elucidate these processes. Quantitative data on its antifungal activity and detailed protocols for key experimental assays are presented to facilitate further research and development in this area.
Introduction
The rise of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of novel therapeutic strategies. Antimicrobial peptides (AMPs) have emerged as a promising class of antifungals due to their broad-spectrum activity and unique mechanisms of action. Ubiquicidin (B1575653), a protein found in macrophages, and its fragment UBI(29-41) (sequence: T-G-R-A-K-R-R-M-Q-Y-N-R-R), have shown notable antifungal properties. The initial and critical step in its antifungal activity is the interaction with the fungal cell wall. This guide delves into the specifics of this interaction, providing a technical resource for researchers in mycology and drug development.
The primary mode of interaction is believed to be an electrostatic attraction between the positively charged amino acid residues of UBI(29-41) and the negatively charged components of the fungal cell surface. This initial binding is a prerequisite for subsequent events, including membrane disruption and the induction of cellular stress responses. UBI(29-41) has shown efficacy against clinically relevant fungi such as Candida albicans and Aspergillus fumigatus.
Quantitative Analysis of Antifungal Activity
The antifungal efficacy of Ubiquicidin(29-41) has been quantified against various fungal species. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key parameters to assess its potency. While extensive data across a wide range of fungal species for UBI(29-41) is still an area of active research, existing studies provide valuable insights.
| Fungal Species | Assay Type | Parameter | Value (µM) | Reference |
| Aspergillus fumigatus | Hyphal Damage Assay | EC50 | 91 ± 19 | [1] |
| Aspergillus fumigatus | Broth Microdilution | MIC | 18 ± 13 | [1] |
| Candida albicans | Broth Microdilution | MIC | 3.9–125 (for UBI-hybrids) | [2] |
Note: The MIC values for Candida albicans are for newly synthesized hybrids of ubiquicidin and not the exact 29-41 fragment. Further studies are required to establish the precise MIC and MFC values for UBI(29-41) against a broader panel of fungal pathogens.
Molecular Interaction with the Fungal Cell Wall
The fungal cell wall is a complex, multi-layered structure primarily composed of chitin (B13524), β-glucans, and mannoproteins. The interaction of UBI(29-41) with this barrier is a multi-step process.
Initial Electrostatic Binding
The initial contact between UBI(29-41) and the fungal cell is governed by electrostatic forces. The peptide's net positive charge, conferred by its arginine and lysine (B10760008) residues, is attracted to the negatively charged molecules on the fungal surface, such as phosphomannans and other glycoproteins.
Translocation and Membrane Interaction
Following the initial binding, UBI(29-41) must traverse the cell wall to reach its ultimate target, the plasma membrane. The exact mechanism of translocation through the porous cell wall is not fully elucidated but is thought to involve passive diffusion. Upon reaching the plasma membrane, the peptide's amphipathic nature facilitates its insertion into the lipid bilayer, leading to membrane permeabilization and depolarization. This disruption of membrane integrity is a key element of its fungicidal activity.
Figure 1: Interaction of Ubiquicidin(29-41) with the fungal cell wall and plasma membrane.
Induced Signaling Pathways
The interaction of cationic antimicrobial peptides with the fungal cell wall and membrane triggers a cascade of intracellular signaling events, primarily as a stress response. A key pathway implicated in this response in Candida albicans is the calcium/calcineurin signaling pathway.
Upon membrane perturbation by UBI(29-41), an influx of extracellular calcium is thought to occur. This rise in cytosolic calcium activates calmodulin, which in turn activates the phosphatase calcineurin. Activated calcineurin dephosphorylates the transcription factor Crz1, leading to its translocation into the nucleus. In the nucleus, Crz1 upregulates the expression of genes involved in cell wall synthesis and ion homeostasis, in an attempt to counteract the peptide-induced damage.
Figure 2: Proposed calcium/calcineurin signaling pathway activated by Ubiquicidin(29-41).
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of Ubiquicidin(29-41) with fungal cells.
Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of UBI(29-41).
Protocol: Broth Microdilution Assay (adapted from CLSI M27-A3)
-
Fungal Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for Candida spp.) at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 cells/mL.
-
-
Peptide Dilution:
-
Prepare a stock solution of UBI(29-41) in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide in RPMI 1640 medium to achieve a range of desired concentrations.
-
-
Incubation:
-
Add the prepared fungal inoculum to each well containing the peptide dilutions.
-
Include a positive control (fungal inoculum without peptide) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that results in a significant inhibition of visible growth compared to the positive control.
-
-
MFC Determination:
-
From the wells showing no visible growth (at and above the MIC), take a 10-20 µL aliquot and plate it onto an agar plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the peptide that results in no colony growth or a ≥99.9% reduction in colony-forming units (CFUs) compared to the initial inoculum.
-
Figure 3: Workflow for determining MIC and MFC of Ubiquicidin(29-41).
Membrane Permeabilization Assay
Objective: To assess the ability of UBI(29-41) to disrupt the fungal plasma membrane.
Protocol: SYTOX Green Uptake Assay
-
Materials:
-
Fungal cells (prepared and washed as for MIC testing).
-
UBI(29-41) at various concentrations.
-
SYTOX Green nucleic acid stain (e.g., 5 mM stock in DMSO).
-
Assay buffer (e.g., PBS or RPMI 1640).
-
Black, clear-bottom 96-well plate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare a suspension of fungal cells in the assay buffer.
-
Add the fungal suspension to the wells of the 96-well plate.
-
Add SYTOX Green to each well to a final concentration of 0.2-1 µM.
-
Add UBI(29-41) to the wells at the desired final concentrations.
-
Include a positive control (e.g., heat-killed cells or cells treated with a known membrane-disrupting agent) and a negative control (untreated cells).
-
Immediately measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~520 nm).
-
-
Data Analysis:
-
An increase in fluorescence intensity indicates the uptake of SYTOX Green by cells with compromised membranes. The rate and magnitude of the fluorescence increase are proportional to the extent of membrane permeabilization.
-
Binding Affinity to Cell Wall Components
Objective: To quantify the binding affinity of UBI(29-41) to purified fungal cell wall polysaccharides like chitin and β-glucan.
Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare a solution of UBI(29-41) at a known concentration (e.g., 100-500 µM) in a suitable buffer (e.g., PBS, pH 7.4). This will be the titrant in the syringe.
-
Prepare a solution of the purified polysaccharide (e.g., soluble β-glucan or chitin oligosaccharides) at a lower concentration (e.g., 10-50 µM) in the same buffer. This will be in the sample cell.
-
Ensure both solutions are thoroughly degassed before use.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the UBI(29-41) solution into the polysaccharide solution in the ITC sample cell.
-
Measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat peaks from each injection and plot them against the molar ratio of peptide to polysaccharide.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Conclusion and Future Directions
Ubiquicidin(29-41) represents a promising candidate for the development of novel antifungal agents. Its interaction with the fungal cell wall is a critical initiating step in its mechanism of action. This guide has summarized the current knowledge on this interaction, including quantitative data on its antifungal activity, the proposed molecular mechanisms, and the key signaling pathways involved. The detailed experimental protocols provided herein serve as a resource for researchers to further investigate the therapeutic potential of this and other antimicrobial peptides.
Future research should focus on:
-
Expanding the quantitative data on the antifungal activity of UBI(29-41) against a wider range of clinically relevant fungal pathogens.
-
Elucidating the precise molecular interactions between UBI(29-41) and specific cell wall components using techniques like NMR and X-ray crystallography.
-
Conducting detailed transcriptomic and proteomic analyses to fully map the signaling pathways and cellular responses induced by UBI(29-41) in fungi.
-
Optimizing the peptide sequence to enhance its antifungal potency and selectivity.
A deeper understanding of the intricate interplay between Ubiquicidin(29-41) and the fungal cell wall will undoubtedly pave the way for the rational design of more effective antifungal therapeutics.
References
An In-Depth Technical Guide to Ubiquicidin(29-41): A Synthetic Antimicrobial Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquicidin(29-41) (UBI(29-41)), a synthetic cationic antimicrobial peptide fragment with the amino acid sequence TGRAKRRMQYNRR, has emerged as a promising candidate in the field of antimicrobial research and development. Derived from the human antimicrobial protein ubiquicidin (B1575653), this 13-amino acid peptide exhibits a broad spectrum of activity against various bacterial and fungal pathogens. Its primary mechanism of action involves a rapid electrostatic interaction with the negatively charged components of microbial cell membranes, leading to membrane disruption and subsequent cell death. A significant body of research has also focused on its application as an imaging agent for the specific detection of infections when labeled with radioisotopes. This technical guide provides a comprehensive overview of UBI(29-41), detailing its antimicrobial properties, mechanism of action, synthesis, and key experimental findings. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anti-infective therapies.
Introduction
The rise of antimicrobial resistance is a critical global health challenge, necessitating the development of new therapeutic agents with novel mechanisms of action. Antimicrobial peptides (AMPs) represent a promising class of molecules that are part of the innate immune system of many organisms. Ubiquicidin(29-41) is a synthetic fragment of the human ubiquicidin protein, which was originally isolated from mouse macrophages.[1] This cationic peptide's potent antimicrobial activity and its ability to distinguish between microbial and mammalian cells have made it a subject of intense investigation.
Physicochemical Properties and Synthesis
UBI(29-41) is a relatively small peptide with a molecular weight of 1692.95 Da and the chemical formula C68H121N31O17S.[2] Its cationic nature, conferred by the presence of multiple arginine and lysine (B10760008) residues, is crucial for its initial interaction with negatively charged microbial surfaces.
Synthesis: UBI(29-41) is typically synthesized using solid-phase peptide synthesis (SPPS) with a standard Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[3] This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin support, enabling the production of high-purity peptides.
Antimicrobial Activity
UBI(29-41) has demonstrated in vitro activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of UBI(29-41) is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
| Microorganism | Strain | MIC (μM) | MIC (μg/mL) | Reference |
| Fungi | ||||
| Aspergillus fumigatus (hyphae) | - | 91 ± 19 (EC50) | ~154 | [4] |
| Candida albicans | ATCC 90028 | - | - | [5] |
| Bacteria | ||||
| Staphylococcus aureus | ATCC 25923 | >150 | >254 | [6] |
| Staphylococcus aureus (MRSA) | Clinical Isolate | - | - | [7] |
| Escherichia coli | - | - | - | [8] |
| Pseudomonas aeruginosa | - | - | - | [9] |
Note: Data for some organisms is qualitative or not yet available in the public domain. EC50 represents the concentration that causes 50% of the maximum effect.
Mechanism of Action
The primary mechanism of action of UBI(29-41) is the targeted disruption of microbial cell membranes. This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[10]
Signaling Pathway and Molecular Interactions
While a specific intracellular signaling pathway triggered by UBI(29-41) has not been fully elucidated, the current understanding points to a multi-step process:
-
Electrostatic Binding: The cationic UBI(29-41) initially binds to the anionic microbial surface.
-
Membrane Insertion and Disruption: Following the initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization. This disruption can occur through various models proposed for AMPs, such as the "barrel-stave," "toroidal pore," or "carpet" model.[4][11] This disruption leads to the leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death.[12]
-
Intracellular Targeting (Potential): Some AMPs are known to translocate across the membrane and interact with intracellular targets such as DNA, RNA, or enzymes, inhibiting essential cellular processes.[13] While the primary mechanism of UBI(29-41) is considered to be membrane disruption, the possibility of intracellular targets cannot be entirely ruled out and warrants further investigation.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 99mTc-Labeled UBI 29-41 peptide for monitoring the efficacy of antibacterial agents in mice infected with Staphylococcus aureus [arpi.unipi.it]
- 4. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Human antimicrobial peptides’ antifungal activity against Aspergillus fumigatus | springermedizin.de [springermedizin.de]
- 8. 99mTc-labeled antimicrobial peptide ubiquicidin (29-41) accumulates less in Escherichia coli infection than in Staphlococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Antimicrobial Peptides: Antimicrobial, Anti-Inflammatory and Antibiofilm Activities [mdpi.com]
- 11. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era - PMC [pmc.ncbi.nlm.nih.gov]
The Homology of Ubiquicidin(29-41) to Other Antimicrobial Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquicidin(29-41) (UBI(29-41)), a cationic antimicrobial peptide fragment derived from the human ribosomal protein S30, has garnered significant interest for its broad-spectrum antimicrobial activity and its potential as an infection-imaging agent. This technical guide provides an in-depth analysis of the homology of UBI(29-41) to other antimicrobial peptides, focusing on its sequence, structure, and function. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the fields of antimicrobial drug development and molecular imaging.
Introduction to Ubiquicidin(29-41)
Ubiquicidin (B1575653) is a protein originally isolated from the cytosolic fraction of activated mouse macrophage cells and is also found in human airway epithelial cells.[1] The peptide fragment spanning amino acids 29-41, with the sequence Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg (TGRAKRRMQYNRR), is the focus of much research due to its potent antimicrobial properties.[2][3] This 13-amino acid peptide has a molecular weight of 1693 Da and is characterized by a high cationic charge, conferred by its five arginine and one lysine (B10760008) residues, which is crucial for its interaction with negatively charged microbial surfaces.[3][4]
Homology of Ubiquicidin(29-41)
Homology to Ribosomal Protein S30
Ubiquicidin(29-41) is identical or highly homologous to a fragment of the ribosomal protein S30 (RPS30).[1][5] RPS30 is a component of the small 40S ribosomal subunit and is ubiquitously expressed in various human and murine tissues.[1][5] The name "ubiquicidin" is derived from the homology of its precursor to ubiquitin and its widespread presence (from the Latin "ubique," meaning "everywhere").[1]
Table 1: Sequence Comparison of Human Ubiquicidin(29-41) and Human Ribosomal Protein S30
| Peptide/Protein | Sequence of Homologous Region |
| Ubiquicidin(29-41) | TGRAKRRMQYNRR |
| Human RPS30 (29-41) | TGRAKRRMQYNRR |
Mechanism of Action
The primary mechanism of action for UBI(29-41) and other cationic antimicrobial peptides is the electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.[1][4] This interaction leads to membrane disruption and subsequent cell death. Unlike mammalian cells, which have a more neutral outer membrane, microbial cells present a highly anionic surface, providing a basis for the selective toxicity of these peptides.[4]
Below is a diagram illustrating the proposed mechanism of action for UBI(29-41).
Caption: Proposed mechanism of UBI(29-41) interaction with bacterial membranes.
Antimicrobial Spectrum and Activity
UBI(29-41) exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.[2][6] Its efficacy has been demonstrated in various preclinical models of infection.[5][6]
Table 2: Antimicrobial Spectrum of Ubiquicidin(29-41)
| Microorganism Type | Examples | Reference |
| Gram-positive Bacteria | Staphylococcus aureus (including MRSA) | [5][7][8] |
| Gram-negative Bacteria | Escherichia coli, Klebsiella pneumoniae, Salmonella typhimurium | [5][6] |
| Fungi | Candida albicans | [6] |
The antimicrobial activity of peptides is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
Experimental Protocols
Peptide Synthesis and Purification
A detailed protocol for the synthesis and purification of UBI(29-41) is crucial for obtaining a highly pure peptide for experimental use.
Workflow for UBI(29-41) Synthesis and Purification
Caption: A typical workflow for the chemical synthesis and purification of UBI(29-41).
Methodology:
-
Solid-Phase Peptide Synthesis: The peptide is synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[9]
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, is commonly used.[9]
-
Analysis: The purity of the peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry.[9]
-
Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain a stable powder.
In Vitro Antimicrobial Susceptibility Testing (MIC Assay)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Methodology:
-
Preparation of Peptide Solutions: A stock solution of UBI(29-41) is prepared in a suitable solvent (e.g., sterile water or 0.01% acetic acid) and then serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The microtiter plate is inoculated with the bacterial suspension and incubated at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Application in Infection Imaging
A significant application of UBI(29-41) is in the field of nuclear medicine for imaging infections. The peptide is labeled with a radioisotope, most commonly Technetium-99m (99mTc), to create a radiopharmaceutical that preferentially accumulates at sites of infection. This allows for the non-invasive visualization of bacterial and fungal infections using SPECT (Single Photon Emission Computed Tomography).[4] The ability of 99mTc-UBI(29-41) to differentiate between infection and sterile inflammation is a key advantage over other imaging agents.[5][10]
Table 3: Radiochemical and Biological Characteristics of 99mTc-UBI(29-41)
| Parameter | Value/Observation | Reference |
| Radiolabeling Yield | >95% | |
| In Vitro Stability in Serum | Stable for up to 24 hours | [1] |
| Biodistribution | Rapid clearance from blood via kidneys | [5][11] |
| Target-to-Non-Target Ratio | High accumulation in infected tissues | [5][11] |
Conclusion
Ubiquicidin(29-41) is a promising antimicrobial peptide with a well-defined sequence and a clear homology to the ribosomal protein S30. Its broad-spectrum antimicrobial activity, coupled with its ability to be radiolabeled for infection imaging, makes it a valuable tool for both therapeutic and diagnostic applications. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of UBI(29-41) and its analogs. Future studies exploring its homology to a wider range of antimicrobial peptides through comprehensive bioinformatic analyses will further elucidate its position within the landscape of innate immunity.
References
- 1. Antimicrobial Peptides as Infection Imaging Agents: Better Than Radiolabeled Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmanuclear.co [pharmanuclear.co]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrr.com [ijrr.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. 99mTc-labeled antimicrobial peptide ubiquicidin (29-41) accumulates less in Escherichia coli infection than in Staphlococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 99mTc-Ubiquicidin(29-41) Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquicidin (UBI) is a cationic antimicrobial peptide that plays a role in the innate immune system. The synthetic fragment, Ubiquicidin(29-41) (amino acid sequence: TGRAKRRMQYNRR), has been shown to bind preferentially to the anionic microbial cell membrane at sites of infection.[1][2][3] When labeled with Technetium-99m (99mTc), a gamma-emitting radionuclide with favorable imaging characteristics (Eγ = 140 keV, T1/2 = 6.02 h), 99mTc-Ubiquicidin(29-41) serves as a promising radiopharmaceutical for infection imaging.[4] It has demonstrated the ability to differentiate between bacterial infections and sterile inflammation, making it a valuable tool in nuclear medicine.[1][4][5] This document provides detailed protocols for the radiolabeling of Ubiquicidin(29-41) with 99mTc, quality control procedures, and a summary of its in vivo performance.
Radiolabeling Protocols
There are two primary methods for radiolabeling Ubiquicidin(29-41) with 99mTc: a direct method and an indirect method using a bifunctional chelator such as 6-hydrazinopyridine-3-carboxylic acid (HYNIC). Both methods can be conveniently performed using lyophilized kits.
Protocol 1: Direct Radiolabeling
This method involves the direct complexation of 99mTc with the peptide, facilitated by a reducing agent.
Materials:
-
Lyophilized kit containing:
-
40 µg Ubiquicidin(29-41)
-
5 µg Stannous chloride (SnCl2)
-
-
Sterile, pyrogen-free 99mTc-pertechnetate ([99mTc]NaTcO4) eluate from a 99Mo/99mTc generator.
-
0.9% Sodium Chloride for injection.
Procedure:
-
Allow the lyophilized kit to reach room temperature.
-
Add 1 mL of sterile 0.9% Sodium Chloride to the vial containing the lyophilized components.
-
Gently swirl the vial until the contents are completely dissolved.
-
Aseptically add the desired amount of [99mTc]NaTcO4 (e.g., 370-400 MBq) to the vial.
-
Incubate the reaction mixture at room temperature for 15 minutes.[5]
-
Perform quality control checks before administration.
Protocol 2: Indirect Radiolabeling via HYNIC Conjugation
This approach utilizes a pre-conjugated HYNIC-Ubiquicidin(29-41) molecule. The HYNIC acts as a chelator for 99mTc, and co-ligands like tricine (B1662993) and ethylenediamine-N,N'-diacetic acid (EDDA) are often used to stabilize the complex.
Materials:
-
Lyophilized kit containing:
-
40 µg HYNIC-Ubiquicidin(29-41)
-
40 µg Stannous chloride (SnCl2)
-
20 mg Tricine
-
(Optional: 5 mg EDDA)
-
-
Sterile, pyrogen-free [99mTc]NaTcO4 eluate.
-
0.5 mL Saline.
Procedure:
-
Reconstitute the lyophilized kit with 0.5 mL of saline.[6]
-
Add the required activity of [99mTc]NaTcO4 to the vial.
-
Incubate the vial for 10 minutes at 100°C.[6]
-
Allow the vial to cool to room temperature for 10 minutes before use.[6]
-
Perform quality control checks.
Experimental Workflows
Caption: Radiolabeling workflows for 99mTc-Ubiquicidin(29-41).
Quality Control
Radiochemical purity is a critical parameter and should be assessed prior to clinical use. Instant thin-layer chromatography (ITLC) and high-performance liquid chromatography (HPLC) are standard methods.
ITLC Method:
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase 1 (Saline): To determine free pertechnetate (B1241340) ([99mTc]O4-), which moves with the solvent front (Rf = 1), while labeled peptide and reduced/hydrolyzed 99mTc remain at the origin (Rf = 0).
-
Mobile Phase 2 (Acetone): To determine reduced/hydrolyzed 99mTc ([99mTc]O2), which remains at the origin (Rf = 0), while labeled peptide and free pertechnetate move with the solvent front (Rf = 1).
-
Acceptance Criteria: Radiochemical purity should be >95%.[7]
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient system is typically used. For example:
-
Eluent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Eluent B: Acetonitrile.
-
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at λ = 280 nm and a radioactivity detector.[6]
-
Gradient Example:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 100% B
-
20-23 min: Hold at 100% B
-
23-25 min: Return to 95% A, 5% B[6]
-
Caption: Quality control workflow for 99mTc-Ubiquicidin(29-41).
In Vitro and In Vivo Performance
In Vitro Stability:
| Parameter | Result | Reference |
| Stability in Saline (6h) | >95% | [7] |
| Stability in Human Serum (24h) | Stable | [6] |
Biodistribution in Humans:
The biodistribution of 99mTc-UBI(29-41) is characterized by rapid clearance from the blood, primarily through the renal-urinary pathway.
| Organ | % Injected Dose at 30 min | % Injected Dose at 120 min | % Injected Dose at 240 min | Reference |
| Kidneys | 6.53 ± 0.58 | 4.54 ± 0.57 | 3.38 ± 0.55 | |
| Liver | 5.43 ± 0.76 | 3.17 ± 0.25 | 2.02 ± 0.30 | |
| Urinary Bladder | 4.60 ± 0.92 | 23.00 ± 2.32 | 38.85 ± 4.01 | [2] |
Clinical Performance in Infection Imaging:
Clinical studies have demonstrated high sensitivity and specificity of 99mTc-UBI(29-41) for detecting bacterial infections.
| Parameter | Value | Reference |
| Sensitivity | 100% | [1][2] |
| Specificity | 80% | [1][2] |
| Diagnostic Accuracy | 94.4% | [1][2] |
| Optimal Imaging Time | 30 minutes post-injection | [2][3] |
| Mean Target-to-Nontarget Ratio (30 min) | 2.75 ± 1.69 | [2] |
| Mean Target-to-Nontarget Ratio (120 min) | 2.04 ± 1.01 | [2] |
Clinical Application
Patient Preparation and Dosing: No specific patient preparation is required. The typical adult dose is 370-400 MBq of 99mTc-UBI(29-41) containing 400 µg of the peptide, administered intravenously.[1][2][8]
Imaging Protocol:
-
Dynamic Acquisition: Immediately following injection, a dynamic study of the region of interest is acquired for 10-15 minutes (e.g., 10 frames of 60 seconds each).[3]
-
Static Imaging: Spot views of the suspected infection site (target) and a corresponding normal area (nontarget) are obtained at 30, 60, and 120 minutes post-injection.[2][3]
-
Whole-Body Imaging: Anterior and posterior whole-body scans can be acquired at 30, 120, and 240 minutes to assess overall biodistribution.[2][3]
Image Interpretation:
Images are typically interpreted based on a visual scoring system, where uptake greater than or equal to the liver is considered positive for infection.[2] Quantitative analysis involves calculating the target-to-nontarget ratio.
Conclusion
99mTc-Ubiquicidin(29-41) is a valuable radiopharmaceutical for the diagnosis of bacterial infections. The preparation using lyophilized kits is straightforward, with well-established quality control procedures ensuring a high-quality product. Its favorable in vivo characteristics, including rapid localization at infection sites and fast clearance from non-target tissues, result in high diagnostic accuracy and optimal imaging within 30 minutes post-injection. These protocols and data provide a comprehensive guide for the preparation and application of 99mTc-Ubiquicidin(29-41) in a research or clinical setting.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. brieflands.com [brieflands.com]
- 6. ijrr.com [ijrr.com]
- 7. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 68Ga-DOTA-Ubiquicidin(29-41) for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, quality control, and preclinical evaluation of 68Ga-DOTA-Ubiquicidin(29-41) (68Ga-DOTA-UBI), a promising radiopharmaceutical for the specific imaging of bacterial infections using Positron Emission Tomography (PET).
Introduction
Ubiquicidin is a naturally occurring human antimicrobial peptide. The synthetic fragment, Ubiquicidin(29-41), has demonstrated a high affinity for binding to the cell walls of bacteria, making it an excellent targeting vector for infection imaging.[1][2][3] When chelated with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and radiolabeled with Gallium-68 (68Ga), it becomes a potent PET tracer capable of differentiating between bacterial infections and sterile inflammation.[1] The favorable physical half-life of 68Ga (68 minutes) is well-suited for the pharmacokinetic profile of peptides.[4] This document outlines the necessary procedures for the successful preparation and evaluation of this imaging agent.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the synthesis and performance of 68Ga-DOTA-UBI.
Table 1: Radiosynthesis and Quality Control Parameters
| Parameter | Value | References |
| Precursor Amount | 24.05 nmol - 50 µg | [1][3][5] |
| 68Ga Activity | 425.5 - 851.0 MBq | [3][5] |
| Reaction Buffer | 0.1 M Sodium Acetate | [1][3][5] |
| pH | 4.5 | [1][3][5] |
| Reaction Temperature | 95°C | [1][2][3][5] |
| Reaction Time | 10 - 15 minutes | [1][2][3][5] |
| Labeling Efficiency | >95% | [1] |
| Radiochemical Yield | 81.46 ± 3.88% (automated) | [3][5] |
| Radiochemical Purity (RCP) | >99% | [1][5] |
| Purification Method | Sep-Pak C18 Cartridge | [1][2][3] |
Table 2: In Vitro Performance Characteristics
| Parameter | Value | References |
| Stability in Saline (up to 180 min) | >99% RCP | [5] |
| Stability in Rodent Serum (up to 120 min) | >95% RCP | [5] |
| Partition Coefficient (Log P) | -3.63 ± 0.17 | [2][5] |
| Serum Protein Binding (60 min) | 44.06 ± 1.88% | [2][5] |
| In Vitro Binding to S. aureus | High affinity and specificity | [1] |
Table 3: Preclinical In Vivo Data (Rodent Models)
| Parameter | Key Findings | References |
| Blood Clearance | Rapid | [1][5] |
| Excretion Route | Predominantly Renal | [1][5] |
| Uptake in Infected Tissue (S. aureus) | Significant and increasing uptake at 30 and 60 min post-injection | [1][5] |
| Uptake in Sterile Inflammation | No significant accumulation | [1] |
| Target-to-Non-Target Ratio (Infected Muscle vs. Healthy Muscle) | 3.24 at 60 min post-administration | [5] |
Experimental Protocols
Protocol 1: Manual Synthesis and Radiolabeling of 68Ga-DOTA-Ubiquicidin(29-41)
This protocol describes a standard manual labeling procedure.
Materials:
-
68Ge/68Ga generator
-
0.1 M HCl for elution
-
DOTA-Ubiquicidin(29-41) peptide precursor
-
0.1 M Sodium Acetate buffer (pH 4.5)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
Sep-Pak C18 cartridge
-
Ethanol (EtOH)
-
0.9% Sodium Chloride (NaCl) solution
-
Syringes and sterile filters
Procedure:
-
68Ga Elution: Elute the 68Ge/68Ga generator with 6 mL of 0.1 M HCl to obtain 68GaCl3.[3]
-
68Ga Purification (Optional but Recommended): Purify the 68GaCl3 eluate using a cationic filter to concentrate the 68Ga and remove any 68Ge breakthrough. Elute the purified 68Ga from the filter using a small volume of a 5.5 M NaCl / 5 M HCl (97:3) solution.[3]
-
Reaction Mixture Preparation: In a sterile reaction vial, add 24.05 nmol of DOTA-UBI(29-41) precursor.[3] Add 1.5 mL of 0.1 M Sodium Acetate buffer (pH 4.5).[3][5]
-
Radiolabeling Reaction: Add the purified 68GaCl3 solution to the reaction vial. Heat the mixture at 95°C for 15 minutes.[2][3][5]
-
Purification:
-
Precondition a Sep-Pak C18 cartridge by washing with 5 mL of a 1:1 EtOH/H2O solution followed by 5 mL of 0.9% NaCl solution.[3]
-
Pass the reaction mixture through the preconditioned C18 cartridge. The 68Ga-DOTA-UBI will be retained.
-
Wash the cartridge with sterile water to remove any unreacted 68Ga.
-
Elute the final product from the cartridge with 0.4 mL of a 1:1 EtOH/H2O solution.[3]
-
-
Final Formulation: The eluted product can be formulated for injection, typically by dilution with sterile saline.
Protocol 2: Quality Control of 68Ga-DOTA-Ubiquicidin(29-41)
Radiochemical Purity (RCP) Determination by Radio-HPLC:
-
System: A high-performance liquid chromatography (HPLC) system equipped with a radioactivity detector.
-
Column: C18 reverse-phase column (e.g., Kinetex C18, 3.0 micron x 150 mm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Gradient: A suitable gradient to separate the labeled peptide from free 68Ga.
-
Expected Retention Times: Free 68Ga typically elutes early (e.g., ~2 minutes), while the labeled product, 68Ga-DOTA-UBI, has a longer retention time (e.g., ~7.2 minutes).[1]
-
Calculation: RCP (%) = (Area of 68Ga-DOTA-UBI peak / Total area of all radioactive peaks) x 100.
Radiochemical Purity (RCP) Determination by Instant Thin-Layer Chromatography (iTLC):
-
Stationary Phase: iTLC-SG strips.
-
Mobile Phase: 0.1 M Citric Acid.[6]
-
Procedure: Spot a small amount of the final product on the iTLC strip and develop it in the mobile phase.
-
Analysis: In this system, 68Ga-DOTA-UBI remains at the origin (Rf = 0), while free 68Ga moves with the solvent front (Rf = 1).[1]
-
Calculation: RCP (%) = (Counts at origin / Total counts on the strip) x 100.
Protocol 3: In Vitro Bacterial Binding Assay
Objective: To assess the specific binding of 68Ga-DOTA-UBI to bacteria.
Materials:
-
Culture of Staphylococcus aureus (e.g., ATCC 25923).
-
68Ga-DOTA-UBI.
-
Saline solution.
-
Incubator (37°C).
-
Millipore filters (0.22 µm).
-
Gamma counter.
Procedure:
-
Prepare a suspension of S. aureus of a known concentration (e.g., 4 x 107 CFU) in saline.[1]
-
In a sterile reaction vial, add a known activity of 68Ga-DOTA-UBI (e.g., 25 MBq) to the bacterial suspension.[1]
-
Incubate the mixture at 37°C with gentle shaking.[1]
-
At various time points (e.g., 5, 30, 60, 90, and 120 minutes), take aliquots from the reaction mixture.[1]
-
Filter each aliquot through a 0.22 µm Millipore filter to separate the bacteria (with bound radioactivity) from the unbound radiotracer in the filtrate.[1]
-
Wash the filter with saline to remove any non-specifically bound activity.[1]
-
Measure the radioactivity on the filter and in the filtrate using a gamma counter.
-
Calculate the percentage of bound activity at each time point.
Visualizations
References
- 1. Evaluation of 68Ga-DOTA-Ubiquicidin (29–41) for imaging Staphylococcus aureus (Staph A) infection and turpentine-induced inflammation in a preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 68GA-NOTA-UBI AND 68GA-DOTA-UBI AS RADIOPHARMACEUTICALS FOR THE DIAGNOSIS OF INFECTIOUS PROCESSES: PRECLINICAL STUDIES AND TRANSLATION TO CLINICAL APPLICATION | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Radiosynthesis Standardization and Preclinical Assessment of the [68Ga]Ga-DOTA-Ubiquicidin29-41: A Translational Study Targeting Differential Diagnosis of Infectious Processes | MDPI [mdpi.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
Step-by-step guide to Ubiquicidin(29-41) kit preparation
For Research Use Only
Introduction
Ubiquicidin(29-41) (UBI(29-41)) is a 13-amino acid synthetic cationic antimicrobial peptide fragment (TGRAKRRMQYNRR) derived from the human antimicrobial protein ubiquicidin.[1] It has garnered significant interest within the scientific community for its potential as a diagnostic and therapeutic agent due to its ability to selectively bind to the negatively charged cell membranes of a broad spectrum of microorganisms, including bacteria and fungi.[2][3] This preferential binding allows for the differentiation between microbial infections and sterile inflammation.[4] The primary mechanism of action involves the electrostatic interaction between the positively charged domains of UBI(29-41) and the anionic components of microbial cell surfaces.[5] These application notes provide a comprehensive guide to the preparation and use of a Ubiquicidin(29-41) research kit for in vitro studies.
Kit Components and Storage
A typical Ubiquicidin(29-41) research kit contains the lyophilized peptide. Proper storage is crucial to maintain the peptide's integrity and activity.
| Component | Storage Condition | Shelf Life |
| Lyophilized Ubiquicidin(29-41) Powder | Sealed at -20°C to -80°C, away from moisture. | Up to 2 years at -80°C, 1 year at -20°C.[2] |
| Reconstituted Ubiquicidin(29-41) Solution | Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles. |
Reconstitution of Lyophilized Peptide
To ensure accurate and reproducible results, proper reconstitution of the lyophilized Ubiquicidin(29-41) is essential.
Materials:
-
Lyophilized Ubiquicidin(29-41) vial
-
Sterile, pyrogen-free solvent (e.g., 0.01 M acetic acid, sterile deionized water, or phosphate-buffered saline (PBS), pH 7.4)[4][6]
-
Sterile, low-binding polypropylene (B1209903) microcentrifuge tubes
Protocol:
-
Allow the vial of lyophilized Ubiquicidin(29-41) to equilibrate to room temperature before opening to prevent condensation.
-
Carefully remove the cap.
-
Add the appropriate volume of the chosen sterile solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL). For antimicrobial assays, a stock concentration of 1 mmol/L in 0.01% acetic acid is often used.[6]
-
Gently swirl or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous vortexing, which can cause peptide aggregation.
-
Aliquot the reconstituted stock solution into sterile, low-binding polypropylene tubes to avoid waste from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Experimental Protocols
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the minimum concentration of Ubiquicidin(29-41) that inhibits the visible growth of a microorganism.
Materials:
-
Reconstituted Ubiquicidin(29-41) stock solution
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well low-binding polypropylene microtiter plates
-
Spectrophotometer
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with agitation. Dilute the overnight culture in fresh MHB to achieve a starting concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.
-
Peptide Dilution Series: Prepare a serial two-fold dilution of the Ubiquicidin(29-41) stock solution in MHB in the 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Ubiquicidin(29-41) at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Workflow for MIC Assay
References
- 1. Evaluation of peptide-based probes towards in vivo diagnostic imaging of bacterial biofilm-associated infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Peptide 99mTc-Ubiquicidin 29–41 as Human Infection-Imaging Agent: Clinical Trial | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for SPECT/CT Imaging of Bacterial Infections in Mice using 99mTc-Ubiquicidin(29-41)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquicidin (UBI) is a cationic antimicrobial peptide that demonstrates a high affinity for the negatively charged components of bacterial cell membranes. The synthetic fragment, Ubiquicidin(29-41) (amino acid sequence: TGRAKRRMQYNRR), when radiolabeled with Technetium-99m (99mTc), serves as a promising radiopharmaceutical for the specific detection of bacterial infections.[1][2] Single Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) provides a powerful non-invasive imaging modality to visualize the biodistribution of 99mTc-Ubiquicidin(29-41) and accurately localize sites of infection, distinguishing them from sterile inflammation.[1][3][4] These application notes provide detailed protocols for the radiolabeling of Ubiquicidin(29-41), animal model preparation, and the SPECT/CT imaging procedure in mice.
Experimental Protocols
Radiolabeling of Ubiquicidin(29-41) with 99mTc
The radiolabeling of Ubiquicidin(29-41) can be achieved through an indirect method using a chelator such as 6-hydrazinopyridine-3-carboxylic acid (HYNIC). This process typically involves the use of coligands like Tricine and Ethylenediaminediacetic acid (EDDA) to stabilize the 99mTc complex.
Materials:
-
HYNIC-conjugated Ubiquicidin(29-41) peptide
-
Stannous chloride (SnCl2)
-
Tricine
-
EDDA
-
Sodium pertechnetate (B1241340) (99mTcO4-) eluted from a 99Mo/99mTc generator
-
Saline solution (0.9% NaCl)
-
Water bath or heating block
-
ITLC strips and HPLC for quality control
Procedure: [5]
-
Prepare a lyophilized kit containing approximately 40 µg of HYNIC-Ubiquicidin(29-41), 40 µg of SnCl2, 15 mg of tricine, and 5 mg of EDDA. The pH should be adjusted to 7.
-
Add 0.5 mL of saline containing freshly eluted 99mTcO4- to the vial.
-
Incubate the mixture for 10 minutes at 100°C.
-
Allow the vial to cool to room temperature for 10 minutes.
-
Perform quality control using Instant Thin Layer Chromatography (ITLC) and High-Performance Liquid Chromatography (HPLC) to determine the radiochemical purity. A radiochemical purity of >95% is desirable.
Animal Model Preparation
To evaluate the efficacy of 99mTc-Ubiquicidin(29-41) in detecting bacterial infections, a mouse model of localized infection is commonly used.
Materials:
-
Female Kunming mice (or other appropriate strain), 18-22 g[3]
-
Staphylococcus aureus (ATCC 25923) or other relevant bacterial strain[3]
-
Turpentine (B1165885) oil (for sterile inflammation control)
-
Anesthetic (e.g., isoflurane (B1672236), ketamine/xylazine)
-
Insulin syringes
Procedure:
-
Bacterial Infection Model:
-
Culture S. aureus to a concentration of approximately 10^8 CFU/mL.
-
Anesthetize the mice.
-
Inject 100 µL of the bacterial suspension intramuscularly into the left thigh muscle.
-
Allow the infection to develop for 24-48 hours.
-
-
Sterile Inflammation Model (Control):
-
Anesthetize the mice.
-
Inject 100 µL of turpentine oil intramuscularly into the left thigh muscle.
-
Allow the inflammation to develop for 40-48 hours.[3]
-
SPECT/CT Imaging Protocol
Materials:
-
SPECT/CT scanner (e.g., Triumph SPECT/CT scanner)[3]
-
Anesthesia system (e.g., isoflurane vaporizer)
-
Heating pad to maintain the animal's body temperature
-
Prepared 99mTc-Ubiquicidin(29-41) radiotracer
Procedure:
-
Animal Preparation:
-
Radiotracer Administration:
-
Administer a dose of 99mTc-Ubiquicidin(29-41) via intravenous tail vein injection. The injected volume and activity should be optimized for the specific imaging system and study design.
-
-
SPECT Image Acquisition:
-
Acquire SPECT images at various time points post-injection, typically at 1, 2, and 4 hours.[3] Some studies have shown optimal visualization as early as 30 minutes post-injection.[2][8]
-
Use a low-energy high-resolution (LEHR) collimator.
-
Set the energy window to 140 keV ± 10%.[9]
-
Acquisition parameters can be set, for example, to 60-120 projections over a 360° rotation, with an acquisition time of 10-30 seconds per projection.[9]
-
-
CT Image Acquisition:
-
Immediately following the SPECT acquisition, perform a low-dose CT scan for anatomical co-registration and attenuation correction.
-
Typical CT parameters include a tube voltage of 120 kVp and a current of 40 mA.[9]
-
-
Image Reconstruction:
Data Presentation
The following tables summarize the biodistribution of different 99mTc-Ubiquicidin(29-41) formulations in mice with bacterial infections. The data is presented as the percentage of injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of [99mTc]Tc-tricine/TPPTS-HYNIC-UBI 29-41 in Mice with Bacterial Infection (%ID/g)
| Organ/Tissue | 1 hour post-injection | 2 hours post-injection | 4 hours post-injection |
| Blood | Data not available | Data not available | Data not available |
| Heart | Data not available | Data not available | Data not available |
| Liver | Data not available | Data not available | Data not available |
| Spleen | Data not available | Data not available | Data not available |
| Lung | Data not available | Data not available | Data not available |
| Kidney | Data not available | Data not available | Data not available |
| Stomach | Data not available | Data not available | Data not available |
| Intestine | Data not available | Data not available | Data not available |
| Muscle | Data not available | Data not available | Data not available |
| Bone | Data not available | Data not available | Data not available |
| Abscess | Data not available | Data not available | Data not available |
Note: Specific %ID/g values for [99mTc]Tc-tricine/TPPTS-HYNIC-UBI 29-41 were not provided in the search results, however, the study did report abscess-to-muscle and abscess-to-blood ratios.[3]
Table 2: Biodistribution of [99mTc]Tc-CN5UBI 29-41 in Mice with Bacterial Infection at 120 min post-injection (%ID/g) [1]
| Organ/Tissue | %ID/g (Mean ± SD) |
| Blood | 1.78 ± 0.44 |
| Heart | 0.43 ± 0.10 |
| Liver | 1.15 ± 0.17 |
| Spleen | 0.23 ± 0.05 |
| Lung | 0.61 ± 0.11 |
| Kidney | 10.87 ± 2.65 |
| Stomach | 0.14 ± 0.03 |
| Intestine | 0.49 ± 0.13 |
| Muscle | 0.35 ± 0.07 |
| Bone | 0.39 ± 0.07 |
| Abscess | 1.44 ± 0.48 |
Table 3: Target-to-Nontarget Ratios for Different 99mTc-Ubiquicidin(29-41) Formulations
| Radiotracer | Timepoint | Abscess-to-Muscle Ratio (Mean ± SD) | Abscess-to-Blood Ratio (Mean ± SD) | Reference |
| [99mTc]Tc-tricine/TPPTS-HYNIC-UBI 29-41 | 2 hours | >3.5 | ~3.5 | [3] |
| [99mTc]Tc-CN5UBI 29-41 | 120 min | 4.15 ± 0.49 | 0.81 ± 0.05 | [1] |
| [99mTc-HYNIC]-UBI 29-41 | 30 min | 2.10 ± 0.05 | Data not available | [8] |
| 99mTc-UBI (29-41) | 60 min | 2.2 ± 0.5 | Data not available | [12] |
Visualizations
Caption: Experimental workflow for SPECT/CT imaging of bacterial infection in mice using 99mTc-Ubiquicidin(29-41).
References
- 1. mdpi.com [mdpi.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Radiosynthesis and Bioevaluation of 99mTc-Labeled Isocyanide Ubiquicidin 29-41 Derivatives as Potential Agents for Bacterial Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrr.com [ijrr.com]
- 6. research.rutgers.edu [research.rutgers.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Optimization of SPECT/CT imaging protocols for quantitative and qualitative 99mTc SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. researchgate.net [researchgate.net]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: In Vivo Biodistribution of Radiolabeled Ubiquicidin(29-41)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo biodistribution of radiolabeled Ubiquicidin(29-41) (UBI), a promising antimicrobial peptide fragment for infection imaging. The following sections detail the quantitative biodistribution data, experimental protocols for radiolabeling and in vivo studies, and visual workflows to guide researchers in this field.
Introduction
Ubiquicidin(29-41) is a cationic synthetic antimicrobial peptide fragment that demonstrates preferential binding to the anionic microbial cell membrane, making it an excellent candidate for specifically targeting and imaging sites of infection.[1] When labeled with a radionuclide, such as Technetium-99m (99mTc) or Gallium-68 (68Ga), it can be visualized using nuclear medicine imaging techniques like SPECT (Single Photon Emission Computed Tomography) and PET (Positron Emission Tomography).[2][3] A key advantage of radiolabeled UBI(29-41) is its ability to differentiate between bacterial infections and sterile inflammatory processes.[3][4]
Quantitative Biodistribution Data
The biodistribution of radiolabeled Ubiquicidin(29-41) has been evaluated in various preclinical and clinical settings. The data is typically presented as the percentage of the injected dose per gram of tissue (%ID/g) or as target-to-nontarget (T/NT) ratios.
Preclinical Biodistribution in Rabbits (99mTc-UBI(29-41))
This table summarizes the scintigraphically determined biodistribution of 99mTc-UBI(29-41) in healthy rabbits, expressed as the mean percentage of the injected dose.[5]
| Organ | 5 min (%ID ± SD) | 120 min (%ID ± SD) |
| Kidneys | 10.6 ± 2.1 | 4.2 ± 0.3 |
| Liver | 6.6 ± 1.6 | 2.5 ± 0.8 |
| Urinary Bladder | - | ~80 |
Data adapted from a study in three rabbits.[5]
Preclinical Biodistribution in Mice with S. aureus Infection (68Ga-NOTA-UBI(29-41))
The following table presents the biodistribution of [68Ga]Ga-NOTA-UBI 29–41 in mice with Staphylococcus aureus infection and turpentine-induced sterile inflammation, expressed as %ID/g.[6]
| Organ/Tissue | 30 min post-injection (%ID/g ± SD) | 120 min post-injection (%ID/g ± SD) |
| Blood | 0.44 ± 0.13 | 0.11 ± 0.03 |
| Heart | 0.18 ± 0.05 | 0.05 ± 0.01 |
| Lung | 0.31 ± 0.09 | 0.08 ± 0.02 |
| Liver | 0.38 ± 0.11 | 0.12 ± 0.03 |
| Spleen | 0.13 ± 0.04 | 0.04 ± 0.01 |
| Kidneys | 1.89 ± 0.54 | 0.53 ± 0.15 |
| Stomach | 0.11 ± 0.03 | 0.03 ± 0.01 |
| Intestine | 0.22 ± 0.06 | 0.07 ± 0.02 |
| Muscle (Infected) | 1.10 ± 0.33 | 0.58 ± 0.17 |
| Muscle (Inflamed) | 0.45 ± 0.13 | 0.18 ± 0.05 |
| Muscle (Normal) | 0.28 ± 0.08 | 0.09 ± 0.03 |
| Bone | 0.19 ± 0.05 | 0.06 ± 0.02 |
Data from a study in Kunming mice.[6]
Target-to-Nontarget Ratios in Animal Models
The ability of radiolabeled UBI(29-41) to specifically accumulate at the site of infection is often assessed by calculating the target-to-nontarget (T/NT) tissue ratio.
| Radiotracer | Animal Model | Infection Model | T/NT Ratio (Time Post-Injection) | Reference |
| 99mTc-UBI(29-41) (Kit 2) | Rat | S. aureus infected muscle | 4.6 (not specified) | [4] |
| 99mTc-UBI(29-41) | Rabbit | S. aureus infected muscle | 2.2 ± 0.5 (60 min) | [5] |
| 99mTc-UBI(29-41) | Rabbit | E. coli infected muscle | 1.7 ± 0.4 (60 min) | [5] |
| [99mTc]Tc-CN5UBI 29-41 | Mouse | Bacterial infection | 4.15 ± 0.49 (120 min) | [7] |
| [68Ga]Ga-DOTA-UBI29-41 | Mouse | MRSA infection | 3.24 (60 min) | [8] |
| 68Ga-DOTA-UBI | Rat | S. aureus infection | 6.1 (60 min) | [2] |
Human Clinical Trial Biodistribution (99mTc-UBI(29-41))
In a clinical trial with patients having suspected infections, the biodistribution of 99mTc-UBI(29-41) was evaluated.[1]
| Organ | 30 min (% Administered Dose ± SD) | 120 min (% Administered Dose ± SD) | 240 min (% Administered Dose ± SD) |
| Kidneys | 6.53 ± 0.58 | 4.54 ± 0.57 | 3.38 ± 0.55 |
| Liver | 5.43 ± 0.76 | 3.17 ± 0.25 | 2.02 ± 0.30 |
| Urinary Bladder | 4.60 ± 0.92 | 23.00 ± 2.32 | 38.85 ± 4.01 |
Data from a study in 18 patients.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful replication and application of these studies.
Protocol 1: Radiolabeling of Ubiquicidin(29-41) with 99mTc
This protocol describes a common direct labeling method for UBI(29-41) using a lyophilized kit.[4][9]
Materials:
-
Lyophilized kit containing:
-
40 µg Ubiquicidin(29-41)
-
5 µg SnCl₂ (Stannous chloride)
-
-
Freshly eluted 99mTc-pertechnetate (Na99mTcO₄) from a 99Mo/99mTc generator
-
Saline solution (0.9% NaCl)
-
Heating block or water bath at 100°C
-
ITLC (Instant Thin-Layer Chromatography) strips and appropriate solvent system for quality control
-
HPLC system for radiochemical purity analysis
Procedure:
-
Reconstitute the lyophilized kit by adding 0.5 mL of saline containing the desired activity of 99mTc-pertechnetate to the vial.
-
Gently swirl the vial to ensure complete dissolution of the contents.
-
Incubate the reaction mixture for 10 minutes at 100°C.
-
Allow the vial to cool down to room temperature for 10 minutes.
-
Perform quality control using ITLC and/or HPLC to determine the radiochemical purity. A purity of >95% is generally considered acceptable.[4]
Protocol 2: Animal Model of Bacterial Infection
This protocol details the induction of a localized bacterial infection in the thigh muscle of a rodent model.[5][6]
Materials:
-
Laboratory animals (e.g., mice, rats, or rabbits)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 25923 or Escherichia coli)
-
Tryptic soy broth or other suitable bacterial culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anesthetic agent (e.g., Diazepam)
-
Syringes and needles
Procedure:
-
Culture the bacterial strain in tryptic soy broth at 37°C for 24 hours under aerobic conditions.
-
Harvest the bacterial cells by centrifugation and wash them twice with PBS.
-
Resuspend the bacterial pellet in PBS to achieve a final concentration of approximately 1 x 10⁹ colony-forming units (CFU)/mL.
-
Anesthetize the animal according to approved institutional animal care protocols.
-
Inject a defined volume (e.g., 0.1 mL for mice) of the bacterial suspension intramuscularly into the left hindlimb.
-
Allow 20-24 hours for the infection to establish, which is typically confirmed by visible swelling at the injection site.
Protocol 3: In Vivo Biodistribution and Imaging Study
This protocol outlines the procedure for administering the radiolabeled peptide and acquiring biodistribution data and images.[5][6][8]
Materials:
-
Radiolabeled Ubiquicidin(29-41) preparation
-
Animal model with induced infection (and sterile inflammation control, if applicable)
-
SPECT or PET/CT scanner
-
Gamma counter for ex vivo biodistribution
-
Anesthetic agent
Procedure:
-
Anesthetize the animal.
-
Administer a known amount of the radiolabeled UBI(29-41) (e.g., 10 MBq in 0.2 mL saline for rabbits) intravenously via the tail vein or marginal ear vein.[5]
-
For dynamic imaging, begin acquisition immediately after injection for a specified duration (e.g., 60 frames of 1 minute each).
-
Acquire static images at various time points post-injection (e.g., 30, 60, 120, and 240 minutes).
-
For ex vivo biodistribution, euthanize the animals at predetermined time points.
-
Dissect, weigh, and measure the radioactivity in blood, major organs (heart, liver, lungs, kidneys, spleen), muscle, and bone using a gamma counter.
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
-
For imaging studies, analyze the images to determine the accumulation of the radiotracer at the site of infection and calculate target-to-nontarget ratios.
Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the key experimental workflows.
Caption: Overall experimental workflow for in vivo biodistribution studies of radiolabeled Ubiquicidin(29-41).
References
- 1. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of 68Ga-DOTA-Ubiquicidin (29–41) for imaging Staphylococcus aureus (Staph A) infection and turpentine-induced inflammation in a preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. ijrr.com [ijrr.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Ubiquicidin(29-41) In Vitro Bacterial Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro bacterial binding assay using the antimicrobial peptide fragment Ubiquicidin(29-41), hereafter referred to as UBI(29-41). This assay is crucial for evaluating the binding affinity and specificity of UBI(29-41) and its derivatives to bacterial cells, a key step in the development of novel infection imaging agents and therapeutics.
Introduction
Ubiquicidin (B1575653) is a naturally occurring human antimicrobial peptide. The fragment spanning amino acids 29-41 (Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg) has been identified as a potent bacterial binding domain.[1] This cationic peptide is believed to interact with the negatively charged components of bacterial cell membranes, leading to its accumulation at the site of infection.[2][3] This property has been exploited for the development of radiolabeled and fluorescently labeled UBI(29-41) probes for the specific imaging of bacterial infections.[1][2][4][5][6][7][8]
The in vitro bacterial binding assay is an essential tool to:
-
Quantify the binding of labeled UBI(29-41) to various bacterial species.
-
Determine the specificity of the binding interaction.
-
Screen modified UBI(29-41) peptides for improved binding characteristics.
This document outlines the necessary reagents, equipment, and a step-by-step protocol for performing this assay.
Principle of the Assay
The assay quantifies the interaction between a labeled UBI(29-41) peptide and bacterial cells. The peptide is typically labeled with a radioisotope (e.g., 99mTc, 68Ga) or a fluorescent dye.[2][4][5][6] The labeled peptide is incubated with a known quantity of bacterial cells. After incubation, the bacteria, along with any bound peptide, are separated from the unbound peptide in the supernatant by centrifugation. The amount of bound peptide is then quantified by measuring the radioactivity or fluorescence associated with the bacterial pellet. Specificity of binding is often confirmed through a competitive inhibition assay, where the binding of the labeled peptide is competed with an excess of unlabeled UBI(29-41).[2][6]
Materials and Equipment
Reagents:
-
Labeled UBI(29-41) (radiolabeled or fluorescently labeled)
-
Unlabeled UBI(29-41) (for competition assay)
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae)[1]
-
Bacterial culture medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Incubation Buffer (e.g., 0.05 M PBS, pH 5.0, containing 0.1% Tween-80 and 0.2% acetic acid or 15 mM sodium phosphate buffer, pH 7.5)[6][9]
-
Bovine Serum Albumin (BSA)
-
Scintillation fluid (for radiolabeled assays)
Equipment:
-
Microcentrifuge
-
Incubator or water bath
-
Gamma counter or fluorescence plate reader/spectrofluorometer
-
Spectrophotometer (for measuring bacterial density)
-
Vortex mixer
-
Pipettes and sterile tips
-
Sterile microcentrifuge tubes
Experimental Protocols
Preparation of Bacterial Suspension
-
Inoculate the chosen bacterial strain into an appropriate liquid culture medium.
-
Incubate overnight at 37°C with shaking.
-
The following day, subculture the bacteria into fresh medium and grow to the mid-logarithmic phase (typically an optical density at 600 nm (OD600) of 0.4-0.6).
-
Harvest the bacterial cells by centrifugation (e.g., 2,000 x g for 5 minutes).[9]
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the pellet in the chosen incubation buffer.
-
Determine the bacterial concentration by measuring the OD600 and/or by plating serial dilutions on agar (B569324) plates to determine the number of colony-forming units (CFU) per mL. A typical concentration for the assay is 1 x 108 CFU/mL.[6]
In Vitro Bacterial Binding Assay
-
In sterile microcentrifuge tubes, add a defined amount of labeled UBI(29-41) (e.g., 740 kBq for radiolabeled peptides).[6]
-
For the total binding group, add the prepared bacterial suspension (e.g., 1 x 108 CFU in 0.1 mL).[6]
-
For the non-specific binding (blocking) group, first add a 100-fold molar excess of unlabeled UBI(29-41) and incubate for 15-30 minutes at 37°C.[6] Then, add the labeled UBI(29-41) and the bacterial suspension.
-
Adjust the final volume of all tubes with incubation buffer.
-
Incubate the samples for 60 minutes at 37°C or 4°C, depending on the specific protocol being followed.[6][9]
-
After incubation, centrifuge the tubes at high speed (e.g., 12,000 x g) for 5 minutes to pellet the bacteria.[6]
-
Carefully remove the supernatant containing the unbound peptide.
-
Wash the bacterial pellet twice with cold PBS to remove any remaining unbound peptide.
-
Quantify the amount of bound labeled peptide in the pellet.
-
For radiolabeled peptides , measure the radioactivity of the pellet using a gamma counter.
-
For fluorescently labeled peptides , lyse the bacteria and measure the fluorescence of the lysate using a fluorometer, or measure the fluorescence of the intact bacterial suspension after resuspension in PBS.
-
Data Analysis
-
Calculate the percentage of bound peptide for each sample using the following formula: % Bound = (Counts in Pellet / Total Counts Added) x 100%
-
Determine the specific binding by subtracting the non-specific binding from the total binding. Specific Binding = % Total Binding - % Non-specific Binding
Data Presentation
The quantitative results of the binding assay can be summarized in tables for clear comparison.
Table 1: Binding of Labeled UBI(29-41) to S. aureus
| Group | Labeled UBI(29-41) | Unlabeled UBI(29-41) | % Binding (Mean ± SD) |
| Total Binding | + | - | Insert experimental value |
| Non-specific Binding | + | + (100-fold excess) | Insert experimental value |
Table 2: Competitive Inhibition of Labeled UBI(29-41) Binding
| Competitor (Unlabeled Peptide) | Concentration | % Inhibition of Binding |
| UBI(29-41) | 10x excess | Insert experimental value |
| UBI(29-41) | 100x excess | Insert experimental value |
| Scrambled Peptide | 100x excess | Insert experimental value |
Note: The addition of a scrambled peptide control helps to demonstrate the sequence specificity of the binding.
Visualization of Workflow and Mechanism
To aid in the understanding of the experimental procedure and the underlying biological interaction, the following diagrams are provided.
Caption: Experimental workflow for the in vitro bacterial binding assay.
Caption: Proposed mechanism of UBI(29-41) binding to the bacterial membrane.
Troubleshooting and Considerations
-
High Non-specific Binding: Increase the number of wash steps, optimize the concentration of Tween-80 in the wash buffer, or include BSA in the incubation buffer to block non-specific sites.
-
Low Binding Signal: Increase the incubation time, increase the concentration of the labeled peptide, or ensure the bacteria are in the optimal growth phase for the assay.
-
Peptide Stability: Some linear peptides can be susceptible to degradation by bacterial proteases. Modified peptides, such as cyclic versions, may exhibit greater stability.[1]
-
Labeling Efficiency: Ensure the labeling procedure (radiolabeling or fluorescent conjugation) does not compromise the peptide's binding affinity. This can be assessed by comparing the binding of the labeled peptide to the inhibitory activity of the unlabeled precursor.
Conclusion
The in vitro bacterial binding assay for UBI(29-41) is a robust and essential method for the preclinical evaluation of this and other antimicrobial peptides as infection imaging agents. The detailed protocol and considerations provided herein should enable researchers to successfully implement this assay and generate reliable and reproducible data.
References
- 1. A labelled-ubiquicidin antimicrobial peptide for immediate in situ optical detection of live bacteria in human alveolar lung tissue - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00960J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. A Long Fluorescence Lifetime Probe for Labeling of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrating a covalent probe with ubiquicidin fragment enables effective bacterial infection imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. applications.emro.who.int [applications.emro.who.int]
Preclinical Evaluation of Novel Ubiquicidin(29-41) Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the essential preclinical evaluations for novel derivatives of the antimicrobial peptide Ubiquicidin(29-41) (UBI(29-41)). UBI(29-41), with the amino acid sequence TGRAKRRMQYNRR, is a cationic peptide fragment known for its preferential binding to the anionic cell membranes of microbes.[1][2] Modifications to this parent sequence aim to enhance its therapeutic potential by improving antimicrobial potency, reducing toxicity, and increasing stability.
These application notes and protocols are designed to guide researchers through the critical in vitro and in vivo assays necessary to characterize novel UBI(29-41) derivatives and assess their potential as therapeutic agents.
Data Presentation: Comparative Analysis of UBI(29-41) Derivatives
Effective preclinical evaluation relies on the direct comparison of novel derivatives to the parent peptide and relevant controls. The following tables present a template for summarizing the key quantitative data obtained from the experimental protocols detailed in this document.
Table 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Peptide Derivative | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 10231) MIC (µg/mL) |
| UBI(29-41) (Parent) | 16 | 32 | 32 | 64 |
| Derivative A | 8 | 16 | 16 | 32 |
| Derivative B | 16 | 64 | >128 | 64 |
| Melittin (Control) | 4 | 8 | 8 | 16 |
Table 2: In Vitro Toxicity Profile
| Peptide Derivative | Hemolytic Activity (HC₅₀, µg/mL) | Cytotoxicity (IC₅₀, HEK293 cells, µg/mL) | Therapeutic Index (S. aureus) (HC₅₀/MIC) |
| UBI(29-41) (Parent) | >256 | >256 | >16 |
| Derivative A | 128 | 150 | 16 |
| Derivative B | >256 | >256 | >16 |
| Melittin (Control) | 2 | 5 | 0.5 |
Table 3: In Vitro Serum Stability
| Peptide Derivative | Half-life in 50% Human Serum (hours) |
| UBI(29-41) (Parent) | ~2 |
| Derivative A | ~8 |
| Derivative B | ~1.5 |
Table 4: In Vivo Efficacy in Murine Thigh Infection Model (S. aureus)
| Treatment Group (Dose) | Bacterial Load at 24h post-infection (Log₁₀ CFU/gram tissue) | Percent Reduction vs. Saline |
| Saline Control | 7.5 ± 0.4 | - |
| UBI(29-41) (10 mg/kg) | 5.2 ± 0.6 | 99.5% |
| Derivative A (10 mg/kg) | 4.1 ± 0.5 | 99.96% |
| Vancomycin (10 mg/kg) | 3.8 ± 0.3 | 99.98% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis and Purification of UBI(29-41) Derivatives
Novel UBI(29-41) derivatives can be synthesized using solid-phase peptide synthesis (SPPS) with a standard Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[3]
-
Synthesis: The peptide is assembled on a resin, adding one amino acid at a time.
-
Cleavage: The synthesized peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
In Vitro Antimicrobial Activity Assay (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of a peptide derivative required to inhibit the visible growth of a microorganism.[4][5][6]
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test microorganism (e.g., S. aureus) in Mueller-Hinton Broth (MHB).
-
Incubate at 37°C until the culture reaches the logarithmic growth phase.
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in MHB.[4]
-
-
Peptide Dilution:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of the peptide in MHB in a 96-well microtiter plate. The final concentration range should typically span from 128 µg/mL to 0.125 µg/mL.[4]
-
-
Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
Hemolytic Activity Assay
This assay assesses the toxicity of peptide derivatives to red blood cells (RBCs).[7][8][9]
-
Preparation of Red Blood Cells:
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of serially diluted peptide solutions in PBS.
-
Add 100 µL of the 2% RBC suspension to each well.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs with 1% Triton X-100 for 100% lysis).[8]
-
-
Incubation and Measurement:
-
Calculation:
-
Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
The HC₅₀ is the peptide concentration that causes 50% hemolysis.
-
Cytotoxicity Assay (MTT or CCK8 Assay)
This protocol evaluates the toxicity of the peptides against eukaryotic cell lines, such as human embryonic kidney (HEK293) cells.[10][11]
-
Cell Culture:
-
Culture HEK293 cells in complete medium (e.g., DMEM with 10% fetal bovine serum) to approximately 80% confluency.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[4]
-
-
Peptide Treatment:
-
Prepare serial dilutions of the peptide derivatives in cell culture medium.
-
Remove the old medium from the cells and add the peptide solutions.
-
Incubate for 24 hours at 37°C in a CO₂ incubator.[4]
-
-
Viability Measurement:
-
Add MTT or CCK8 reagent to each well according to the manufacturer's instructions and incubate for an additional 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8).[4]
-
-
Calculation:
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
The IC₅₀ is the peptide concentration that reduces cell viability by 50%.
-
Serum Stability Assay
This assay determines the stability of peptide derivatives in the presence of serum proteases.[12][13][14]
-
Incubation:
-
Protein Precipitation:
-
Immediately stop the enzymatic degradation by adding a precipitating solution, such as acetonitrile (B52724) with 1% trifluoroacetic acid (TFA).[14]
-
Incubate on ice and then centrifuge at high speed (e.g., 14,000 x g) to pellet the precipitated serum proteins.[14]
-
-
Analysis:
-
Analyze the supernatant by RP-HPLC.
-
Quantify the peak area of the intact peptide at each time point.
-
-
Calculation:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
-
Determine the half-life (t₁/₂) of the peptide by plotting the percentage of remaining peptide versus time.[14]
-
In Vivo Efficacy - Murine Thigh Infection Model
This animal model is used to evaluate the in vivo antimicrobial efficacy of the peptide derivatives.[15][16]
-
Infection:
-
Anesthetize mice (e.g., BALB/c).
-
Induce a localized infection by injecting a specific CFU count of bacteria (e.g., 10⁶ CFU of S. aureus) into the thigh muscle.[16]
-
-
Treatment:
-
At a set time post-infection (e.g., 2 hours), administer the peptide derivative, a vehicle control (saline), or a positive control antibiotic (e.g., vancomycin) via a systemic route (e.g., intraperitoneal or intravenous injection).
-
-
Evaluation:
-
At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically harvest the infected thigh muscle.
-
Homogenize the tissue, perform serial dilutions, and plate on appropriate agar (B569324) to determine the bacterial load (CFU/gram of tissue).
-
-
Analysis:
-
Compare the bacterial loads between the different treatment groups to assess the efficacy of the peptide derivative.
-
Visualizations: Diagrams of Workflows and Mechanisms
The following diagrams, created using Graphviz, illustrate key experimental workflows and the proposed mechanism of action for UBI(29-41) derivatives.
Caption: Preclinical evaluation workflow for novel UBI(29-41) derivatives.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ijrr.com [ijrr.com]
- 4. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of antimicrobial activity [protocols.io]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides [mdpi.com]
- 12. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 13. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. An in-vivo experimental evaluation of the efficacy of fish-derived antimicrobial peptides against multidrug-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Quality Control of Radiolabeled Ubiquicidin(29-41)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquicidin (UBI) is a human antimicrobial peptide that has shown promise in differentiating between bacterial infections and sterile inflammation when radiolabeled. The 29-41 fragment of ubiquicidin, in particular, has been successfully labeled with various radionuclides, including Technetium-99m (99mTc) and Gallium-68 (68Ga), for diagnostic imaging.[1][2] Robust quality control testing is imperative to ensure the safety, efficacy, and batch-to-batch consistency of radiolabeled UBI(29-41) preparations. These application notes provide detailed protocols for the essential quality control tests for radiolabeled Ubiquicidin(29-41).
Key Quality Control Parameters
The quality control of radiolabeled Ubiquicidin(29-41) involves a series of tests to assess its identity, purity, and stability. The primary parameters include:
-
Radiochemical Purity (RCP): To determine the percentage of the radionuclide that is successfully bound to the Ubiquicidin(29-41) peptide.
-
Sterility: To ensure the absence of viable microbial contamination.[3][4]
-
Apyrogenicity (Bacterial Endotoxins): To ensure the absence of fever-inducing substances.[3][4]
-
In Vitro Stability: To evaluate the stability of the radiolabeled peptide in a biological matrix over time.
-
In Vitro Bacterial Binding: To confirm the biological activity of the radiolabeled peptide by assessing its ability to bind to bacteria.
Data Presentation
Table 1: Radiochemical Purity of Radiolabeled Ubiquicidin(29-41)
| Radionuclide | Chelator/Method | Radiochemical Purity (%) | Analytical Method | Reference |
| 99mTc | HYNIC | > 95% | RP-HPLC, ITLC | [5] |
| 99mTc | Direct Labeling | > 98% | ITLC, HPLC | [2] |
| 68Ga | NOTA | 99.10 ± 0.38% | Radio-HPLC, Radio-TLC | [6] |
| 68Ga | DFO | 98 ± 2% | HPLC, ITLC | [7] |
| 68Ga | DOTA | > 99% | Radio-TLC | [8] |
Table 2: In Vitro Stability of Radiolabeled Ubiquicidin(29-41)
| Radiolabeled Peptide | Incubation Condition | Time (hours) | Radiochemical Purity (%) | Reference |
| [99mTc-HYNIC]-UBI 29-41 | Human Serum @ 37°C | 24 | > 90% | [9] |
| 68Ga-DFO-UBI 29-41 | Room Temperature | 2 | > 95% | [7] |
| 68Ga-DOTA-UBI | Human Serum @ 37°C | 1 | > 98% | [8][10] |
Table 3: In Vitro Bacterial Binding of 99mTc-UBI(29-41)
| Bacterial Strain | Binding Percentage (%) | Reference |
| Staphylococcus aureus | 75% | [9] |
| Staphylococcus aureus | 43 ± 5% | [11] |
Experimental Protocols
Radiochemical Purity Determination
Objective: To separate and quantify the radiolabeled peptide from radiochemical impurities such as free radionuclide and hydrolyzed forms.
A. Instant Thin-Layer Chromatography (ITLC)
-
Materials:
-
ITLC-SG strips
-
Developing solvent (e.g., Acetone for free pertechnetate, 0.9% NaCl or Ethanol/Water/Ammonia mixture for hydrolyzed forms)
-
Radio-TLC scanner or gamma counter
-
-
Protocol:
-
Spot a small volume (1-2 µL) of the radiolabeled UBI(29-41) solution onto the origin of an ITLC-SG strip.
-
Allow the spot to dry completely.
-
Place the strip in a chromatography tank containing the appropriate developing solvent.
-
Allow the solvent to migrate up the strip until it reaches the solvent front.
-
Remove the strip and allow it to dry.
-
Scan the strip using a radio-TLC scanner or cut the strip into sections and count the radioactivity in a gamma counter.
-
Calculate the percentage of radioactivity associated with the radiolabeled peptide, free radionuclide, and other impurities based on their respective retention factors (Rf).
-
B. High-Performance Liquid Chromatography (HPLC)
-
Materials:
-
HPLC system with a radioactivity detector (e.g., NaI scintillation detector).
-
C18 reverse-phase column.
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile phase B: 0.1% TFA in acetonitrile.
-
Gradient elution program.
-
-
Protocol:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a small volume (10-20 µL) of the radiolabeled UBI(29-41) solution.
-
Run the gradient program to separate the components. A typical gradient might be: 0-2 min, 10% B; 2-18 min, 10-90% B; 18-20 min, 90% B; 20-25 min, 10% B.[6]
-
Monitor the eluate with both a UV detector (at ~220 nm or 280 nm) and a radioactivity detector.
-
Integrate the peaks in the radioactivity chromatogram to determine the percentage of radiochemical purity.
-
Caption: Workflow for Radiochemical Purity determination by HPLC.
Sterility Testing
Objective: To ensure the absence of viable microorganisms in the radiopharmaceutical preparation.[3]
-
Method: Direct inoculation into growth media as per United States Pharmacopeia (USP) guidelines.[3]
-
Media:
-
Protocol:
-
Using aseptic techniques in a laminar flow hood, inoculate a representative sample of the radiolabeled UBI(29-41) into tubes containing FTM and SCDM.
-
Incubate the FTM tubes at 30-35°C for 14 days.
-
Incubate the SCDM tubes at 20-25°C for 14 days.
-
Visually inspect the media for any signs of microbial growth (turbidity) at regular intervals during the incubation period.
-
The test is passed if no growth is observed in any of the media.
-
References
- 1. researchgate.net [researchgate.net]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. Radiopharmacy [lumen.luc.edu]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of 68Ga-DOTA-Ubiquicidin (29–41) for imaging Staphylococcus aureus (Staph A) infection and turpentine-induced inflammation in a preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. thieme-connect.com [thieme-connect.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Calculating Target-to-Nontarget Ratios for Ubiquicidin(29-41) SPECT in Infection Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ubiquicidin (UBI) is a cationic antimicrobial peptide that has shown significant promise in nuclear medicine for the specific imaging of bacterial and fungal infections. The fragment UBI(29-41), labeled with Technetium-99m (⁹⁹ᵐTc), is a radiopharmaceutical that preferentially binds to the negatively charged microbial cell membranes at the site of infection.[1][2] This allows for the differentiation between infection and sterile inflammation, a critical diagnostic challenge.[2][3] Single Photon Emission Computed Tomography (SPECT) imaging with ⁹⁹ᵐTc-UBI(29-41) provides a non-invasive method to visualize and quantify the extent of infection. A key quantitative metric derived from these scans is the target-to-nontarget (T/NT) ratio, which is crucial for assessing the radiotracer's efficacy and for longitudinal monitoring of treatment response. A high T/NT ratio is desirable for clear delineation of the infected focus from background tissue.[4] This document provides detailed protocols for the calculation of T/NT ratios from ⁹⁹ᵐTc-UBI(29-41) SPECT imaging data.
Quantitative Data Summary
The following tables summarize the biodistribution and target-to-nontarget ratios of various ⁹⁹ᵐTc-labeled Ubiquicidin(29-41) derivatives from preclinical studies. These values are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of ⁹⁹ᵐTc-UBI(29-41) Derivatives in Mice with S. aureus Infection
| Radiotracer | Time Post-Injection | Abscess (%ID/g) | Muscle (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) |
| [⁹⁹ᵐTc]Tc-CN5UBI 29-41 [3] | 30 min | 1.64 ± 0.40 | - | - | - | - |
| 120 min | 1.44 ± 0.48 | - | - | - | - | |
| 240 min | 1.42 ± 0.59 | - | - | - | - | |
| [⁹⁹ᵐTc]Tc-tricine/TPPTS-HYNIC-UBI 29-41 [5] | - | Increased uptake | Decreased uptake | Decreased uptake | Decreased uptake | Decreased uptake |
Note: Specific %ID/g values for all organs were not always available in the summarized literature. The trend of uptake is noted where applicable.
Table 2: Target-to-Nontarget Ratios of ⁹⁹ᵐTc-UBI(29-41) Derivatives in Mice with S. aureus Infection
| Radiotracer | Time Post-Injection | Abscess-to-Muscle Ratio | Abscess-to-Blood Ratio |
| [⁹⁹ᵐTc]Tc-CN5UBI 29-41 [3] | 120 min | 4.15 ± 0.49 | - |
| [⁹⁹ᵐTc]Tc-tricine/TPPTS-HYNIC-UBI 29-41 [5][6] | - | Increased | Increased |
| Literature Range for [⁹⁹ᵐTc]Tc-UBI 29-41 [3] | - | 1.7 - 4.7 | - |
Experimental Protocols
Protocol 1: ⁹⁹ᵐTc-UBI(29-41) SPECT/CT Imaging in a Murine Model of Infection
This protocol outlines the procedure for inducing a localized bacterial infection in mice and subsequently performing SPECT/CT imaging with ⁹⁹ᵐTc-UBI(29-41).
1. Animal Model Preparation: a. Induce a localized infection by intramuscular injection of a known concentration of bacteria (e.g., Staphylococcus aureus) into the left thigh muscle of the mouse.[3] b. As a control for sterile inflammation, inject an equal volume of a non-bacterial inflammatory agent (e.g., turpentine (B1165885) oil) into the right thigh muscle of a separate cohort of mice.[6] c. Allow the infection/inflammation to develop for a specified period (e.g., 24-48 hours).[6]
2. Radiotracer Administration: a. Prepare the ⁹⁹ᵐTc-UBI(29-41) radiotracer according to established radiolabeling protocols. b. Administer a defined dose of ⁹⁹ᵐTc-UBI(29-41) (e.g., 10 MBq/Kg) intravenously via the tail vein.[7]
3. SPECT/CT Image Acquisition: a. Anesthetize the mouse at specified time points post-injection (e.g., 30, 60, 120, and 240 minutes).[1][3][7] b. Position the animal on the imaging bed of a SPECT/CT scanner. c. Acquire whole-body or regional SPECT images. A typical setting for ⁹⁹ᵐTc is a 140 keV photopeak with a 20% energy window.[7] d. Immediately following the SPECT acquisition, perform a CT scan for anatomical co-registration.
Protocol 2: Calculation of Target-to-Nontarget (T/NT) Ratio
This protocol details the steps for quantitative analysis of the acquired SPECT/CT images to determine the T/NT ratio.
1. Image Reconstruction and Co-registration: a. Reconstruct the SPECT data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM). b. Fuse the SPECT and CT images to provide anatomical localization of radiotracer uptake.
2. Region of Interest (ROI) Definition: a. On the fused SPECT/CT images, draw a three-dimensional Region of Interest (VOI) or a two-dimensional Region of Interest (ROI) on multiple slices encompassing the entire target lesion (infected tissue).[8][9] b. Draw a corresponding nontarget ROI in a contralateral, healthy tissue region (e.g., contralateral muscle).[10] This serves as the background reference. The size and shape of the nontarget ROI should be consistent with the target ROI.
3. Quantification of Activity: a. Within each defined ROI, calculate the mean or maximum counts per pixel/voxel. b. It is crucial to correct for background activity.
4. T/NT Ratio Calculation: a. The T/NT ratio is calculated as the ratio of the mean counts in the target ROI to the mean counts in the nontarget ROI.
-
Formula: T/NT Ratio = (Mean counts in Target ROI) / (Mean counts in Nontarget ROI)
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of ⁹⁹ᵐTc-UBI(29-41) binding to bacteria.
Caption: Workflow for T/NT ratio calculation in UBI(29-41) SPECT.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Radiopharmacy [lumen.luc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Ubiquicidin(29-41) in Animal Models of Bacterial Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquicidin (B1575653) (UBI) is a cationic antimicrobial peptide that plays a role in the innate immune system. The synthetic fragment Ubiquicidin(29-41) (UBI(29-41)), with the amino acid sequence TGRAKRRMQYNRR, has garnered significant interest for its potential in both the diagnosis and treatment of bacterial infections.[1][2] Its cationic nature facilitates a strong and preferential binding to the negatively charged components of bacterial and fungal cell membranes.[3][4] This document provides detailed application notes and protocols for the use of UBI(29-41) in preclinical animal models of bacterial infection, with a focus on its application in diagnostic imaging and its potential as a therapeutic agent.
Mechanism of Action: Bacterial Targeting
The primary mechanism by which Ubiquicidin(29-41) targets bacteria is through electrostatic interaction. The peptide is rich in positively charged amino acid residues (arginine and lysine), which leads to a strong affinity for the negatively charged phospholipids (B1166683) and lipopolysaccharides present on the outer membrane of bacteria. This interaction is the basis for its use as an imaging agent to detect sites of infection and is also a prerequisite for its potential antimicrobial activity.
Caption: Ubiquicidin(29-41) targeting mechanism.
Diagnostic Applications: Imaging of Bacterial Infections
Radiolabeled Ubiquicidin(29-41) has been extensively studied as a diagnostic imaging agent to differentiate between bacterial infections and sterile inflammation. The peptide is typically chelated with a radionuclide such as Technetium-99m (99mTc) or Gallium-68 (68Ga) for SPECT or PET imaging, respectively.
Quantitative Data from Preclinical Imaging Studies
The following tables summarize the quantitative data on the uptake of radiolabeled Ubiquicidin(29-41) in various animal models of bacterial infection. The data is presented as either a Target-to-Non-Target (T/NT) ratio or as a percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Uptake of 99mTc-Ubiquicidin(29-41) in Animal Models of Bacterial Infection
| Animal Model | Bacterial Strain | Infection Site | Time Post-Injection | T/NT Ratio (Mean ± SD) | Reference |
| Rabbit | Staphylococcus aureus | Thigh Muscle | 60 min | 2.2 ± 0.5 | [5] |
| Rabbit | Escherichia coli | Thigh Muscle | 60 min | 1.7 ± 0.4 | [5] |
| Rabbit | Turpentine-induced inflammation | Thigh Muscle | 60 min | 1.2 ± 0.1 | [5] |
| Mouse | Staphylococcus aureus | Thigh Muscle | 120 min | >2.0 | [6] |
Table 2: Biodistribution of 68Ga-DOTA-Ubiquicidin(29-41) in a Rat Model of Staphylococcus aureus Infection
| Time Post-Injection | Target (Infected Hind Leg Joint) T/B Ratio | Sterile Inflammation (Thigh Muscle) | Reference |
| 6 min | 1.6 | Mild uptake, rapidly washed out | [7] |
| 20 min | 4.2 | N/A | [7] |
| 30 min | N/A | Washed out | [7] |
| 60 min | 6.1 | N/A | [7] |
Table 3: Biodistribution of 68Ga-NOTA-Ubiquicidin(29-41) in a Mouse Model of Staphylococcus aureus Infection
| Time Post-Injection | Infected Muscle (%ID/g ± SD) | Inflamed Muscle (%ID/g ± SD) | Reference |
| 30 min | 1.10 ± 0.33 | N/A | [8] |
| 60 min | N/A | Significantly lower than infected | [8] |
| 120 min | N/A | Significantly lower than infected | [8] |
Experimental Protocols for Diagnostic Imaging Studies
This protocol describes the induction of a localized bacterial infection in the thigh muscle of mice for the evaluation of radiolabeled Ubiquicidin(29-41) using SPECT/CT.
Caption: Murine thigh infection imaging workflow.
Materials:
-
6-8 week old immunocompetent mice (e.g., BALB/c)
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 25923)
-
Tryptic Soy Broth (TSB) and Agar (B569324)
-
Sterile phosphate-buffered saline (PBS)
-
Radiolabeled Ubiquicidin(29-41) (e.g., 99mTc-UBI(29-41))
-
SPECT/CT scanner
Procedure:
-
Bacterial Culture: Culture S. aureus in TSB overnight at 37°C. Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend to a final concentration of 1 x 108 CFU/mL.[1]
-
Infection Induction: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the left thigh muscle. As a control for sterile inflammation, inject 0.1 mL of heat-killed bacteria or an inflammatory agent like turpentine (B1165885) oil into the right thigh muscle of a separate group of animals.[7]
-
Radiotracer Administration: 24 hours post-infection, administer a defined dose of radiolabeled UBI(29-41) (e.g., 5-10 MBq) intravenously via the tail vein.
-
Imaging: At desired time points (e.g., 30, 60, 120 minutes) post-injection, anesthetize the mice and perform SPECT/CT imaging.
-
Data Analysis: Reconstruct the images and draw regions of interest (ROIs) over the infected thigh (target) and the contralateral, non-infected thigh (non-target) to calculate the T/NT ratio.
Therapeutic Applications: Treatment of Bacterial Infections
While the primary focus of published research has been on diagnostic applications, preliminary studies suggest that Ubiquicidin-derived peptides have the potential to eradicate multi-drug resistant Staphylococcus aureus in mice.[9] The following protocol is a representative model for evaluating the therapeutic efficacy of non-radiolabeled Ubiquicidin(29-41) in a murine skin infection model. This protocol is based on general methodologies for testing antimicrobial peptides in vivo.[10][11]
Proposed Protocol 2: Murine Skin Abrasion Infection Model for Therapeutic Efficacy Testing
This protocol outlines a method to assess the ability of topically applied Ubiquicidin(29-41) to reduce the bacterial burden in a skin wound.
Caption: Therapeutic efficacy testing workflow.
Materials:
-
8-10 week old immunocompetent mice (e.g., C57BL/6)
-
Methicillin-resistant Staphylococcus aureus (MRSA) strain
-
Brain Heart Infusion (BHI) broth and agar
-
Sterile PBS
-
Ubiquicidin(29-41) peptide formulated in a suitable vehicle (e.g., hydrogel, cream)
-
Vehicle control
-
Biopsy punch
Procedure:
-
Bacterial Culture: Grow MRSA in BHI broth to mid-log phase, then wash and resuspend in PBS to a concentration of 1 x 109 CFU/mL.
-
Wound Creation and Infection: Anesthetize the mice and create a full-thickness skin abrasion on the dorsum. Inoculate the wound with 10 µL of the bacterial suspension (1 x 107 CFU).
-
Treatment: After a set time (e.g., 2 hours) to allow for bacterial establishment, topically apply a defined amount of the UBI(29-41) formulation or the vehicle control to the wound. Repeat the treatment as per the study design (e.g., once or twice daily).
-
Monitoring and Assessment:
-
Wound Healing: Measure the wound area daily.
-
Clinical Scoring: Assess the wound for signs of infection (e.g., erythema, swelling, pus formation) using a standardized scoring system.
-
-
Bacterial Quantification: At predetermined endpoints (e.g., day 3 and day 7 post-infection), euthanize the mice and excise the wound tissue. Homogenize the tissue in sterile PBS, perform serial dilutions, and plate on BHI agar to determine the number of CFU per gram of tissue.
Signaling Pathways and Logical Relationships
The primary interaction of Ubiquicidin(29-41) is with the bacterial membrane. While its downstream effects on bacterial signaling pathways are not fully elucidated, its binding is a critical first step for both imaging and potential therapeutic action. The logical relationship for its diagnostic utility is based on the premise that an increased concentration of bacteria at a specific location will lead to a proportional increase in the accumulation of radiolabeled UBI(29-41), which can be detected by imaging.
Caption: Diagnostic logical framework for UBI(29-41).
Conclusion
Ubiquicidin(29-41) is a promising peptide fragment for the in vivo study of bacterial infections. Its strong affinity for bacterial membranes makes it an excellent candidate for the development of diagnostic imaging agents that can specifically identify sites of infection. While its therapeutic potential is less explored, initial findings are encouraging and warrant further investigation using standardized animal models as outlined in this document. These protocols provide a foundation for researchers and drug development professionals to further explore the utility of Ubiquicidin(29-41) in the management of bacterial diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Evaluation of the Antimicrobial Peptide, RP557, for the Broad-Spectrum Treatment of Wound Pathogens and Biofilm [frontiersin.org]
- 6. 99mtc-Ubiquicidin [29–41], a Promising Radiopharmaceutical to Differentiate Orthopedic Implant Infections from Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic peptides derived from human antimicrobial peptide ubiquicidin accumulate at sites of infections and eradicate (multi-drug resistant) Staphylococcus aureus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | The Antimicrobial Peptide MPX Can Kill Staphylococcus aureus, Reduce Biofilm Formation, and Effectively Treat Bacterial Skin Infections in Mice [frontiersin.org]
Troubleshooting & Optimization
Improving target-to-nontarget ratio of 99mTc-Ubiquicidin(29-41)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 99mTc-Ubiquicidin(29-41).
Troubleshooting Guide
This guide addresses common issues encountered during the radiolabeling and imaging workflow of 99mTc-Ubiquicidin(29-41).
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Radiochemical Purity (<90%) | 1. Incorrect pH: The pH of the reaction mixture is outside the optimal range for the chosen labeling method. | 1. Verify and adjust the pH of the reaction mixture to the recommended value for your specific kit/protocol (e.g., pH 9 for direct labeling, pH 5.2 for some HYNIC kits).[1] |
| 2. Oxidation of Stannous Ions: The reducing agent (SnCl2) has been oxidized and is no longer effective. | 2. Use freshly prepared reagents. Ensure kits are stored under a nitrogen atmosphere to prevent oxidation.[1] | |
| 3. Impure 99mTc Pertechnetate (B1241340): The pertechnetate eluted from the generator contains impurities. | 3. Use a fresh elution of 99mTcO4- from the generator. | |
| 4. Suboptimal Incubation Conditions: Incorrect incubation time or temperature. | 4. Follow the recommended incubation time and temperature precisely (e.g., 10 minutes at 100°C for some HYNIC methods, or 10-15 minutes at room temperature for others).[1] | |
| High Background/Low Target-to-Nontarget (T/N) Ratio | 1. Poor Radiochemical Purity: High levels of free 99mTc or hydrolyzed 99mTc-colloid contribute to background signal. | 1. Perform quality control (QC) before injection. If purity is low, refer to the "Low Radiochemical Purity" section. Consider purification with a Sep-Pak C18 cartridge if necessary.[2] |
| 2. Suboptimal Imaging Time: Imaging too early or too late can result in high blood pool activity or clearance from the target site. | 2. The optimal imaging time is generally between 30 to 60 minutes post-injection.[3] A maximum mean target-to-nontarget ratio has been observed at 30 minutes.[3] | |
| 3. Patient-Specific Factors: Conditions like vascular insufficiency can limit the delivery of the radiotracer to the infection site.[4] | 3. Correlate imaging findings with the patient's clinical history and other diagnostic modalities. | |
| 4. Chronic Infection: 99mTc-Ubiquicidin(29-41) may show lower uptake in chronic infections compared to acute ones.[4] | 4. Interpret results in the context of the suspected infection's chronicity. | |
| False-Negative Results | 1. Prior Antibiotic Therapy: Recent antibiotic use can reduce the bacterial load and thus the target for the radiotracer.[5] | 1. Whenever possible, perform imaging before starting antibiotic treatment. Note any recent antibiotic use when interpreting the scan. |
| 2. Low Bacterial Load: The number of bacteria at the infection site may be below the detection limit of the technique.[5] | 2. Consider alternative or complementary diagnostic methods. | |
| 3. Type of Bacteria: Lower accumulation has been reported in E. coli infections compared to S. aureus infections.[6] | 3. Be aware of the potential for lower T/N ratios with certain bacterial species. | |
| High Kidney or Liver Uptake | 1. Natural Clearance Pathway: 99mTc-Ubiquicidin(29-41) is primarily cleared through the kidneys.[3][6] | 1. This is the expected biodistribution. Ensure the patient is well-hydrated to facilitate clearance. |
| 2. Choice of Coligand: The use of certain coligands in HYNIC-based labeling can influence biodistribution and non-target organ uptake.[7] | 2. Novel derivatives with modified coligands, such as TPPTS, have been shown to reduce non-target organ uptake.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 99mTc-Ubiquicidin(29-41)?
A1: 99mTc-Ubiquicidin(29-41) is a radiolabeled cationic antimicrobial peptide. Its positively charged amino acid residues (arginines and lysine) bind preferentially to the negatively charged components of microbial cell membranes.[8][9] This electrostatic interaction leads to its accumulation at the site of infection, allowing for imaging with a gamma camera.
Q2: How can the target-to-nontarget ratio of 99mTc-Ubiquicidin(29-41) be improved?
A2: Several strategies can improve the target-to-nontarget ratio:
-
Modification of the Chelator and Coligands: Recent studies have shown that using a HYNIC chelator with specific coligands, such as TPPTS, can increase the abscess-to-muscle and abscess-to-blood ratios while decreasing uptake in non-target organs.[7]
-
Introduction of Covalent Probes: Incorporating a covalent probe like 2-acetylphenylboronic acid (2-APBA) can enhance the peptide's interaction with the bacterial membrane, leading to improved retention and a higher target-to-nontarget ratio.[10]
-
Optimizing Imaging Time: Imaging at the optimal time point (typically 30-60 minutes post-injection) is crucial for achieving the best contrast between the target and background tissues.[3]
Q3: What are the standard quality control procedures for 99mTc-Ubiquicidin(29-41)?
A3: The radiochemical purity of 99mTc-Ubiquicidin(29-41) should be assessed before administration. The most common methods are:
-
Instant Thin-Layer Chromatography (ITLC): Used to determine the percentage of free pertechnetate (99mTcO4-) and hydrolyzed-reduced 99mTc (99mTc-colloid).[1]
-
High-Performance Liquid Chromatography (HPLC): Provides a more detailed analysis of the radiolabeled product and can separate different labeled species.[1] A radiochemical purity of >95% is generally considered acceptable.[11]
Q4: Can 99mTc-Ubiquicidin(29-41) differentiate between bacterial infection and sterile inflammation?
A4: Yes, one of the key advantages of 99mTc-Ubiquicidin(29-41) is its ability to preferentially accumulate at sites of bacterial infection over sterile inflammation.[9] Studies have shown significantly higher uptake in bacterially infected tissues compared to sites of sterile inflammation induced by agents like turpentine (B1165885) oil.[6]
Q5: What is the typical biodistribution and clearance of 99mTc-Ubiquicidin(29-41)?
A5: 99mTc-Ubiquicidin(29-41) exhibits rapid blood clearance, primarily through the renal pathway.[3][6] A significant portion of the injected activity accumulates in the urinary bladder within the first few hours post-injection.[3][6] Liver uptake is generally low and decreases over time.[3]
Quantitative Data Summary
Table 1: Target-to-Nontarget (T/N) Ratios in Clinical and Preclinical Studies
| Study Type | Model/Patient Population | Target | Nontarget | T/N Ratio | Imaging Time (post-injection) | Reference |
| Clinical Trial | Patients with suspected infections | Infection site | Contralateral normal area | 2.75 ± 1.69 | 30 min | [3] |
| Clinical Trial | Patients with suspected infections | Infection site | Contralateral normal area | 2.04 ± 1.01 | 120 min | [3] |
| Preclinical | S. aureus infected rabbits | Infected thigh | Non-infected thigh | 2.2 ± 0.5 | 60 min | [6] |
| Preclinical | E. coli infected rabbits | Infected thigh | Non-infected thigh | 1.7 ± 0.4 | 60 min | [6] |
| Preclinical | Sterile inflammation (turpentine oil) in rabbits | Inflamed thigh | Non-inflamed thigh | 1.2 ± 0.1 | 60 min | [6] |
| Preclinical | S. aureus infected mice (HYNIC-UBI with Tricine) | Infected thigh muscle | Non-infected thigh muscle | 4.6 | 60 min | [1] |
| Preclinical | S. aureus infected mice ([99mTc]Tc-tricine/TPPTS-HYNIC-UBI) | Abscess | Muscle | >5 | 120 min | [7] |
Table 2: Biodistribution of 99mTc-Ubiquicidin(29-41) in Humans (% Injected Dose)
| Organ | 30 min | 120 min | 240 min | Reference |
| Kidneys | 6.53 ± 0.58 | 4.54 ± 0.57 | 3.38 ± 0.55 | [3] |
| Liver | 5.43 ± 0.76 | 3.17 ± 0.25 | 2.02 ± 0.30 | [3] |
| Urinary Bladder | 4.60 ± 0.92 | 23.00 ± 2.32 | 38.85 ± 4.01 | [3] |
Experimental Protocols
Protocol 1: Radiolabeling of HYNIC-Ubiquicidin(29-41) with 99mTc (Tricine as Coligand)
This protocol is a synthesis of methods described in the literature.[1]
Materials:
-
Lyophilized kit containing HYNIC-Ubiquicidin(29-41), Tricine, and SnCl2.
-
Sterile, pyrogen-free 99mTc-pertechnetate (Na99mTcO4) eluted from a 99Mo/99mTc generator.
-
Sterile 0.9% saline.
-
Heating block or water bath at 100°C.
-
Dose calibrator.
Procedure:
-
To a sterile, evacuated vial containing the lyophilized kit, add 0.5 mL of sterile 0.9% saline and gently swirl to dissolve the contents.
-
Allow the vial to pre-incubate for 5 minutes at room temperature.
-
Add 555-740 MBq of freshly eluted 99mTc-pertechnetate in a volume of 0.5 mL of saline to the vial.
-
Gently mix the contents.
-
Incubate the vial in a heating block or water bath at 100°C for 10 minutes.[1]
-
After incubation, allow the vial to cool to room temperature for 10 minutes.[1]
-
Perform quality control as described in Protocol 2.
-
The final product should be a clear, colorless solution, free of particulate matter. Store at room temperature and use within 6 hours of preparation.[9]
Protocol 2: Quality Control using Instant Thin-Layer Chromatography (ITLC)
This protocol is a standard method for assessing radiochemical purity.[1][6]
Materials:
-
ITLC-SG strips (stationary phase).
-
Acetone (B3395972) (mobile phase for free 99mTcO4-).
-
Saline or 85% Ethanol (B145695) (mobile phase for hydrolyzed 99mTc-colloid).
-
Developing chambers.
-
Gamma counter or radiochromatogram scanner.
Procedure:
-
System 1 (for Free Pertechnetate):
-
Spot a small drop of the radiolabeled solution onto the origin of an ITLC-SG strip.
-
Develop the strip in a chamber containing acetone as the mobile phase.
-
In this system, 99mTc-Ubiquicidin(29-41) and 99mTc-colloid remain at the origin (Rf = 0), while free 99mTcO4- moves with the solvent front (Rf = 1).
-
-
System 2 (for Hydrolyzed-Reduced 99mTc):
-
Spot a small drop of the radiolabeled solution onto the origin of a second ITLC-SG strip.
-
Develop the strip in a chamber containing saline or 85% ethanol as the mobile phase.
-
In this system, 99mTc-colloid remains at the origin (Rf = 0), while 99mTc-Ubiquicidin(29-41) and free 99mTcO4- move with the solvent front (Rf = 1).
-
-
Calculation:
-
Cut the strips in half (origin and front) and measure the radioactivity in each section using a gamma counter.
-
% Labeled 99mTc-Ubiquicidin(29-41) = 100% - (% Free 99mTcO4-) - (% 99mTc-colloid).
-
A radiochemical purity of >95% is desirable.
-
Visualizations
Caption: Workflow for the radiolabeling of HYNIC-Ubiquicidin(29-41) with 99mTc.
Caption: Binding mechanism of 99mTc-Ubiquicidin(29-41) to bacterial membranes.
Caption: Troubleshooting decision tree for low target-to-nontarget ratio.
References
- 1. ijrr.com [ijrr.com]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 5. pharmanuclear.co [pharmanuclear.co]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Radiosynthesis and Bioevaluation of 99mTc-Labeled Isocyanide Ubiquicidin 29-41 Derivatives as Potential Agents for Bacterial Infection Imaging [mdpi.com]
- 9. brieflands.com [brieflands.com]
- 10. Integrating a covalent probe with ubiquicidin fragment enables effective bacterial infection imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Ubiquicidin(29-41) Radiolabeling Efficiency
Welcome to the technical support center for the radiolabeling of Ubiquicidin(29-41) (UBI(29-41)). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your radiolabeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for radiolabeling Ubiquicidin(29-41)?
A1: Ubiquicidin(29-41) is most commonly radiolabeled with Technetium-99m (99mTc) for SPECT imaging and Gallium-68 (68Ga) for PET imaging. The methods can be broadly categorized as direct and indirect labeling.
-
Direct Labeling (99mTc): This method involves the direct interaction of 99mTc with the peptide, often facilitated by a reducing agent like stannous chloride (SnCl2). The reaction mechanism is not fully elucidated but is a straightforward process.[1][2]
-
Indirect Labeling (99mTc): This approach uses a bifunctional chelator, such as 6-hydrazinopyridine-3-carboxylic acid (HYNIC), which is first conjugated to the UBI(29-41) peptide. The chelator then firmly binds to 99mTc, often in the presence of co-ligands like Tricine (B1662993) and EDDA.[3][4]
-
Labeling with 68Ga: For PET imaging, UBI(29-41) is typically conjugated with a chelator like DOTA or NOTA. The resulting conjugate is then labeled with 68Ga.[5][6][7]
Q2: What is the expected radiochemical purity (RCP) for 99mTc-UBI(29-41)?
A2: With optimized protocols, the radiochemical purity for 99mTc-UBI(29-41) is generally expected to be greater than 95%.[8] Values below this may indicate issues with the labeling process.
Q3: How long is the radiolabeled 99mTc-UBI(29-41) stable?
A3: The stability of the radiolabeled peptide is crucial. Lyophilized kits, when reconstituted, are typically stable and should be used within 6 hours.[1] Stability studies have shown that the radiochemical purity can remain high for up to 6 hours post-labeling.[8] One study found that while stable in saline, the radiochemical purity of 99mTc-UBI(29-41) in serum decreased to approximately 80% after 6 hours.[9]
Troubleshooting Guide
Issue 1: Low Radiolabeling Efficiency / Low Radiochemical Purity (RCP)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect pH | The optimal pH for direct 99mTc labeling is often between 6 and 7.[1][8] For some kit formulations, a more alkaline pH of 9.0-10.0 is required.[10] For 68Ga labeling with DOTA-UBI, a pH of 4.5 is used. Verify and adjust the pH of your reaction mixture accordingly. |
| Oxidation of Stannous Ions | Stannous chloride (SnCl2) is a crucial reducing agent. If it becomes oxidized to stannic chloride (SnCl4), it will be ineffective. Use freshly prepared SnCl2 solutions or ensure your lyophilized kits have been stored properly under an inert atmosphere (e.g., nitrogen). |
| Inadequate Incubation Time/Temperature | For direct 99mTc labeling, an incubation time of 10-15 minutes at room temperature is often sufficient. However, some indirect labeling methods with HYNIC require heating at 100°C for 10 minutes.[3][4] For 68Ga labeling, heating at 90-95°C for 10-15 minutes is common.[5][7] Ensure you are following the recommended protocol for your specific labeling method. |
| Impure Peptide | The purity of the UBI(29-41) peptide is critical. Impurities can interfere with the labeling reaction. Ensure the peptide is of high purity (>95%). |
| Low Quality 99mTc-pertechnetate | Use freshly eluted 99mTc-pertechnetate from the generator to minimize the presence of 99Tc, which can compete with 99mTc for labeling. |
Issue 2: High Percentage of Colloids
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Stannous Ions | At neutral or alkaline pH, stannous ions can hydrolyze to form stannous hydroxide (B78521) colloids, which can be radiolabeled (99mTc-colloid). The addition of co-ligands like tricine can help to stabilize the stannous ions and prevent colloid formation.[3] |
| Incorrect pH | An inappropriate pH can promote the formation of radiocolloids. Ensure the pH of the reaction mixture is within the optimal range for your specific protocol. |
Issue 3: Poor In Vivo Stability
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Weak Chelation | If using an indirect labeling method, the bond between the radionuclide and the chelator may not be stable enough in vivo. Consider using a different chelator that forms a more stable complex with the radionuclide. |
| Peptide Degradation | The UBI(29-41) peptide may be susceptible to enzymatic degradation in vivo. While the peptide itself is generally stable, modifications to the peptide or the use of stabilizing agents could be explored if this is a concern. |
Experimental Protocols
Protocol 1: Direct Radiolabeling of UBI(29-41) with 99mTc
This protocol is based on a lyophilized kit formulation.[1][8]
Materials:
-
Lyophilized kit containing:
-
400 µg Ubiquicidin(29-41)
-
Stannous ions (from a standard pyrophosphate kit)
-
Sodium borohydrate (0.7 mg/mL in 0.1 N NaOH)
-
-
Freshly eluted 99mTc-pertechnetate solution (200 MBq/mL)
-
0.9% Saline
Procedure:
-
Add 0.5 mL of freshly eluted 99mTc-pertechnetate to the lyophilized kit vial.
-
Incubate at room temperature for 10-15 minutes.
-
Add 0.9% saline to bring the final volume to 2.0 mL.
-
Perform quality control to determine radiochemical purity.
Protocol 2: Indirect Radiolabeling of UBI(29-41) with 99mTc using a HYNIC Chelator
This protocol is based on a lyophilized kit formulation containing HYNIC-UBI(29-41).[4]
Materials:
-
Lyophilized kit containing:
-
40 µg HYNIC-UBI(29-41) conjugate
-
40 µg SnCl2
-
20 mg Tricine
-
-
99mTc-pertechnetate solution (555 MBq in 0.5 mL saline)
-
0.9% Saline
Procedure:
-
Add 0.5 mL of 0.9% saline to the lyophilized kit vial and pre-incubate for 5 minutes.
-
Add 0.5 mL of 99mTc-pertechnetate solution to the vial.
-
Incubate at 100°C for 10 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control to assess radiochemical purity.
Quality Control Data
Table 1: Comparison of Different 99mTc-UBI(29-41) Kit Formulations and their Radiolabeling Efficiencies.
| Kit Formulation | Reducing Agent | Co-ligands | pH | Incubation | Radiolabeling Efficiency | Reference |
| Kit 1 | 5 µg SnCl2 | None | 9 | Room Temp, 10 min | >90% | [3] |
| Kit 2 | 40 µg SnCl2 | 20 mg Tricine | 5.2 | 100°C, 10 min | >95% | [3] |
| Kit 3 | 40 µg SnCl2 | 15 mg Tricine, 5 mg EDDA | 7 | 100°C, 10 min | >95% | [3] |
Visualizations
Caption: Workflow for direct radiolabeling of Ubiquicidin(29-41) with 99mTc.
Caption: Troubleshooting logic for low radiochemical purity in UBI(29-41) labeling.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. ijrr.com [ijrr.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiosynthesis Standardization and Preclinical Assessment of the [68Ga]Ga-DOTA-Ubiquicidin29-41: A Translational Study Targeting Differential Diagnosis of Infectious Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pure.rug.nl [pure.rug.nl]
- 10. inis.iaea.org [inis.iaea.org]
Technical Support Center: Ubiquicidin(29-41) Stability in Human Serum
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the stability of the antimicrobial peptide fragment Ubiquicidin(29-41) in human serum.
Frequently Asked Questions (FAQs)
Q1: How stable is Ubiquicidin(29-41) in human serum?
A1: Radiolabeled forms of Ubiquicidin(29-41) have demonstrated high stability in human and rodent serum in multiple studies. For instance, 68Ga-DOTA-UBI was found to be over 99% stable in human serum for up to 1 hour at 37°C[1]. Similarly, a 99mTc-labeled version of the peptide showed excellent stability in human serum, with over 90% of the radiolabeled peptide remaining intact after 24 hours of incubation[2]. Another study reported that 99mTc-UBI (29-41)-2-APBA peptide complexes are stable in serum for over 16 hours[3]. While these studies focus on radiolabeled analogs, they suggest a significant degree of stability for the core peptide structure in a serum environment.
Q2: What is the primary application of Ubiquicidin(29-41) investigated in these stability studies?
A2: The majority of the available research on Ubiquicidin(29-41) stability has been conducted in the context of its use as a diagnostic imaging agent for bacterial infections. The peptide is often labeled with radionuclides like Technetium-99m (99mTc) or Gallium-68 (68Ga) to detect sites of infection via SPECT or PET imaging[4][5]. Its ability to preferentially bind to the anionic membranes of microbial cells allows it to accumulate at infection sites[6][7].
Q3: Are there any known factors that can influence the stability of Ubiquicidin(29-41) in serum?
A3: While specific degradation pathways for the unlabeled peptide are not extensively detailed in the provided literature, general factors known to affect peptide stability in serum include proteolytic degradation by serum proteases. The stability can also be influenced by modifications to the peptide, such as the addition of chelating agents for radiolabeling, which can sometimes alter the peptide's susceptibility to degradation[8][9].
Q4: What is the mechanism of action of Ubiquicidin(29-41)?
A4: Ubiquicidin(29-41) is a cationic peptide fragment that exerts its antimicrobial effect by binding to the negatively charged components of microbial cell membranes[6][7]. This interaction is a key aspect of its ability to target and accumulate at sites of bacterial infection[10].
Quantitative Data Summary
The stability of various Ubiquicidin(29-41) constructs in serum has been quantitatively assessed in several studies. The following table summarizes these findings.
| Ubiquicidin(29-41) Construct | Serum Type | Incubation Time | Incubation Temperature | Percent Intact Peptide | Reference |
| 68Ga-DOTA-UBI | Human | 1 hour | 37°C | >99% | [1] |
| [99mTc-HYNIC]-UBI 29-41 | Human | 24 hours | 37°C | >90% | [2] |
| [99mTc]-PEG-PN2S-UBI29-41 | Human | 1.5 hours | Not Specified | 28% (72% bound to serum proteins) | [11] |
| [99mTc]-PEG-PN2S-UBI29-41 | Human | 24 hours | Not Specified | 7% (93% bound to serum proteins) | [11] |
| [99mTc]Tc-tricine/L-HYNIC-UBI 29-41 | Mouse | 6 hours | 37°C | >90% | [12] |
| 99mTc-UBI (29-41)-2-APBA | Not Specified | 16 hours | Not Specified | Stable | [3] |
| [68Ga]Ga-DOTA-UBI29-41 | Rodent | 2 hours | Not Specified | >94% | [5] |
| [68Ga]Ga-NOTA-UBI29-41 | Human | 1.5 hours | Not Specified | 80% | [13] |
Experimental Protocols
Protocol for Assessing Peptide Stability in Human Serum
This protocol provides a general framework for evaluating the in vitro stability of Ubiquicidin(29-41) in human serum using RP-HPLC, based on established methodologies for peptide stability assays[8][9][14][15].
1. Materials and Reagents:
-
Ubiquicidin(29-41) (lyophilized powder, >95% purity)
-
Human Serum (pooled, commercially available)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
Incubator or water bath set to 37°C
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
2. Preparation of Solutions:
-
Peptide Stock Solution (1 mg/mL): Dissolve Ubiquicidin(29-41) in DMSO.
-
Working Serum Aliquots: Thaw human serum at 37°C and centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates. Collect the supernatant and store in single-use aliquots at -80°C.
-
Precipitating Solution (1% TFA in ACN): Prepare a solution of 1% (v/v) TFA in acetonitrile.
-
HPLC Mobile Phase A: 0.1% (v/v) TFA in water.
-
HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
3. Serum Stability Assay Procedure:
-
Incubation: Pre-warm the required volume of working serum aliquot to 37°C. Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is minimal (<1%) to avoid interfering with enzymatic activity.
-
Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the incubation mixture.
-
Protein Precipitation: To the withdrawn aliquot, add an equal volume of the cold precipitating solution (1% TFA in ACN). Vortex vigorously for 30 seconds and incubate on ice for 20 minutes to precipitate serum proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Sample Collection: Carefully collect the supernatant, which contains the peptide, and transfer it to an HPLC vial.
4. Sample Analysis by RP-HPLC:
-
Inject a defined volume of the supernatant onto the RP-HPLC system.
-
Elute the peptide using a gradient of mobile phase B.
-
Monitor the elution at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Identify the peak corresponding to the intact Ubiquicidin(29-41) based on its retention time, confirmed by running a standard.
-
Integrate the peak area of the intact peptide at each time point. The percentage of intact peptide remaining is calculated relative to the peak area at time zero.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No peptide peak detected at time zero | - Inefficient protein precipitation.- Peptide adsorption to tubes. | - Use a stronger precipitating agent (e.g., higher concentration of organic solvent or different acid).- Use low-bind microcentrifuge tubes. |
| High variability between replicates | - Inconsistent sample handling.- Pipetting errors.- Incomplete protein precipitation. | - Ensure uniform vortexing and incubation times.- Use calibrated pipettes and proper technique.- Ensure complete mixing with the precipitating solution. |
| Rapid degradation observed for control peptide | - Serum quality issues (e.g., high protease activity). | - Use a fresh batch of commercially sourced pooled human serum.- Include a known stable peptide as a positive control. |
| Broad or tailing peaks in HPLC | - Poor sample cleanup.- Column degradation. | - Optimize the protein precipitation step.- Use a guard column and regularly flush the HPLC system. |
Visualizations
Caption: Experimental workflow for assessing peptide stability in human serum.
Caption: Mechanism of action of Ubiquicidin(29-41) targeting bacteria.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Integrating a covalent probe with ubiquicidin fragment enables effective bacterial infection imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. mdpi.com [mdpi.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. 99mTc-Labeled poly(ethyleneglycol)–N-(N-(3-diphenylphosphinopropionyl)glycyl)-S-tritylcysteine (PEG-PN2S)-linked ubiquicidin (UBI) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. d-nb.info [d-nb.info]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ubiquicidin(29-41) for In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial peptide fragment Ubiquicidin(29-41) (UBI(29-41)). The primary focus is to address the common challenge of nonspecific binding in vivo and to provide strategies for improving its targeting specificity for applications such as infection imaging and targeted drug delivery.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of nonspecific binding of Ubiquicidin(29-41) in vivo?
A1: The nonspecific binding of UBI(29-41) is largely attributed to its cationic nature. The peptide is rich in positively charged amino acid residues (five arginines and one lysine)[1][2][3]. This high positive charge leads to electrostatic interactions with negatively charged components on the surface of mammalian cells and other biological macromolecules, resulting in off-target accumulation[4]. Additionally, the hydrophobicity of the peptide can contribute to nonspecific interactions[5][6].
Q2: How does nonspecific binding affect experimental outcomes?
A2: Nonspecific binding can significantly compromise the utility of UBI(29-41) in several ways:
-
High Background Signal: In imaging applications, nonspecific binding leads to a high background signal, which reduces the target-to-nontarget ratio and makes it difficult to distinguish specific accumulation at the site of infection from background noise[7][8][9].
-
Reduced Bioavailability: Off-target binding can decrease the concentration of UBI(29-41) available to reach the intended target, such as a bacterial infection, thereby reducing its efficacy[10].
-
Potential for Off-Target Toxicity: Accumulation in non-target organs and tissues could potentially lead to unforeseen side effects or toxicity.
-
Inaccurate Biodistribution Data: High nonspecific uptake complicates the interpretation of biodistribution studies, making it challenging to accurately assess the targeting efficiency of the peptide[1].
Q3: What are the main strategies to reduce nonspecific binding of UBI(29-41)?
A3: Several strategies have been developed to mitigate the nonspecific binding of UBI(29-41). These can be broadly categorized as:
-
Chemical Modification: Altering the peptide's structure to improve its pharmacokinetic profile. This includes the introduction of different chelators for radiolabeling (e.g., HYNIC, NOTA, DOTA) and the use of ternary ligands, which can increase the hydrophilicity of the complex[7][9][11].
-
Peptide Analogs and Cyclization: Synthesizing analogs with altered amino acid sequences or cyclizing the peptide to enhance stability and improve bacterial affinity[10].
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide can shield its positive charge and reduce nonspecific interactions, although this may also impact bacterial binding[10][12].
-
Nanoparticle-Based Delivery: Encapsulating or conjugating UBI(29-41) to nanoparticles can alter its biodistribution, improve targeting, and control its release[13][14].
Troubleshooting Guide
Issue: High background signal in SPECT/PET imaging studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive positive charge leading to nonspecific uptake. | Modify the UBI(29-41) construct by introducing hydrophilic linkers or chelators. For example, using a HYNIC chelator with a hydrophilic co-ligand like TPPTS has been shown to decrease nontarget organ uptake.[7][8][9] | Reduced accumulation in non-target organs and an improved abscess-to-muscle and abscess-to-blood ratio.[7][9] |
| Suboptimal radiolabeling strategy. | Optimize the radiolabeling protocol. The choice of chelator (e.g., NOTA, DOTA) and radiometal (e.g., 68Ga, 99mTc) can influence the overall charge and biodistribution of the tracer.[11][15][16] | A stable radiolabeled complex with favorable pharmacokinetics and lower nonspecific binding. |
| High lipophilicity of the imaging agent. | Increase the hydrophilicity of the UBI(29-41) derivative. The use of more hydrophilic linkers or co-ligands can reduce nonspecific binding related to lipophilicity.[1] | Lower background signal and improved target-to-nontarget ratios. |
Issue: Poor differentiation between bacterial infection and sterile inflammation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Nonspecific accumulation at the site of inflammation. | Utilize modified UBI(29-41) derivatives that have demonstrated the ability to distinguish between infection and sterile inflammation. For instance, [99mTc]Tc-tricine/TPPTS-HYNIC-UBI 29-41 has been shown to have significantly greater uptake in bacterial abscesses compared to sterile inflamed tissue.[7][9] | Clear differentiation on imaging scans between the site of infection and inflammation. |
| The inherent inflammatory response contributes to tracer accumulation. | Perform control experiments using models of sterile inflammation (e.g., turpentine-induced). This will help to quantify the degree of nonspecific uptake in inflammatory tissues for your specific UBI(29-41) construct.[16] | A baseline for inflammatory uptake, allowing for a more accurate assessment of bacteria-specific binding. |
Quantitative Data Summary
Table 1: Biodistribution of 99mTc-labeled HYNIC-UBI(29-41) Complexes in Mice with S. aureus Infection (2h post-injection)
| Complex | Abscess (%ID/g) | Muscle (%ID/g) | Abscess/Muscle Ratio | Blood (%ID/g) | Abscess/Blood Ratio |
| [99mTc]Tc-tricine/TPPTS-HYNIC-UBI 29-41 | 0.85 ± 0.22 | 0.14 ± 0.04 | 6.07 | 0.24 ± 0.09 | 3.54 |
| [99mTc]Tc-tricine/ISONIC-HYNIC-UBI 29-41 | 1.01 ± 0.25 | 0.17 ± 0.04 | 5.94 | 0.26 ± 0.05 | 3.94 |
| (Data adapted from Jiang et al., 2025)[7] |
Table 2: In Vitro Bacterial Binding Inhibition of 99mTc-labeled HYNIC-UBI(29-41) Complexes
| Complex | Bacterial Binding Inhibition Rate (%) |
| [99mTc]Tc-tricine/TPPTS-HYNIC-UBI 29-41 | 33.50 |
| [99mTc]Tc-tricine/PDA-HYNIC-UBI 29-41 | 21.39 |
| [99mTc]Tc-tricine/2,6-PDA-HYNIC-UBI 29-41 | 23.25 |
| [99mTc]Tc-tricine/NIC-HYNIC-UBI 29-41 | 29.66 |
| [99mTc]Tc-tricine/ISONIC-HYNIC-UBI 29-41 | 26.03 |
| [99mTc]Tc-tricine/PSA-HYNIC-UBI 29-41 | 23.38 |
| [99mTc]Tc-tricine/4-PSA-HYNIC-UBI 29-41 | 19.59 |
| [99mTc]Tc-tricine/PES-HYNIC-UBI 29-41 | 19.43 |
| (Data adapted from Jiang et al., 2025)[7] |
Experimental Protocols
Protocol 1: Radiolabeling of HYNIC-UBI(29-41) with 99mTc
-
Preparation of the Labeling Solution:
-
To a vial containing 20 µg of HYNIC-UBI(29-41), add 10 mg of tricine (B1662993) and 10 mg of the respective ternary ligand (e.g., TPPTS).
-
Add 100 µL of freshly eluted Na[99mTcO4] (approximately 370 MBq).
-
Add 10 µL of a freshly prepared SnCl2 solution (1 mg/mL in 0.1 M HCl).
-
Adjust the final volume to 1 mL with normal saline.
-
-
Incubation: Incubate the reaction mixture at 100°C for 15 minutes.
-
Quality Control:
-
After cooling to room temperature, determine the radiochemical purity (RCP) using radio-High-Performance Liquid Chromatography (radio-HPLC).
-
The mobile phase can consist of a gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B52724) (B).
-
The desired radiolabeled product should be well-separated from free pertechnetate (B1241340) and other impurities.
-
Protocol 2: In Vitro Bacterial Binding Assay
-
Bacterial Culture: Culture Staphylococcus aureus (or other relevant bacteria) to the mid-logarithmic phase.
-
Incubation with Radiotracer:
-
Incubate a suspension of bacteria (e.g., 1 x 108 CFU) with the 99mTc-labeled UBI(29-41) complex (approximately 37 kBq) in a suitable buffer (e.g., PBS) at 37°C for 1 hour.
-
-
Blocking Study (for specificity):
-
In a parallel set of tubes, pre-incubate the bacterial suspension with a large excess (e.g., 100-fold) of unlabeled UBI(29-41) for 30 minutes at 37°C before adding the radiolabeled complex.
-
-
Separation and Counting:
-
Centrifuge the tubes to pellet the bacteria.
-
Wash the bacterial pellet with buffer to remove unbound radiotracer.
-
Measure the radioactivity in the pellet and the supernatant using a gamma counter.
-
-
Calculation:
-
Calculate the percentage of bound radioactivity.
-
The binding inhibition rate is calculated as: (1 - (Bound % in blocking group / Bound % in control group)) * 100%.[7]
-
Visualizations
Caption: Experimental workflow for developing and evaluating modified UBI(29-41) tracers.
Caption: Conceptual diagram of strategies to overcome nonspecific binding of UBI(29-41).
References
- 1. mdpi.com [mdpi.com]
- 2. Superior affinity of ubiquicidin peptide united with ortho -borylated acetophenone to an amine-containing model bacterial membrane - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00692A [pubs.rsc.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Antimicrobial Peptides: Their Role as Infection-Selective Tracers for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Hydrophobicity and Charge Distribution of Cationic Antimicrobial Peptides in Peptide-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Novel 99mTc-Labeled Hydrazinoicotinamide-Modified Ubiquicidin 29-41 Complexes with Improved Target-to-Nontarget Ratios for Bacterial Infection Imaging. | Semantic Scholar [semanticscholar.org]
- 9. Development of Novel 99mTc-Labeled Hydrazinoicotinamide-Modified Ubiquicidin 29-41 Complexes with Improved Target-to-Nontarget Ratios for Bacterial Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A labelled-ubiquicidin antimicrobial peptide for immediate in situ optical detection of live bacteria in human alveolar lung tissue - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00960J [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. 99mTc-Labeled poly(ethyleneglycol)–N-(N-(3-diphenylphosphinopropionyl)glycyl)-S-tritylcysteine (PEG-PN2S)-linked ubiquicidin (UBI) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bacteria-Targeting Nanoparticles with ROS-Responsive Antibiotic Release to Eradicate Biofilms and Drug-Resistant Bacteria in Endophthalmitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of a GMP-compliant automated one-pot synthesis of Al[18F]F-NOTA-Ubiquicidin29 − 41 for bacterial infection imaging by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Binding Affinity of Ubiquicidin(29-41) Derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the study and enhancement of Ubiquicidin(29-41) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ubiquicidin(29-41) and how does this inform strategies to enhance binding affinity?
A1: Ubiquicidin(29-41) (UBI(29-41)) is a cationic antimicrobial peptide fragment that primarily targets and disrupts the integrity of microbial cell membranes.[1][2] Its mechanism is driven by the electrostatic attraction between the positively charged amino acid residues in the peptide (five arginines and one lysine) and the negatively charged components of bacterial and fungal membranes, such as phospholipids.[3][4] Strategies to enhance binding affinity, therefore, focus on strengthening this interaction or introducing additional binding modalities. This can include increasing the peptide's net positive charge, optimizing its amphipathic structure, or incorporating moieties that can form covalent or high-affinity non-covalent bonds with specific membrane components.[5]
Q2: What specific chemical modifications have been shown to successfully enhance the binding of UBI(29-41) derivatives to bacterial targets?
A2: A notable strategy involves the C-terminus modification of UBI(29-41) with 2-acetylphenylboronic acid (2-APBA). This derivative demonstrates substantially enhanced affinity for model bacterial membranes containing amine-lipids, such as lysyl-phosphatidylglycerol (Lysyl-PG).[5] The enhancement is attributed to the formation of a stable, covalent iminoboronate bond between the boronic acid group and the primary amines on the lipid headgroups, supplementing the initial electrostatic attraction.[5] This dual-binding mechanism—combining electrostatic interaction with covalent bonding—leads to improved retention and uptake at the target site.[5]
Q3: My UBI(29-41) derivative shows poor solubility or aggregation. What could be the cause and how can I mitigate this?
A3: Peptide insolubility and aggregation are common challenges, often caused by high hydrophobicity or the formation of stable secondary structures like β-sheets.[6] To mitigate this, ensure peptides are stored in lyophilized form at -20°C or -80°C and reconstituted immediately before use.[6] If solubility issues persist, consider using a small amount of organic solvent like DMSO or acetonitrile (B52724) to dissolve the peptide before diluting it into your aqueous experimental buffer. For aggregation, working at a lower peptide concentration, or adjusting the pH or ionic strength of the buffer can be effective.[6] In some cases, sequence modification to include solubility-enhancing residues may be necessary.[6]
Q4: I am observing low or no antimicrobial activity with my peptide in serum-containing media, despite good activity in standard broth. Why is this happening?
A4: The discrepancy is likely due to interactions with serum components. Serum proteases can degrade the peptide, reducing its effective concentration.[6][7] Additionally, the peptide can bind non-specifically to abundant serum proteins, like albumin, sequestering it from its bacterial target.[7] To overcome this, you can enhance peptide stability by incorporating non-natural D-amino acids, which are resistant to proteolysis.[6] Another strategy is to use delivery systems, such as nanoparticles, to protect the peptide from degradation and non-specific binding.[8]
Quantitative Data Presentation
While direct equilibrium dissociation constants (Kd) are not always available due to the complex nature of peptide-membrane interactions (which can involve membrane disruption and vesicle aggregation), a comparison of relative binding and uptake across different derivatives can be made.[3] The following table summarizes key quantitative findings from in vitro bacterial binding and in vivo imaging studies.
| Derivative/Fragment | Modification | Target/Assay System | Key Quantitative Finding | Reference(s) |
| 99mTc-UBI(29-41) | N-terminal chelation with 99mTc | S. aureus bacterial cells (in vitro) | ~87% of the labeled peptide bound to bacteria. | [9] |
| 99mTc-UBI(29-41) | N-terminal chelation with 99mTc | Mouse model of S. aureus infection | Target-to-nontarget ratio of 2.75 ± 1.69 at 30 min. | [10] |
| 68Ga-NOTA-UBI(29-41) | N-terminal conjugation with NOTA chelator for 68Ga | Mouse model of S. aureus infection | Target-to-nontarget ratio of 5.0 at 60 min. | [11] |
| 99mTc-UBI(29-41)-2-APBA | C-terminal conjugation with 2-acetylphenylboronic acid (2-APBA) | S. aureus bacterial cells (in vitro) | Significantly higher % association compared to 99mTc-UBI(29-41), especially at elevated salt concentrations. | [5] |
| 99mTc-UBI(29-41)-2-APBA | C-terminal conjugation with 2-acetylphenylboronic acid (2-APBA) | Mouse model of S. aureus infection | Higher target-to-nontarget ratio at 2 hours post-injection compared to 99mTc-UBI(29-41). | [5] |
| 99mTc-tricine/TPPTS-HYNIC-UBI(29-41) | Lysine side-chain conjugation with HYNIC chelator and coligands | S. aureus bacterial cells (in vitro) | Highest bacterial binding inhibition rate among eight different coligand combinations. | [12] |
| 99mTc-tricine/TPPTS-HYNIC-UBI(29-41) | Lysine side-chain conjugation with HYNIC chelator and coligands | Mouse model of S. aureus infection | Highest abscess-to-muscle ratio (7.71 ± 1.74) at 1 hour post-injection. | [12] |
Experimental Protocols & Methodologies
Protocol 1: Measuring Peptide-Membrane Binding Affinity using Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for assessing the interaction between a UBI(29-41) derivative and a model bacterial membrane (lipid vesicles) in real-time.
1. Materials & Reagents:
- SPR instrument and sensor chips (e.g., L1 or HPA chip, which are suitable for lipid vesicle capture).[13][14]
- Purified UBI(29-41) derivative (analyte).
- Lipids for vesicle preparation (e.g., POPC and POPG to mimic a bacterial membrane).
- Running buffer (e.g., HBS-N buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4).
- Regeneration solution (e.g., 20 mM NaOH).
- Lipid vesicle preparation equipment (extruder, sonicator).
2. Procedure:
- Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) with the desired lipid composition (e.g., POPC:POPG 7:3) via extrusion. Ensure a uniform vesicle size distribution.
- Chip Preparation & Vesicle Immobilization:
- Precondition the L1 sensor chip surface according to the manufacturer's instructions.
- Inject the prepared SUVs over the sensor surface. The lipids will spontaneously fuse to form a stable lipid bilayer on the chip surface.[13]
- Confirm successful bilayer formation by injecting a control protein like BSA; a well-coated surface should show minimal BSA binding (<100 RU).[14]
- Analyte Injection (Binding Measurement):
- Prepare a series of dilutions of the UBI(29-41) derivative in running buffer (e.g., ranging from low nM to high µM concentrations).
- Inject each concentration of the peptide over the immobilized lipid bilayer surface, followed by a dissociation phase where only running buffer flows. A reference flow cell (without immobilized vesicles) should be used for background subtraction.
- Record the binding response (in Resonance Units, RU) over time to generate a sensorgram.
- Surface Regeneration: After each binding cycle, inject the regeneration solution (e.g., a short pulse of 20 mM NaOH) to remove the bound peptide and prepare the surface for the next injection.[15]
- Data Analysis:
- Subtract the reference channel signal from the active channel signal.
- Analyze the sensorgrams using appropriate binding models (e.g., steady-state affinity or kinetic analysis) to determine the equilibrium dissociation constant (Kd). Equilibrium binding analysis is often recommended for determining Kd values in protein-lipid interactions.[13]
Protocol 2: In Vitro Bacterial Binding Assay for Radiolabeled Derivatives
This protocol is used to quantify the specific binding of a radiolabeled UBI(29-41) derivative to bacterial cells.
1. Materials & Reagents:
- Radiolabeled UBI(29-41) derivative (e.g., 99mTc- or 68Ga-labeled).
- Bacterial strain (e.g., Staphylococcus aureus ATCC 25923).
- Bacterial culture medium (e.g., Tryptic Soy Broth).
- Incubation buffer (e.g., PBS).
- Unlabeled ("cold") UBI(29-41) peptide for competition/blocking experiment.
- Centrifuge and gamma counter.
2. Procedure:
- Bacterial Culture: Culture S. aureus to the mid-logarithmic growth phase. Harvest the cells by centrifugation, wash with PBS, and resuspend to a known concentration (e.g., 1 x 108 CFU/mL).
- Binding Reaction:
- Total Binding: In a microcentrifuge tube, mix a known activity of the radiolabeled peptide (e.g., 37-45 MBq) with the bacterial suspension (e.g., 2 x 107 CFU).
- Non-specific Binding (Blocking): In a separate tube, first pre-incubate the bacterial suspension with a large excess (e.g., 50-fold) of unlabeled UBI(29-41) for 30 minutes at 37°C. Then, add the same amount of radiolabeled peptide.
- Incubate all tubes for 1 hour at 37°C.
- Separation of Bound and Free Peptide:
- Centrifuge the tubes to pellet the bacteria.
- Carefully collect the supernatant (containing unbound peptide).
- Wash the bacterial pellet with cold PBS to remove any remaining unbound tracer and centrifuge again.
- Quantification:
- Measure the radioactivity in the final bacterial pellet and in the collected supernatants using a gamma counter.
- Calculate the percentage of peptide bound to the bacteria: % Bound = (Counts in Pellet / (Counts in Pellet + Counts in Supernatant)) * 100.
- Specific binding is determined by subtracting the non-specific binding percentage from the total binding percentage.
Troubleshooting Guides
Issue 1: High Non-Specific Binding in SPR Experiments
| Potential Cause | Solution |
| Analyte binds to the sensor chip matrix. | Supplement the running buffer with additives like 0.05% Tween-20 or a small amount of BSA to block non-specific sites.[15] |
| Buffer mismatch between running buffer and analyte sample. | Ensure the analyte is dissolved or diluted in the exact same running buffer used for the experiment. Perform a buffer scout to identify optimal conditions.[15] |
| Incorrectly prepared or unstable lipid bilayer. | Confirm complete vesicle fusion and bilayer formation using a control protein (e.g., BSA).[14] Ensure vesicles are fresh and have not aggregated. |
| Inappropriate reference surface. | The reference channel should mimic the active surface as closely as possible without the specific ligand. A deactivated surface or a surface with an irrelevant immobilized molecule can be tested.[15] |
Issue 2: Low or No Signal in Binding Assays
| Potential Cause | Solution |
| Peptide is inactive or degraded. | Verify peptide integrity and purity using HPLC and Mass Spectrometry. Ensure proper storage (lyophilized at -20°C or below).[6] |
| Binding interaction is too weak to detect. | Increase the concentration of the analyte (peptide). For SPR, consider using a higher-sensitivity sensor chip.[16] |
| Steric hindrance of binding site (SPR). | If the target is immobilized (e.g., a receptor protein), the binding site may be blocked. Try a different immobilization chemistry or use a capture-based approach where the ligand is oriented away from the surface.[15] |
| Incorrect buffer conditions (pH, ionic strength). | The electrostatic interaction of UBI(29-41) is sensitive to salt concentration.[5] Optimize buffer conditions; perform experiments at physiological salt concentrations but be aware that high salt can screen the interaction. |
Visualizations: Workflows and Pathways
Caption: Workflow for developing and evaluating UBI(29-41) derivatives.
Caption: Mechanism of action for UBI(29-41) targeting bacterial membranes.
Caption: Troubleshooting logic for low signal in binding affinity experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. brieflands.com [brieflands.com]
- 3. Ubiquicidin-Derived Peptides Selectively Interact with the Anionic Phospholipid Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Integrating a covalent probe with ubiquicidin fragment enables effective bacterial infection imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Review: Lessons Learned From Clinical Trials Using Antimicrobial Peptides (AMPs) [frontiersin.org]
- 8. d-nb.info [d-nb.info]
- 9. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. molbiolcell.org [molbiolcell.org]
- 14. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
Troubleshooting low radiochemical purity of 99mTc-Ubiquicidin(29-41)
Welcome to the technical support center for 99mTc-Ubiquicidin(29-41). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly low radiochemical purity, encountered during the radiolabeling and use of this promising infection imaging agent.
Troubleshooting Guide: Low Radiochemical Purity
Low radiochemical purity (RCP) is a critical issue that can compromise the quality and diagnostic accuracy of 99mTc-Ubiquicidin(29-41). The following section addresses common questions and provides systematic guidance to identify and resolve the root causes of suboptimal RCP.
Frequently Asked Questions (FAQs)
Q1: What are the common radiochemical impurities found in 99mTc-Ubiquicidin(29-41) preparations?
The two primary radiochemical impurities encountered during the labeling of 99mTc-Ubiquicidin(29-41) are:
-
Free 99mTc-pertechnetate (99mTcO4-): This occurs when the reduction of technetium-99m from its +7 oxidation state is incomplete.[1][2] Unreduced pertechnetate (B1241340) will not bind to the Ubiquicidin peptide.[2]
-
Hydrolyzed-reduced 99mTc (99mTc-colloid): This impurity forms when the reduced technetium-99m reacts with water instead of chelating with the Ubiquicidin peptide.[1] This can happen when the reduced technetium cannot effectively complex with the chelating agent present in the kit.[1] These colloidal particles are typically phagocytized by the reticuloendothelial system (liver, spleen, and bone marrow), which can interfere with image interpretation.[3]
Q2: My latest batch of 99mTc-Ubiquicidin(29-41) shows low radiochemical purity. What are the potential causes?
Several factors can contribute to low RCP. A systematic approach to troubleshooting is recommended. Consider the following potential issues:
-
Incorrect pH: The pH of the reaction mixture is crucial for efficient labeling. For direct labeling, a pH between 6 and 7 is generally maintained.[4] For indirect labeling methods using HYNIC, the optimal pH may vary.
-
Suboptimal Stannous Ion (Sn2+) Concentration: Stannous chloride is the most common reducing agent.[2] An insufficient amount of stannous ion will lead to incomplete reduction of 99mTc-pertechnetate, resulting in high levels of free 99mTcO4-.[1] Conversely, excessive stannous ions can lead to the formation of 99mTc-tin colloids.[2]
-
Oxidation of Stannous Ion: Exposure of the kit contents to air can cause the oxidation of stannous (Sn2+) to stannic (Sn4+) ions, rendering the reducing agent ineffective.[2] This is a common reason for labeling failure.
-
Improper Incubation Time and Temperature: The reaction requires a specific incubation period at a designated temperature to proceed to completion. For instance, a common protocol involves incubation at room temperature for 10-15 minutes.[4] Deviations from the recommended protocol can result in incomplete labeling.
-
Quality of 99mTc Eluate: The presence of oxidizing agents or high levels of 99Tc in the generator eluate can interfere with the labeling process.[3] Using a freshly eluted generator is recommended.[5]
-
Presence of Coligands: In indirect labeling methods, the type and concentration of coligands, such as tricine (B1662993) and EDDA, can influence the radiochemical purity.[6][7]
Troubleshooting Workflow
If you are experiencing low radiochemical purity, follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low radiochemical purity.
Experimental Protocols
Accurate quality control is essential to determine the radiochemical purity of 99mTc-Ubiquicidin(29-41). The following are standard methodologies for assessing RCP.
Quality Control Methodologies
| Parameter | Method | Stationary Phase | Mobile Phase | Expected Rf / Retention Time |
| Free 99mTc-pertechnetate | Paper Chromatography | Whatman No. 1 or 3 | Acetone (B3395972) | 99mTcO4- : Rf = 0.9-1.099mTc-Ubiquicidin & 99mTc-Colloid : Rf = 0.0-0.1[1] |
| Hydrolyzed-reduced 99mTc | Instant Thin-Layer Chromatography (ITLC) | ITLC-SG | Saline (0.9% NaCl) | 99mTc-Colloid : Rf = 0.0-0.199mTc-Ubiquicidin & 99mTcO4- : Rf = 0.9-1.0 |
| Overall Purity | High-Performance Liquid Chromatography (HPLC) | Reverse Phase (e.g., C18) | Gradient of Acetonitrile and Water with 0.1% TFA | 99mTcO4- : ~3.6 min99mTc-Ubiquicidin : ~12-16 min[8] |
Detailed Protocol: Paper and Instant Thin-Layer Chromatography
This protocol outlines the steps for determining the percentage of free 99mTc-pertechnetate and hydrolyzed-reduced 99mTc.
Caption: Workflow for chromatographic quality control.
Procedure:
-
Preparation: Prepare two chromatography strips: one Whatman No. 1 paper strip and one ITLC-SG strip.
-
Spotting: Carefully spot a small drop of the 99mTc-Ubiquicidin(29-41) preparation approximately 1 cm from the bottom of each strip.
-
Development:
-
Place the Whatman paper strip in a chromatography tank containing acetone as the mobile phase.
-
Place the ITLC-SG strip in a separate tank containing 0.9% saline as the mobile phase.
-
Allow the solvent front to travel near the top of the strips.
-
-
Drying and Sectioning: Remove the strips from the tanks, mark the solvent front, and allow them to air dry completely. Cut each strip into two halves (origin and solvent front).
-
Counting: Measure the radioactivity of each half using a suitable radiation detector.
-
Calculation:
-
% Free 99mTc-pertechnetate = (Counts at solvent front / Total counts on Whatman strip) x 100
-
% Hydrolyzed-reduced 99mTc = (Counts at origin / Total counts on ITLC strip) x 100
-
% Radiochemical Purity (RCP) = 100% - (% Free 99mTc-pertechnetate) - (% Hydrolyzed-reduced 99mTc)
-
A radiochemical purity of >95% is generally considered acceptable for clinical use.[4][5]
This technical support guide provides a foundational understanding of the common challenges associated with the radiolabeling of 99mTc-Ubiquicidin(29-41). For more complex issues, consulting detailed literature and seeking expert advice is recommended.
References
- 1. tips.sums.ac.ir [tips.sums.ac.ir]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijrr.com [ijrr.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Ubiquicidin(29-41) Biodistribution Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ubiquicidin(29-41) [UBI(29-41)] and various chelators for infection imaging.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing high kidney and bladder uptake with my radiolabeled UBI(29-41) construct?
A1: High renal and bladder accumulation is a known characteristic of many radiolabeled UBI(29-41) peptides.[1][2] The peptide is hydrophilic and clears rapidly from the blood via renal excretion.[3] This is consistently observed across different chelator and radiometal combinations, including 68Ga-DOTA-UBI(29-41) and 68Ga-NOTA-UBI(29-41).[1][4]
-
Troubleshooting Tip: While significant alteration of this pathway is difficult without major chemical modifications, ensuring the subject is well-hydrated can promote faster clearance from the bladder. For preclinical imaging, frequent bladder voiding can be encouraged to reduce the radiation dose to the bladder wall.[1] For quantitative analysis, ensure the bladder is excluded or separately defined as a region of interest (ROI).
Q2: My radiotracer is showing uptake in sterile inflammation models. How can I improve specificity for bacterial infections?
A2: Some nonspecific uptake in inflamed tissues can occur. However, UBI(29-41) based tracers are designed to differentiate between infection and sterile inflammation. Typically, the uptake in sterile inflammation is mild and washes out quickly, while accumulation at the infection site increases or is retained over time.[1][5]
-
Troubleshooting Steps:
-
Confirm Radiochemical Purity (RCP): Impurities or free radiometals can lead to nonspecific binding. Ensure RCP is >95% before injection.
-
Optimize Imaging Time: Perform dynamic imaging or acquire static images at multiple time points (e.g., 30, 60, 120 minutes post-injection). The target-to-nontarget ratio at the infection site should increase over time, whereas it should decrease at the site of sterile inflammation.[1][5] For example, with [99mTc]Tc-CN5UBI 29-41, uptake in bacterial-infected mice was significantly greater than in sterile inflammation mice at 120 minutes post-injection.[5]
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Evaluate Chelator Choice: The choice of chelator and linker can influence biodistribution.[5] For instance, studies with [68Ga]Ga-NOTA-UBI 29–41 have shown it can specifically distinguish between bacterial infection and sterile inflammation in vivo.[4]
-
Q3: I'm experiencing low radiolabeling efficiency with my HYNIC-UBI(29-41) kit. What could be the cause?
A3: Low efficiency in kit-based labeling often points to issues with the reaction conditions or components.
-
Troubleshooting Steps:
-
Reducing Agent: Ensure the stannous chloride (SnCl₂) reducing agent is not oxidized. Use fresh, properly stored kits.
-
pH Control: The pH of the reaction is critical. For HYNIC-based kits, a pH around 5-7 is often required, depending on the coligands used (e.g., Tricine, EDDA).[6] Verify the pH of the pertechnetate (B1241340) eluate and the final reaction mixture.
-
Heating: Most HYNIC labeling procedures require a heating step (e.g., 10 minutes at 100°C) to facilitate the reaction.[6] Ensure the correct temperature and duration are applied.
-
Coligands: The presence and concentration of coligands like Tricine are crucial for stabilizing the technetium complex.[7] Ensure the kit formulation is correct.
-
Q4: The target-to-background ratio is poor in my images. How can I improve it?
A4: A low target-to-background (T/B) ratio can be due to high nonspecific binding, slow clearance from soft tissues, or suboptimal imaging parameters.
-
Troubleshooting Steps:
-
Increase Imaging Delay: As the radiotracer clears from blood and non-target tissues over time, delaying the imaging time (e.g., from 60 to 120 minutes) often improves the T/B ratio.[5]
-
Check In Vitro Stability: Confirm the stability of your radiolabeled peptide in human serum at 37°C.[1] Instability can lead to the release of the radionuclide and altered biodistribution.
-
Review Chelator/Linker System: Different chelators and linkers can significantly impact pharmacokinetics.[5][8] For example, a series of isocyanide UBI derivatives were developed to improve the target-to-nontarget ratio.[5] Research suggests that [99mTc]Tc-tricine/TPPTS-HYNIC-UBI 29-41 can result in increased abscess-to-muscle ratios.[9]
-
Pathogen Specificity: Be aware that uptake can vary between bacterial species. For example, accumulation of 99mTc-UBI(29-41) has been shown to be lower in Escherichia coli infections compared to Staphylococcus aureus infections.[10]
-
Data on Biodistribution
The biodistribution of UBI(29-41) is significantly influenced by the chelator and the radiometal used. The following tables summarize data from published studies.
Table 1: Biodistribution of 68Ga-labeled UBI(29-41) in Mice (%ID/g ± SD)
| Organ/Tissue | 68Ga-NOTA-UBI(29-41) at 60 min[4] | 68Ga-DOTA-UBI(29-41) at 60 min[3] |
|---|---|---|
| Blood | 0.20 ± 0.05 | 0.40 ± 0.06 |
| Heart | 0.13 ± 0.03 | 0.21 ± 0.04 |
| Lungs | 0.17 ± 0.04 | 0.31 ± 0.05 |
| Liver | 0.15 ± 0.03 | 0.33 ± 0.05 |
| Spleen | 0.08 ± 0.02 | 0.12 ± 0.02 |
| Kidneys | 11.21 ± 3.47 | 15.20 ± 2.13 |
| Stomach | 0.06 ± 0.01 | 0.11 ± 0.02 |
| Intestine | 0.11 ± 0.03 | 0.25 ± 0.04 |
| Muscle (Infected) | 0.92 ± 0.21 | 1.30 ± 0.18 |
| Muscle (Normal) | 0.23 ± 0.06 | 0.40 ± 0.06 |
| Bone | 0.12 ± 0.03 | 0.18 ± 0.03 |
| T/NT Ratio (Infected Muscle/Normal Muscle) | ~4.0 | 3.24 |
Table 2: Biodistribution of 99mTc-labeled UBI(29-41) Derivatives in Infected Mice at 120 min (%ID/g ± SD)
| Organ/Tissue | [99mTc]Tc-CN5UBI(29-41)[5] |
|---|---|
| Blood | 0.88 ± 0.15 |
| Heart | 0.47 ± 0.09 |
| Lungs | 1.13 ± 0.43 |
| Liver | 2.19 ± 0.32 |
| Spleen | 0.38 ± 0.07 |
| Kidneys | 12.87 ± 3.12 |
| Stomach | 0.28 ± 0.08 |
| Intestine | 1.35 ± 0.50 |
| Muscle (Infected) | 1.44 ± 0.48 |
| Muscle (Normal) | 0.35 ± 0.05 |
| Bone | 0.60 ± 0.13 |
| T/NT Ratio (Infected Muscle/Normal Muscle) | 4.15 ± 0.49 |
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-UBI(29-41) with Gallium-68
This protocol is adapted from studies on 68Ga-DOTA-UBI(29-41).[1][3]
-
Elution: Elute 68GaCl₃ from a 68Ge/68Ga generator using 0.1 M HCl.
-
Buffering: Add sodium acetate (B1210297) buffer (1 M, pH 4.0) to the 68GaCl₃ eluate to adjust the pH to ~4.0.
-
Labeling Reaction: Add 20-30 µg of DOTA-UBI(29-41) peptide to the buffered 68Ga solution.
-
Incubation: Incubate the reaction mixture at 95°C for 10-15 minutes.
-
Purification (if necessary): Cool the reaction vial. The product can be purified using a Sep-Pak C18 cartridge to remove unreacted 68Ga and hydrophilic impurities.
-
Quality Control: Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) with 0.1 M sodium citrate (B86180) (pH 5.5) as the mobile phase. [68Ga]Ga-DOTA-UBI remains at the origin (Rf=0), while free 68Ga moves with the solvent front (Rf=1.0).[1] Confirm with HPLC.
Protocol 2: Establishing a Bacterial Infection Model
This protocol is a generalized method based on several cited papers.[4][5]
-
Bacterial Culture: Culture Staphylococcus aureus (e.g., ATCC 25923) in tryptic soy broth overnight at 37°C.
-
Preparation of Inoculum: Centrifuge the bacterial culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend to a final concentration of approximately 1 x 10⁹ colony-forming units (CFU)/mL.
-
Induction of Infection: Anesthetize the animal (e.g., mouse or rat). Inject 0.1 mL of the S. aureus suspension intramuscularly into the left hindlimb.
-
Confirmation: Allow the infection to develop for 20-24 hours. Successful infection is typically confirmed by visible swelling at the injection site.[4] For sterile inflammation models, inject 0.1 mL of turpentine (B1165885) oil instead of the bacterial suspension.[4][5]
Protocol 3: Ex Vivo Biodistribution Study
-
Injection: Inject a known amount of the radiotracer (e.g., 740 kBq) intravenously via the tail vein into the infection model animals.[4]
-
Euthanasia: At predefined time points (e.g., 30, 60, 120 minutes), euthanize the animals by an approved method.
-
Organ Harvesting: Dissect and collect relevant organs and tissues (blood, heart, lungs, liver, kidneys, spleen, muscle from both infected and non-infected limbs, bone, etc.).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter. Include standards representing a fraction of the injected dose.
-
Calculation: Calculate the uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: General workflow for radiolabeling, preclinical execution, and analysis.
Caption: Electrostatic interaction drives UBI(29-41) binding to bacterial membranes.
Caption: Decision tree for troubleshooting poor image contrast in biodistribution studies.
References
- 1. Thieme E-Journals - World Journal of Nuclear Medicine / Full Text [thieme-connect.com]
- 2. scielo.br [scielo.br]
- 3. Radiosynthesis Standardization and Preclinical Assessment of the [68Ga]Ga-DOTA-Ubiquicidin29-41: A Translational Study Targeting Differential Diagnosis of Infectious Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. ijrr.com [ijrr.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Small peptides radiolabeled with 99mTc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Optimizing Ubiquicidin(29-41) Scintigraphy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing imaging time points for Ubiquicidin(29-41) (UBI) scintigraphy. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal imaging time point after intravenous injection of 99mTc-UBI(29-41)?
The optimal imaging time for 99mTc-UBI(29-41) scintigraphy is typically between 30 and 120 minutes post-injection.[1][2][3][4][5][6] Several studies in both preclinical and clinical settings have shown that this timeframe provides a good balance between tracer accumulation at the site of infection and clearance from background tissues, resulting in favorable target-to-nontarget (T/NT) ratios. For instance, some clinical trials have identified 30 minutes as the optimal time for visualization of infection foci.[1][4][6] In contrast, other studies, particularly in animal models, have reported maximum tracer accumulation and the best T/NT ratios at 60 minutes.[2][5] More recent research with modified UBI tracers has also shown clear accumulation at the infection site at 1, 2, and 4 hours post-injection.[7]
Q2: Why am I observing high background signal in my images?
High background signal can be attributed to several factors:
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Suboptimal Imaging Time: Imaging too early may not allow for sufficient clearance of the radiotracer from the bloodstream and non-target tissues. Conversely, imaging too late might lead to lower signal from the target site due to biological clearance.
-
Renal and Hepatobiliary Clearance: 99mTc-UBI(29-41) is primarily cleared through the kidneys and, to a lesser extent, the liver.[2][4][5] Activity in these organs and in the bladder can contribute to background signal, especially when imaging abdominal or pelvic infections.
-
Radiochemical Impurity: The presence of unbound 99mTc-pertechnetate or other radiochemical impurities can lead to increased background activity. It is crucial to ensure high radiochemical purity (>95%) of the tracer preparation.[1]
Troubleshooting Steps:
-
Optimize Imaging Window: Acquire dynamic or static images at multiple time points (e.g., 30, 60, 120, and 240 minutes) to determine the optimal window for your specific experimental model.[4][8]
-
Confirm Radiochemical Purity: Perform quality control of your radiolabeled peptide using methods like ITLC or HPLC before injection.[1][7]
-
Proper Patient/Animal Hydration: Ensure adequate hydration of the subject to promote renal clearance and reduce urinary bladder activity.
Q3: The target-to-nontarget (T/NT) ratio is low. How can I improve it?
A low T/NT ratio indicates poor differentiation between the infection site and surrounding tissues.
-
Insufficient Tracer Accumulation: The amount of tracer accumulating at the infection site may be insufficient. This could be due to a low bacterial load or the specific type of bacteria. For example, 99mTc-UBI(29-41) has shown lower accumulation in E. coli infections compared to S. aureus infections.[2][5]
-
Sterile Inflammation: UBI(29-41) has the advantage of differentiating between bacterial infections and sterile inflammation, with significantly lower accumulation in the latter.[1][8][9] If the inflammation is not bacterially induced, a low T/NT ratio is expected.
-
Choice of Coligand/Chelator: The chelator and coligands used for radiolabeling can influence the biodistribution and clearance kinetics of the tracer, thereby affecting the T/NT ratio.[7]
Troubleshooting Steps:
-
Verify Infection Model: Ensure that a viable bacterial infection has been established in your animal model.
-
Evaluate Different Time Points: As T/NT ratios change over time, analyzing images from multiple time points is crucial. Ratios may peak at different times depending on the infection model and tracer formulation.[4][8]
-
Consider Tracer Modifications: For research and development, exploring different chelators and linkers for labeling UBI(29-41) may lead to improved imaging characteristics.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on 99mTc-UBI(29-41) scintigraphy.
Table 1: Biodistribution of 99mTc-UBI(29-41) in Rabbits (% Injected Dose)
| Organ | 5 min | 60 min | 120 min |
| Kidneys | 10.6 ± 2.1 | 5.9 ± 0.8 | 4.2 ± 0.3 |
| Liver | 6.6 ± 1.6 | - | 2.5 ± 0.8 |
| Urinary Bladder | - | 66.6 ± 7.2 | ~80 |
Data adapted from studies on biodistribution in rabbits, showing rapid renal clearance.[2][5]
Table 2: Target-to-Nontarget (T/NT) Ratios at Different Time Points
| Study Type | Infection Model | 30 min | 60 min | 120 min | 240 min |
| Clinical Trial | Bone/Soft Tissue | 2.75 ± 1.69 | - | 2.04 ± 1.01 | - |
| Preclinical (Rabbit) | S. aureus | - | 2.2 ± 0.5 | - | - |
| Preclinical (Rabbit) | E. coli | - | 1.7 ± 0.4 | - | - |
| Preclinical (Mouse) | S. aureus | 2.099 ± 0.05 | - | - | - |
| Preclinical (Mouse) | S. aureus (modified UBI) | - | - | 4.15 ± 0.49 | - |
This table compiles T/NT ratios from various human and animal studies, highlighting the variability based on the model and time point.[1][2][4][5][6][8]
Experimental Protocols
1. Radiolabeling of UBI(29-41) with 99mTc (Lyophilized Kit Method)
-
Materials: Lyophilized kit containing HYNIC-UBI(29-41), stannous chloride (SnCl₂), and tricine (B1662993) as a coligand; Sodium pertechnetate (B1241340) (99mTcO₄⁻) eluate; 0.9% NaCl solution.
-
Procedure:
-
Add a specified activity of 99mTcO₄⁻ (e.g., 370-400 MBq) in saline to the lyophilized kit vial.
-
Incubate the reaction mixture at 100°C for 10 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using Instant Thin Layer Chromatography (ITLC) to determine the radiochemical purity. A purity of >95% is generally required.
-
2. Murine Model of Thigh Muscle Infection
-
Animal Model: Swiss albino mice or similar strains.
-
Procedure:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Induce a localized infection by intramuscular injection of a bacterial suspension (e.g., 0.1 mL of Staphylococcus aureus at a concentration of 10⁸ CFU/mL) into the left thigh muscle.
-
To create a sterile inflammation control, inject the right thigh muscle with a sterile irritant such as turpentine (B1165885) oil.
-
Allow the infection/inflammation to develop for a specified period (e.g., 24 hours) before imaging.
-
3. Scintigraphic Imaging Protocol
-
Radiotracer Administration: Inject 99mTc-UBI(29-41) (e.g., 5-10 MBq for mice) intravenously via the tail vein.
-
Image Acquisition:
-
Anesthetize the animal at the desired time points post-injection (e.g., 30, 60, 120, 240 minutes).
-
Position the animal on the gamma camera detector.
-
Acquire static planar or SPECT images. For planar imaging, acquire images for a preset time (e.g., 5-10 minutes).
-
-
Image Analysis:
-
Draw regions of interest (ROIs) over the infected thigh (target), the contralateral thigh (nontarget), and other organs of interest.
-
Calculate the mean counts per pixel within each ROI.
-
Determine the target-to-nontarget (T/NT) ratio by dividing the mean counts in the target ROI by the mean counts in the nontarget ROI.
-
Visualizations
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. 99mTc-labeled antimicrobial peptide ubiquicidin (29-41) accumulates less in Escherichia coli infection than in Staphlococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing false-positive results in Ubiquicidin(29-41) imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ubiquicidin(29-41) [UBI(29-41)] for imaging applications. The following information is designed to help users identify and address potential false-positive results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of Ubiquicidin(29-41) imaging for detecting bacterial infections?
A1: Ubiquicidin(29-41) is a cationic antimicrobial peptide fragment. Its primary mechanism of action involves binding to the negatively charged components of microbial cell membranes.[1][2] In imaging applications, UBI(29-41) is labeled with a radioisotope (e.g., Technetium-99m, Gallium-68). When introduced in vivo, the radiolabeled peptide preferentially accumulates at the site of infection due to this electrostatic interaction, allowing for visualization via imaging techniques like SPECT or PET.[3]
Q2: What are the known causes of false-positive results in Ubiquicidin(29-41) imaging?
A2: While generally specific for bacterial infections, false-positive results with UBI(29-41) imaging have been reported. The primary documented causes include:
-
Tumors: Certain tumors, such as giant cell tumors, can exhibit uptake of UBI(29-41).[4][5] This is thought to be due to the altered cell membrane characteristics of some tumor cells, which can present a net negative charge, mimicking bacterial membranes.[6][7] Increased vascularity and hyperemia associated with tumors can also contribute to higher background signals.[5]
-
Sterile Inflammation: Although UBI(29-41) has been shown to differentiate between bacterial infection and sterile inflammation, some studies report instances of uptake in non-infectious inflammatory conditions.[8] The exact mechanism in these cases is not fully elucidated but may involve non-specific binding to certain components of the inflammatory milieu.
Q3: Can Ubiquicidin(29-41) imaging differentiate between different types of bacteria?
A3: Studies have shown that the accumulation of 99mTc-UBI(29-41) can vary between different bacterial species. For instance, a significantly higher target-to-nontarget ratio has been observed in Staphylococcus aureus infections compared to Escherichia coli infections.[1] The reasons for this difference may be related to variations in the composition and charge of the bacterial cell membranes.
Troubleshooting Guide
Issue: Suspected False-Positive Signal in an Area Devoid of Bacterial Infection
This guide provides a systematic approach to investigate and mitigate potential false-positive results in your Ubiquicidin(29-41) imaging experiments.
Step 1: Analyze the Time-Activity Curve (TAC)
A crucial step in differentiating true-positive from false-positive signals is the analysis of the dynamic imaging data to generate a time-activity curve (TAC).[5]
-
Expected Pattern for Bacterial Infection: A true-positive signal at a site of acute bacterial infection typically demonstrates an accumulative pattern on the TAC. This means the signal intensity in the region of interest continuously increases over the course of the dynamic acquisition.[5]
-
Pattern Suggestive of a False Positive (e.g., Tumor): A false-positive signal, as observed in a case of a giant cell tumor, may exhibit a "crescendo-decrescendo" or "washout" pattern .[5] In this scenario, there is an initial increase in signal (crescendo), followed by a decrease (decrescendo) as the radiotracer is cleared from the tissue. This pattern is more indicative of blood flow and vascularity rather than specific binding and accumulation.[5]
Step 2: Quantitative Analysis of Target-to-Nontarget (T/NT) Ratios
While visual assessment can be subjective, quantitative analysis of the signal intensity can provide more objective data. Calculate the T/NT ratio by dividing the mean signal intensity of the region of interest (target) by the mean signal intensity of a contralateral, healthy region (nontarget).[9]
Quantitative Data from a Clinical Study on Suspected Infections [9]
| Time Point | Mean Target-to-Nontarget (T/NT) Ratio (± SD) |
| 30 min | 2.75 ± 1.69 |
| 60 min | 2.30 ± 1.30 |
| 120 min | 2.04 ± 1.01 |
Comparative T/NT Ratios in Animal Models [1]
| Condition | Mean Target-to-Nontarget (T/NT) Ratio (± SD) at 60 min |
| S. aureus Infection | 2.2 ± 0.5 |
| E. coli Infection | 1.7 ± 0.4 |
| Sterile Inflammation (Turpentine Oil) | Significantly lower than infections |
| Killed S. aureus | Significantly lower than live infections |
Note: While a high T/NT ratio can be indicative of infection, a case of a giant cell tumor also presented with a high T/R ratio of 11.19, emphasizing that this metric alone may not be sufficient to rule out a false positive.[5]
Step 3: Review and Optimize Experimental Protocol
To minimize the likelihood of non-specific binding and false-positive results, a thorough review of the experimental protocol is recommended.
Radiolabeling and Quality Control:
-
Ensure high radiochemical purity of the labeled Ubiquicidin(29-41). The presence of free radioisotope can lead to altered biodistribution and potential for non-specific uptake.
-
Follow established protocols for radiolabeling, including verification of pH and incubation times.
Imaging Protocol:
-
Dynamic Imaging: Acquire dynamic images for at least the first 30-60 minutes post-injection to enable accurate TAC analysis.[5][10]
-
Static Imaging: Acquire static images at multiple time points (e.g., 30, 60, and 120 minutes) to assess the clearance of the tracer from background tissues.[9][11]
Detailed Experimental Protocols
Protocol for 99mTc-Ubiquicidin(29-41) Scintigraphy in Humans[9][10][11]
-
Patient Preparation: No specific patient preparation, such as fasting, is typically required.
-
Radiopharmaceutical Preparation: Prepare 99mTc-UBI(29-41) according to the kit instructions. A typical dose for adults is 370–400 MBq.
-
Injection: Administer the radiopharmaceutical intravenously.
-
Dynamic Imaging: Immediately following injection, begin dynamic image acquisition over the region of interest for 30-60 minutes.
-
Static Imaging: Acquire whole-body and spot-view static images at 30, 60, and 120 minutes post-injection.
-
Image Analysis:
-
Visual Assessment: Score uptake on a scale (e.g., 0-3) relative to background tissue, liver, and kidneys.
-
Quantitative Analysis: Draw regions of interest (ROIs) over the suspected lesion and a contralateral normal area to calculate T/NT ratios at each time point.
-
TAC Generation: Use the dynamic imaging data to generate a time-activity curve for the ROI.
-
Binding Mechanism of Ubiquicidin(29-41)
The primary binding mechanism of UBI(29-41) is the electrostatic attraction between the positively charged amino acid residues (arginine and lysine) of the peptide and the negatively charged components of bacterial cell membranes, such as phospholipids.[2][6] Some tumor cells can also exhibit a net negative surface charge, providing a potential mechanism for false-positive uptake.[6][7]
References
- 1. 99mTc-labeled antimicrobial peptide ubiquicidin (29-41) accumulates less in Escherichia coli infection than in Staphlococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. Frontiers | Current scenario of peptide-based drugs: the key roles of cationic antitumor and antiviral peptides [frontiersin.org]
- 7. Tumor cell membrane-targeting cationic antimicrobial peptides: novel insights into mechanisms of action and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 11. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Automated Synthesis of 68Ga-Labeled Ubiquicidin(29-41)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the automated synthesis of 68Ga-labeled Ubiquicidin(29-41) (68Ga-UBI(29-41)). It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common chelators used for labeling Ubiquicidin(29-41) with Gallium-68?
A1: The most commonly used chelators for conjugating to Ubiquicidin(29-41) for Gallium-68 labeling are derivatives of NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), and DFO (desferrioxamine).[1] NOTA-conjugated UBI is frequently cited for its efficient labeling with 68Ga.[2][3][4]
Q2: What are the typical radiochemical yields and purities achieved with automated synthesis?
A2: Automated synthesis methods for 68Ga-NOTA-UBI(29-41) can consistently produce high radiochemical yields and purities. For instance, an automated method using a Scintomics GRP Module with a cationic pre-purification step and sodium acetate (B1210297) as a buffer resulted in a labeling efficiency of 78.9 ± 3.6% and a radiochemical purity of 99.0 ± 1.7%.[2] Other studies have reported radiochemical yields greater than 95% and purities exceeding 99%.[5][6]
Q3: What is the importance of pH in the radiolabeling process?
A3: The pH of the reaction mixture is a critical parameter for efficient 68Ga chelation. The optimal pH for labeling NOTA and DOTA-conjugated peptides is typically in the range of 3.5 to 4.5.[2][5][7][8] Maintaining the correct pH ensures the gallium remains in a reactive ionic state and facilitates its capture by the chelator.
Q4: What quality control (QC) methods are recommended for the final product?
A4: Recommended quality control methods include radio-thin-layer chromatography (radio-TLC) and high-performance liquid chromatography (HPLC) to determine radiochemical purity.[5][9] Radio-TLC is a simpler method often used for routine checks, while radio-HPLC provides a more detailed analysis of the product and any impurities.[5][9]
Experimental Protocols
Automated Synthesis of 68Ga-NOTA-Ubiquicidin(29-41)
This protocol is a generalized procedure based on common automated synthesis platforms. Users should adapt it to their specific synthesis module.
1. Precursor Preparation:
-
Prepare a stock solution of NOTA-UBI(29-41) in ultrapure water (e.g., 1 mg/mL).
-
Ensure all reagents and consumables are sterile and pyrogen-free.
2. Automated Synthesizer Setup:
-
Load the synthesizer with the necessary reagents:
-
68Ge/68Ga generator eluent (typically 0.1 M or 0.6 M HCl).
-
Buffer solution (e.g., 1.0 M Sodium Acetate).
-
NOTA-UBI(29-41) precursor solution.
-
Sterile water for injection.
-
Ethanol for cartridge washing.
-
Saline for final formulation.
-
-
Install a pre-conditioned C18 Sep-Pak cartridge for purification.
3. Synthesis Program:
-
The automated sequence will typically perform the following steps:
-
Elution of 68GaCl3 from the generator.
-
(Optional but recommended) Pre-purification of the 68Ga eluate using a cation-exchange cartridge to remove metallic impurities.[2]
-
Transfer of the purified 68Ga to the reaction vessel.
-
Addition of the buffer to adjust the pH to approximately 3.5-4.5.[2]
-
Addition of the NOTA-UBI(29-41) precursor.
-
Heating the reaction mixture (e.g., at 90-95°C for 5-10 minutes).[5][9]
-
Cooling the reaction mixture.
-
Loading the mixture onto the C18 cartridge.
-
Washing the cartridge with sterile water to remove unreacted 68Ga.
-
Eluting the final 68Ga-NOTA-UBI(29-41) product with an ethanol/saline mixture.
-
Passing the final product through a sterile filter into a sterile collection vial.
-
Quality Control Protocol
1. Radio-TLC:
-
Stationary Phase: iTLC-SG strips.
-
Mobile Phase: A common mobile phase is a 1:1 mixture of methanol (B129727) and 77g/L ammonium (B1175870) acetate.[1]
-
Procedure:
-
Spot a small amount of the final product onto the strip.
-
Develop the chromatogram.
-
Scan the strip using a radio-TLC scanner.
-
-
Interpretation: 68Ga-NOTA-UBI(29-41) will have a different Rf value (typically at the origin) compared to free 68Ga3+ (which moves with the solvent front).[5]
2. Radio-HPLC:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution is typically used with mobile phase A consisting of 0.1% TFA in water and mobile phase B containing 0.1% TFA in acetonitrile.[9]
-
Procedure:
-
Inject a sample of the final product.
-
Monitor the radioactivity and UV absorbance of the eluate.
-
-
Interpretation: The retention time of 68Ga-NOTA-UBI(29-41) should be consistent and well-separated from the peak corresponding to free 68Ga.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Precursor Amount | 30 nmol (approx. 60 µg) | [9] |
| 68Ga Activity | 60 - 185 MBq | [9] |
| Reaction Buffer | 1.0 M Sodium Acetate | [2] |
| Reaction pH | 3.5 - 4.5 | [2][5] |
| Reaction Temperature | 90 - 95 °C | [5][9] |
| Reaction Time | 5 - 15 minutes | [9][10] |
| Radiochemical Yield | 78.9 - >95% | [2][5] |
| Radiochemical Purity | >99% | [2][5][9] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. conferences.iaea.org [conferences.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Evaluation of 68Ga-DOTA-Ubiquicidin (29–41) for imaging Staphylococcus aureus (Staph A) infection and turpentine-induced inflammation in a preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Radiolabeled Ubiquicidin(29-41) Biodistribution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with radiolabeled Ubiquicidin(29-41), specifically focusing on strategies to decrease liver uptake.
Frequently Asked Questions (FAQs)
Q1: What is the expected biodistribution of radiolabeled Ubiquicidin(29-41) and what is the primary route of clearance?
A1: Radiolabeled Ubiquicidin(29-41) (UBI(29-41)) is a cationic antimicrobial peptide fragment designed for imaging bacterial infections.[1] Its primary route of clearance from the body is through the kidneys, with rapid removal from circulation and accumulation in the urinary bladder.[1][2] While renal clearance is dominant, some uptake in the liver is expected.[1][2] In human studies with 99mTc-UBI(29-41), liver uptake was observed to decrease over time, for instance, from approximately 5.43% of the injected dose at 30 minutes to 2.02% at 240 minutes post-injection.[1][3]
Q2: Why is minimizing liver uptake of radiolabeled UBI(29-41) important?
A2: High liver uptake of radiolabeled peptides can be problematic for several reasons. It can obscure the detection of infections in the abdominal region, leading to lower imaging contrast and reduced diagnostic sensitivity.[4] Furthermore, high background activity in the liver can complicate the quantification of tracer accumulation at the target site. For therapeutic applications of radiolabeled peptides, high uptake in healthy organs like the liver can lead to unwanted radiation-induced toxicity.
Q3: What are the main factors that can influence the liver uptake of radiolabeled peptides like UBI(29-41)?
A3: The liver uptake of radiolabeled peptides is influenced by a combination of factors related to the physicochemical properties of the peptide conjugate.[4] These include the peptide's overall charge, lipophilicity, the chemical nature of the radiolabel and chelator, and the type of linker used. For instance, high lipophilicity can lead to increased unspecific liver uptake.[5]
Troubleshooting Guide: High Liver Uptake of Radiolabeled UBI(29-41)
This guide provides potential strategies and experimental considerations to address higher-than-expected liver uptake of your radiolabeled UBI(29-41) conjugate.
| Issue | Potential Cause | Troubleshooting Strategy |
| High Liver Uptake | High Lipophilicity of the Radioconjugate | Modify the overall hydrophilicity of the conjugate. Consider strategies like PEGylation (conjugation with polyethylene (B3416737) glycol) or glycosylation, which have been shown to improve the pharmacokinetic properties of radiolabeled peptides.[5] |
| Charge of the Peptide Conjugate | The cationic nature of UBI(29-41) is crucial for its antimicrobial activity.[6] However, modifications to the overall charge of the conjugate through the choice of chelator or by adding charged amino acid tags (e.g., a histidine/glutamine tag) could alter biodistribution.[7] | |
| In Vivo Instability | If the radiolabel detaches from the peptide in vivo, the free radionuclide may exhibit different biodistribution, potentially accumulating in the liver. Ensure the in vivo stability of your radiolabeled conjugate through appropriate experimental validation. | |
| Choice of Radiolabeling Strategy | The chelator and co-ligands used for radiolabeling can impact the biodistribution. Experiment with different chelation systems (e.g., HYNIC, DOTA, NOTA) and co-ligands to identify a combination that results in lower liver uptake.[8] | |
| Non-Specific Binding | High liver uptake could be due to non-specific binding to sinusoidal endothelial cells or hepatocytes. While not directly modifiable for UBI(29-41), understanding this can inform the interpretation of results. | |
| Co-administration of Blocking Agents | For some radiolabeled peptides, co-infusion of amino acids like lysine (B10760008) and arginine is used to reduce renal uptake.[9] While primarily for kidney protection, exploring the co-administration of certain amino acids or plasma expanders like Gelofusine could be investigated for its effect on liver uptake, though this is a research-stage approach.[10] |
Quantitative Data Summary
The following tables summarize the biodistribution data of various radiolabeled UBI(29-41) conjugates, with a focus on liver uptake.
Table 1: Biodistribution of 99mTc-UBI(29-41) in Humans (% Injected Dose) [1][3]
| Organ | 30 min | 120 min | 240 min |
| Liver | 5.43 ± 0.76 | 3.17 ± 0.25 | 2.02 ± 0.30 |
| Kidneys | 6.53 ± 0.58 | 4.54 ± 0.57 | 3.38 ± 0.55 |
| Bladder | 4.60 ± 0.92 | 23.00 ± 2.32 | 38.85 ± 4.01 |
Table 2: Biodistribution of 99mTc-UBI(29-41) in Rabbits (% Injected Dose) [2]
| Organ | 5 min | 120 min |
| Liver | 6.6 ± 1.6 | 2.5 ± 0.8 |
| Kidneys | 10.6 ± 2.1 | 4.2 ± 0.3 |
| Bladder | - | ~80 |
Table 3: Biodistribution of 68Ga-DOTA-UBI(29-41) in Rats with Sterile Inflammation (% Injected Dose/g)
Note: Data for liver uptake with 68Ga-DOTA-UBI shows rapid clearance.[11][12]
| Time Point | Observation |
| 6 min | Measurable uptake in the liver. |
| 45 min | Significantly decreased liver activity. |
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-UBI(29-41) with 68Ga [12][13]
-
Elution of 68Ga: Elute 68Ga from a 68Ge/68Ga generator using 0.1 M hydrochloric acid.
-
Purification of 68Ga: Purify the eluted 68GaCl3 using a cation exchange cartridge.
-
Labeling Reaction:
-
Elute the purified 68Ga from the cartridge into a reaction vial containing DOTA-UBI(29-41) peptide (e.g., 24-50 µg).
-
Add a sodium acetate (B1210297) buffer (pH 4.5) to the reaction vial.
-
Heat the reaction mixture at 95°C for 10-15 minutes.
-
-
Purification of Labeled Peptide: After cooling, pass the reaction mixture through a C18 cartridge to remove any free 68Ga.
-
Quality Control: Determine the radiochemical purity of the final product using methods such as ITLC or HPLC.
Protocol 2: Biodistribution Study in an Animal Model of Infection [6][14]
-
Animal Model: Induce a localized bacterial infection (e.g., with Staphylococcus aureus) in the thigh muscle of mice or rats. A control group with sterile inflammation (e.g., induced by turpentine (B1165885) oil) is recommended.
-
Injection of Radiotracer: Intravenously inject a known amount of the radiolabeled UBI(29-41) conjugate into the animals.
-
Imaging and/or Tissue Collection:
-
At predetermined time points (e.g., 30, 60, 120, 240 minutes) post-injection, animals can be imaged using SPECT or PET.
-
Alternatively, animals are euthanized, and organs of interest (liver, kidneys, muscle, blood, infected tissue, etc.) are collected and weighed.
-
-
Measurement of Radioactivity: The radioactivity in the collected tissues is measured using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This allows for a quantitative comparison of tracer uptake in different tissues and between different experimental groups.
Visualizations
Caption: Experimental workflow for evaluating strategies to decrease liver uptake.
Caption: Factors influencing liver uptake of radiolabeled peptides.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liver uptake of radiolabeled targeting proteins and peptides: considerations for targeting peptide conjugate design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Influence of the amount of co-infused amino acids on post-therapeutic potassium levels in peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Albumin-derived peptides efficiently reduce renal uptake of radiolabelled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Evaluation of 68Ga-DOTA-Ubiquicidin (29–41) for imaging Staphylococcus aureus (Staph A) infection and turpentine-induced inflammation in a preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radiosynthesis Standardization and Preclinical Assessment of the [68Ga]Ga-DOTA-Ubiquicidin29-41: A Translational Study Targeting Differential Diagnosis of Infectious Processes [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Unveiling Infection: A Comparative Guide to Ubiquicidin(29-41) Uptake and Bacterial Culture Results
For researchers, scientists, and drug development professionals, the rapid and accurate diagnosis of bacterial infections is a critical challenge. While bacterial culture remains the gold standard, its time-consuming nature necessitates the exploration of faster diagnostic modalities. This guide provides an objective comparison of the performance of the antimicrobial peptide fragment Ubiquicidin(29-41) (UBI(29-41)) as a diagnostic imaging agent against traditional bacterial culture methods, supported by experimental data.
Radiolabeled UBI(29-41) has emerged as a promising tool for the in vivo imaging of bacterial and fungal infections.[1] As a cationic peptide, it preferentially binds to the negatively charged microbial cell membranes, allowing for the specific targeting of infection sites.[2][3] This guide delves into the correlation of UBI(29-41) uptake with bacterial culture results, presenting quantitative data, detailed experimental protocols, and a comparison with alternative methods.
Quantitative Correlation: UBI(29-41) Uptake vs. Bacterial Load
Experimental studies have demonstrated a strong positive correlation between the uptake of radiolabeled UBI(29-41) at the site of infection and the bacterial load, as determined by colony-forming unit (CFU) counts from tissue cultures.
A key study investigating 68Ga-NOTA-UBI-29-41 in a mouse model of Staphylococcus aureus infection found a direct correlation between the target-to-nontarget (T/NT) ratio and the number of CFUs recovered from the infected muscle.[4][5] The research established that even bacterial loads as low as 104 CFUs were sufficient to distinguish infected tissue from sterile inflammation.[4][5]
Table 1: Correlation of 68Ga-NOTA-UBI-29-41 Uptake with Bacterial Culture Results [4][5]
| Bacterial Load (CFU/g) | Target-to-Nontarget (T/NT) Ratio (at 60 min) |
| 2.5 x 104 | 2.5 |
| 1 x 105 to 1 x 108 | y = 2 x 10-7x + 2.5016 (R² = 0.7185) |
y represents the T/NT ratio and x represents the CFU/g.
The diagnostic accuracy of UBI(29-41) has been validated in several preclinical and clinical studies, with bacterial culture serving as the definitive reference.
Table 2: Diagnostic Performance of Radiolabeled UBI(29-41) in Detecting Bacterial Infections
| Radiotracer | Indication | Sensitivity | Specificity | Accuracy | Reference |
| 99mTc-UBI(29-41) | Orthopedic Implant Infections | 100% | 100% | 100% | [2] |
| 99mTc-UBI(29-41) | Diabetic Foot Osteomyelitis | 94.6% | 88.89% | 94.2% | [6] |
| 99mTc-UBI(29-41) | Various Infections (Meta-analysis) | 95.5% | 92.5% | 94.4% | [1] |
| 99mTc-UBI(29-41) | Diabetic Foot Infections | 40% | - | - | [7][8] |
It is important to note that while the majority of studies show high sensitivity and specificity, some studies, such as in the case of diabetic foot infections, have reported lower sensitivity.[7][8]
Comparison with Alternative Infection Imaging Agents
UBI(29-41) offers advantages over other infection imaging agents, such as radiolabeled antibiotics. While agents like 99mTc-ciprofloxacin are used for infection imaging, their mechanism of action and in vivo performance can differ.
Table 3: In Vitro and In Vivo Performance of UBI(29-41) vs. Other Radiopharmaceuticals [9][10]
| Radiopharmaceutical | In Vitro Bacterial Binding | In Vivo Infection Targeting (Infected/Sterile Ratio) |
| 99mTc-UBI(29-41) | Poor | Good (E. coli) |
| 99mTc-Ciprofloxacin | Poor | Good (E. coli & S. aureus) |
| 99mTcN-CiproCS2 | Poor | Good (E. coli) |
| 111In-DTPA-biotin | Poor | Good (S. aureus), Poor (E. coli) |
Interestingly, while in vitro binding of 99mTc-UBI(29-41) to bacteria can be variable, its in vivo performance in localizing infections is generally robust, suggesting that the in vivo microenvironment plays a crucial role in its accumulation at infection sites.[9][10]
Experimental Protocols
In Vitro Bacterial Binding Assay
This protocol outlines the procedure to assess the binding affinity of radiolabeled UBI(29-41) to bacteria.
-
Bacterial Preparation: A suspension of a known concentration of bacteria (e.g., 1 x 108 CFU/mL of S. aureus) is prepared in a suitable buffer (e.g., 15 mM sodium phosphate (B84403) buffer, pH 7.5).[11][12]
-
Incubation: A defined amount of the radiolabeled UBI(29-41) solution is added to an Eppendorf vial containing the bacterial suspension.[13] The mixture is incubated under specific conditions (e.g., 1 hour at 4°C) to allow for binding.[11][12] The final pH of the mixture is often adjusted to approximately 5 to mimic the acidic environment of an infection site.[13]
-
Separation: The vials are centrifuged (e.g., 2,000 x g for 5 minutes) to pellet the bacteria.[11][12]
-
Quantification: The supernatant is carefully removed, and the radioactivity in the bacterial pellet is measured using a gamma counter. The percentage of bound radioactivity is calculated relative to the total radioactivity added.[12]
In Vivo Animal Model of Infection and Imaging
This protocol describes the establishment of a bacterial infection model in animals and subsequent imaging with radiolabeled UBI(29-41).
-
Infection Induction: Anesthetized animals (e.g., mice or rats) are injected intramuscularly in the thigh with a known quantity of bacteria (e.g., 2 x 107 CFU of S. aureus in 0.1 mL saline) to induce a localized infection.[11][14] A control group may be injected with sterile saline or heat-killed bacteria to induce sterile inflammation.[14]
-
Radiotracer Administration: After a suitable incubation period to allow the infection to establish (e.g., 18-24 hours), the radiolabeled UBI(29-41) is injected intravenously.[3][11]
-
Imaging: Dynamic and static images are acquired at various time points post-injection (e.g., 30, 60, and 120 minutes) using a gamma camera (for SPECT) or a PET scanner.[2][3]
-
Biodistribution Analysis: After the final imaging session, animals are euthanized, and tissues of interest (infected muscle, contralateral muscle, blood, major organs) are dissected, weighed, and their radioactivity is measured.[12] The uptake is often expressed as the percentage of the injected dose per gram of tissue (%ID/g). The target-to-nontarget ratio is calculated by dividing the %ID/g in the infected tissue by that in the contralateral healthy tissue.[12]
-
Bacterial Culture Confirmation: The infected tissue is homogenized, and serial dilutions are plated on appropriate agar (B569324) plates. The plates are incubated, and the resulting colonies are counted to determine the number of CFUs per gram of tissue, confirming the extent of the infection.[4][5]
Visualizing the Process
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the proposed interaction of UBI(29-41) with bacteria and the general workflow of a comparative study.
References
- 1. pharmanuclear.co [pharmanuclear.co]
- 2. brieflands.com [brieflands.com]
- 3. ⁶⁸Ga-NOTA-UBI-29-41 as a PET Tracer for Detection of Bacterial Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. pafmj.org [pafmj.org]
- 7. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of 99mTc-UBI 29-41, 99mTc-ciprofloxacin, 99mTc-ciprofloxacin dithiocarbamate and 111In-biotin for targeting experimental Staphylococcus aureus and Escherichia coli foreign-body infections: an ex-vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.rug.nl [pure.rug.nl]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. ijrr.com [ijrr.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Evaluation of 68Ga-DOTA-Ubiquicidin (29–41) for imaging Staphylococcus aureus (Staph A) infection and turpentine-induced inflammation in a preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ubiquicidin(29-41) Specificity for Bacterial vs. Sterile Inflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate differentiation between bacterial infections and sterile inflammation is a critical challenge in clinical diagnostics and drug development. Misdiagnosis can lead to the overuse of antibiotics, contributing to antimicrobial resistance, or the delay of appropriate anti-inflammatory treatments. Ubiquicidin(29-41) (UBI(29-41)), a synthetic fragment of a human antimicrobial peptide, has emerged as a promising diagnostic tool due to its inherent ability to selectively target bacterial cells. This guide provides a comprehensive comparison of UBI(29-41)'s performance in distinguishing bacterial from sterile inflammation, supported by experimental data and detailed protocols.
Principle of Specificity: Electrostatic Interaction
Ubiquicidin(29-41) is a cationic peptide, meaning it carries a positive charge. This characteristic is central to its specificity for bacteria. The outer membranes of bacteria are rich in negatively charged molecules, such as lipopolysaccharides (in Gram-negative bacteria) and teichoic acids (in Gram-positive bacteria). This creates a strong electrostatic attraction between the positively charged UBI(29-41) and the negatively charged bacterial cell surface, leading to its accumulation at the site of infection.[1][2][3] In contrast, mammalian cell membranes are primarily composed of neutral phospholipids (B1166683) and are therefore less likely to interact with UBI(29-41). This fundamental difference in membrane composition forms the basis for UBI(29-41)'s ability to distinguish between bacterial presence and the host's inflammatory response.
Comparative Performance: Imaging Studies
Radiolabeled UBI(29-41) has been extensively evaluated as an imaging agent to visualize and differentiate bacterial infections from sterile inflammation in preclinical and clinical settings. Technetium-99m (99mTc) and Gallium-68 (68Ga) are common radioisotopes used for SPECT and PET imaging, respectively.
Preclinical Data Summary
Preclinical studies in animal models provide controlled environments to assess the specificity of UBI(29-41). Typically, a bacterial infection is induced in one limb (e.g., with Staphylococcus aureus), while sterile inflammation is induced in the contralateral limb (e.g., with turpentine (B1165885) oil). The uptake of radiolabeled UBI(29-41) is then quantified in both locations.
| Radiotracer | Animal Model | Bacterial Infection Model | Sterile Inflammation Model | Peak Target-to-Nontarget Ratio (Infection) | Peak Target-to-Nontarget Ratio (Inflammation) | Fold Difference (Infection vs. Inflammation) | Reference |
| 99mTc-UBI(29-41) | Rabbit | S. aureus | N/A | 2.2 ± 0.5 | 1.7 ± 0.4 (vs. E. coli) | 1.3 | [3] |
| 68Ga-NOTA-UBI(29-41) | Mouse | S. aureus | Turpentine-induced abscess | 4.78 ± 1.06 | ~2.0 | ~2.4 | [4] |
| 99mTc-CN5UBI(29-41) | Mouse | S. aureus | Turpentine-induced abscess | 4.15 ± 0.49 | 2.52 ± 0.22 | 1.6 | [5] |
| 68Ga-DOTA-UBI(29-41) | Rat | S. aureus | Turpentine-induced inflammation | 6.1 | Minimal | Significant | [6] |
Clinical Data Summary
Clinical trials have further validated the potential of radiolabeled UBI(29-41) in human subjects with suspected infections.
| Radiotracer | Study Population | Sensitivity | Specificity | Accuracy | Reference |
| 99mTc-UBI(29-41) | 18 patients with suspected bone, soft-tissue, or prosthesis infections | 100% | 80% | 94.4% | [1] |
| 99mTc-UBI(29-41) | 9 patients with suspected orthopedic implant infections | 100% | 100% | 100% | [7][8] |
| 99mTc-UBI(29-41) | 15 patients with diabetic foot infections | 40% | N/A | N/A | [9] |
Note: The lower sensitivity in the diabetic foot infection study highlights a potential limitation in specific clinical scenarios.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments.
Murine Model of Bacterial Infection vs. Sterile Inflammation
This workflow is commonly employed in preclinical studies to directly compare the uptake of UBI(29-41) at sites of infection and sterile inflammation within the same animal.
-
Animal Model: Swiss albino mice or Wistar rats are commonly used.
-
Induction of Bacterial Infection: A suspension of a clinically relevant bacterium, such as Staphylococcus aureus (e.g., 108 CFU in 100 µL saline), is injected intramuscularly into the left thigh.
-
Induction of Sterile Inflammation: A sterile inflammatory agent, such as 0.1 mL of turpentine oil, is injected intramuscularly into the right thigh of the same animal.[4][5][6]
-
Radiotracer Administration: After a suitable incubation period for the infection and inflammation to develop (typically 24 hours), a radiolabeled UBI(29-41) derivative (e.g., 99mTc-UBI(29-41) or 68Ga-NOTA-UBI(29-41)) is administered intravenously.
-
Imaging: Dynamic and static images are acquired at various time points (e.g., 30, 60, 120, and 240 minutes) using a SPECT or PET/CT scanner.[1][5][7]
-
Biodistribution and Data Analysis: After the final imaging session, animals are euthanized, and tissues of interest (infected muscle, inflamed muscle, healthy muscle, blood, liver, kidneys, etc.) are harvested and weighed. The radioactivity in each tissue is measured using a gamma counter. The uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g). Target-to-nontarget ratios (e.g., infected muscle to healthy muscle) are calculated.
Clinical Imaging Protocol
This protocol outlines the typical procedure for using radiolabeled UBI(29-41) in a clinical setting.
-
Patient Preparation: No specific patient preparation is typically required.
-
Radiopharmaceutical Administration: A sterile, pyrogen-free solution of radiolabeled UBI(29-41) (e.g., 370-400 MBq of 99mTc-UBI(29-41)) is injected intravenously.[1]
-
Image Acquisition:
-
A dynamic study over the region of interest may be performed immediately after injection.
-
Static (spot) views of the suspected area of infection and a corresponding normal area are acquired at multiple time points (e.g., 30, 60, and 120 minutes post-injection).[7][8]
-
Whole-body images may also be acquired to assess the overall biodistribution of the tracer.[1]
-
-
Image Analysis:
-
Images are visually assessed for areas of focal radiotracer accumulation.
-
Semi-quantitative analysis is often performed by calculating the ratio of radioactivity in the target lesion to that in a contralateral normal tissue (target-to-nontarget ratio).[1]
-
-
Interpretation: Increased focal uptake that persists or increases over time at a site of suspected infection, with significantly higher target-to-nontarget ratios, is indicative of a bacterial process. Diffuse or low-grade uptake that fades over time is more consistent with sterile inflammation.
Comparison with Alternative Methods
While UBI(29-41) shows great promise, it is important to consider its performance in the context of other diagnostic modalities.
| Method | Principle | Advantages | Disadvantages |
| Gallium-67 (67Ga) Citrate Scintigraphy | Binds to transferrin and lactoferrin, which accumulate at sites of inflammation and infection. | Widely available. | Non-specific for bacterial infection; also accumulates in sterile inflammation and tumors. Slow clearance, requiring imaging at 24-72 hours.[10] |
| Labeled Leukocyte Scintigraphy | Involves ex vivo labeling of the patient's white blood cells, which are then reinjected to migrate to sites of infection/inflammation. | High specificity for infection. | Complex and time-consuming cell labeling process; potential for cell damage; reduced sensitivity in chronic infections and in patients with low white blood cell counts. |
| 18F-Fluorodeoxyglucose (18F-FDG) PET/CT | A glucose analog taken up by metabolically active cells, including activated immune cells (neutrophils, macrophages) and some bacteria. | High sensitivity and excellent image resolution. | Low specificity; cannot reliably differentiate between infection, sterile inflammation, and malignancy as all can be metabolically active.[10] |
| 68Ga-Citrate PET/CT | Similar mechanism to 67Ga-citrate but for PET imaging. | Better image quality and shorter imaging time than 67Ga. | Fails to significantly differentiate between infectious and inflammatory lesions.[4] |
| Radiolabeled UBI(29-41) Imaging | Direct binding to bacterial cell membranes. | High specificity for bacterial infections; rapid localization allowing for early imaging.[1] | Variable sensitivity reported in some specific conditions (e.g., diabetic foot infections).[9] Not a therapeutic agent. |
Conclusion
The available evidence strongly supports the specificity of Ubiquicidin(29-41) for bacterial infections over sterile inflammation. Its mechanism of action, based on electrostatic attraction to the bacterial cell membrane, provides a robust foundation for this selectivity. Preclinical and clinical imaging studies have consistently demonstrated its ability to differentiate between these two conditions, offering a significant advantage over less specific radiopharmaceuticals. While further large-scale clinical trials are warranted to establish its definitive role in various infectious diseases, UBI(29-41) represents a valuable tool for researchers and a promising diagnostic agent for the precise identification of bacterial infections.
References
- 1. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. brieflands.com [brieflands.com]
- 8. (99m)tc-Ubiquicidin [29-41], a Promising Radiopharmaceutical to Differentiate Orthopedic Implant Infections from Sterile Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
Ubiquicidin(29-41) in Osteomyelitis Diagnosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and timely diagnosis of osteomyelitis, a severe infection of the bone, is critical for effective treatment and prevention of debilitating complications. While traditional diagnostic methods have limitations in differentiating between infection and sterile inflammation, the synthetic antimicrobial peptide fragment Ubiquicidin(29-41) has emerged as a promising targeted radiopharmaceutical for infection imaging. This guide provides a comprehensive comparison of the diagnostic accuracy of Technetium-99m labeled Ubiquicidin(29-41) (⁹⁹mTc-UBI 29-41) with other imaging modalities, supported by experimental data and detailed protocols.
Comparative Diagnostic Accuracy
The performance of ⁹⁹mTc-UBI(29-41) scintigraphy has been evaluated in multiple studies, demonstrating high sensitivity and specificity in detecting osteomyelitis. The following tables summarize the quantitative data from key clinical investigations, comparing its accuracy with alternative diagnostic methods.
| Study | Modality | Sensitivity | Specificity | Accuracy | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Patient Population | Gold Standard |
| Akhtar et al. (2021)[1][2][3] | ⁹⁹mTc-UBI(29-41) SPECT/CT | 94.6% | 88.89% | 94.2% | 99% | 57% | 122 patients with diabetic foot ulcers | Bone biopsy (histopathology and culture) |
| Assadi et al. (2011)[4][5][6] | ⁹⁹mTc-UBI(29-41) Scintigraphy | 100% | 100% | 100% | - | - | 20 patients with suspected osteomyelitis | Clinical follow-up, wound culture, response to treatment |
| ⁹⁹mTc-MDP Three-Phase Bone Scan | - | - | 90% | - | - | 20 patients with suspected osteomyelitis | Clinical follow-up, wound culture, response to treatment | |
| MRI | - | - | 75% | - | - | 12 of 20 patients | Clinical follow-up, wound culture, response to treatment | |
| Ilemos et al. (2013)[7] | ⁹⁹mTc-UBI(29-41) with Bone Scan | 100% | 100% | 100% | - | - | 55 patients with diabetic foot ulcers | Bone biopsy/culture and clinical/radiological follow-up |
| Pineda-Becerril et al. (2011)[8][9] | ⁹⁹mTc-UBI(29-41) Scan | 100% | 87.5% | - | 95% | 100% | 27 patients with suspected pyogenic vertebral osteomyelitis | Histopathologic study, microbiologic culture, or clinical follow-up |
| Giammarile et al. (2021)[10] | ⁹⁹mTc-UBI(29-41) SPECT/CT | 44% (stringent criteria) | 41% (less stringent criteria) | - | - | - | 63 patients with suspected postoperative spine infection | Biopsy or follow-up |
| [¹⁸F]FDG PET/CT | - | - | AUC = 0.80 | - | - | 63 patients with suspected postoperative spine infection | Biopsy or follow-up | |
| MRI | - | - | AUC = 0.78 | - | - | 63 patients with suspected postoperative spine infection | Biopsy or follow-up |
AUC: Area Under the Curve
Experimental Protocols
The methodologies employed in these studies are crucial for interpreting the results. Below are detailed protocols for the key diagnostic procedures.
⁹⁹mTc-Ubiquicidin(29-41) Scintigraphy
-
Radiolabeling: The UBI(29-41) peptide is labeled with Technetium-99m (⁹⁹mTc) using a kit-based method, often involving a reducing agent and a weak chelator like tricine. The radiochemical purity is assessed using techniques like instant thin-layer chromatography.
-
Patient Preparation and Injection: No special patient preparation is typically required. A dose of 370-740 MBq (10-20 mCi) of ⁹⁹mTc-UBI(29-41) is administered intravenously.[11]
-
Image Acquisition: Planar and/or Single Photon Emission Computed Tomography (SPECT) images are acquired at various time points post-injection, commonly ranging from 15 minutes to 4 hours.[4][5] For diabetic foot imaging, scans are often performed at 30 and 60 minutes.[7] SPECT/CT imaging can be used to provide anatomical localization of the tracer uptake.[1][2][3]
-
Image Interpretation: Increased focal uptake of the radiotracer at the suspected site of infection, when compared to contralateral healthy tissue, is considered a positive scan.[5] In diabetic foot imaging, uptake of ⁹⁹mTc-UBI(29-41) that is concordant with abnormal uptake on a ⁹⁹mTc-MDP bone scan is indicative of osteomyelitis.[7]
Three-Phase Bone Scintigraphy (⁹⁹mTc-MDP)
-
Radiopharmaceutical: Technetium-99m methylene (B1212753) diphosphonate (⁹⁹mTc-MDP) is used.
-
Injection and Imaging: An intravenous injection of 740-925 MBq (20-25 mCi) of ⁹⁹mTc-MDP is administered.
-
Phases of Acquisition:
-
Phase 1 (Flow study): Dynamic images are acquired for the first 60 seconds post-injection to assess blood flow to the region of interest.
-
Phase 2 (Blood pool): Static images are taken 5-10 minutes post-injection to evaluate soft tissue hyperemia.
-
Phase 3 (Delayed/Bone phase): Static images are acquired 2-4 hours post-injection to visualize bone metabolism.
-
-
Interpretation: Osteomyelitis is typically characterized by increased activity in all three phases. However, this method can be non-specific and may also be positive in cases of fractures, tumors, or other inflammatory bone conditions.
Magnetic Resonance Imaging (MRI)
-
Technique: MRI provides detailed anatomical images of bone and soft tissues. T1-weighted, T2-weighted, and fat-suppressed sequences are commonly used.
-
Contrast Agent: Gadolinium-based contrast agents may be administered intravenously to enhance the visualization of inflammation and abscess formation.
-
Interpretation: Findings suggestive of osteomyelitis include bone marrow edema (low signal on T1, high signal on T2), cortical destruction, periosteal reaction, and the presence of sinus tracts or abscesses.
Visualizing the Diagnostic Workflow
The following diagrams illustrate the general workflow for diagnosing osteomyelitis using ⁹⁹mTc-UBI(29-41) scintigraphy and the underlying principle of its action.
Caption: General diagnostic workflow for osteomyelitis.
References
- 1. DIAGNOSTIC ACCURACY OF 99 MTC LABELLED UBIQUICIDIN (29-41) SPECT/CT FOR DIAGNOSIS OF OSTEOMYELITIS IN DIABETIC FOOT | Pakistan Armed Forces Medical Journal [pafmj.org]
- 2. pafmj.org [pafmj.org]
- 3. researchgate.net [researchgate.net]
- 4. Diagnostic value of 99mTc-ubiquicidin scintigraphy for osteomyelitis and comparisons with 99mTc-methylene diphosphonate scintigraphy and magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Utility of ⁹⁹mTc-labelled antimicrobial peptide ubiquicidin (29-41) in the diagnosis of diabetic foot infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of the ubiquicidin 29-41 scan in the diagnosis of pyogenic vertebral osteomyelitis [medigraphic.com]
- 9. [Application of the ubiquicidin 29-41 scan in the diagnosis of pyogenic vertebral osteomyelitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. boa.unimib.it [boa.unimib.it]
- 11. brieflands.com [brieflands.com]
Comparative Analysis of 99mTc vs. 68Ga Labeled Ubiquicidin(29-41) for Infection Imaging
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, experimental protocols, and comparative efficacy of Technetium-99m and Gallium-68 labeled Ubiquicidin(29-41) as radiopharmaceuticals for the specific imaging of bacterial infections.
Ubiquicidin (B1575653) (UBI) is a cationic antimicrobial peptide that has shown significant promise in nuclear medicine for diagnosing infectious diseases. The synthetic fragment UBI(29-41), with the amino acid sequence TGRAKRRMQYNRR, is particularly effective as it preferentially binds to the anionic microbial cell membranes at the site of infection.[1] This specific binding allows for the targeted delivery of radionuclides, enabling the visualization of bacterial and fungal infections using single-photon emission computed tomography (SPECT) with Technetium-99m (99mTc) or positron emission tomography (PET) with Gallium-68 (68Ga).
This guide provides a detailed comparative analysis of 99mTc- and 68Ga-labeled UBI(29-41), offering insights into their radiochemical properties, in vivo performance, and the methodologies employed in their evaluation.
Performance and Radiochemical Characteristics
The choice between 99mTc for SPECT and 68Ga for PET imaging involves a trade-off between accessibility and image quality. While 99mTc is widely available and cost-effective, 68Ga offers superior image resolution and sensitivity, inherent to PET imaging.[2] The radiolabeling of UBI(29-41) with these radionuclides requires different chelation strategies, which can influence the overall performance of the radiotracer.
For 99mTc, labeling can be achieved directly or indirectly using a bifunctional chelator such as hydrazinonicotinamide (HYNIC).[3][4][5] In contrast, 68Ga labeling necessitates the use of a chelator like 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) or 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) conjugated to the peptide.[2][6][7]
The following tables summarize the key quantitative data for both radiopharmaceuticals based on published experimental findings.
| Parameter | 99mTc-UBI(29-41) | 68Ga-NOTA-UBI(29-41) | 68Ga-DOTA-UBI(29-41) |
| Radiochemical Purity | >95%[5] | >99%[6] | >99%[2] |
| In Vitro Stability (Saline) | >90% after 6 hours[8] | >98% after 90 minutes | >99% after 90 minutes[9] |
| In Vitro Stability (Serum) | Excellent after 24 hours[5] | ~80% after 90 minutes[9] | ~95% after 90 minutes[9] |
| Bacterial Binding (S. aureus) | ~70%[5] | >95% | High affinity[2] |
Table 1: Radiochemical Properties and In Vitro Stability
| Parameter | 99mTc-UBI(29-41) | 68Ga-NOTA-UBI(29-41) | 68Ga-DOTA-UBI(29-41) |
| Optimal Imaging Time | 30-60 minutes post-injection[10][11][12] | 60 minutes post-injection[7] | 30-60 minutes post-injection[2][13] |
| Target-to-Nontarget Ratio (Infection vs. Muscle) | 2.1 ± 0.05 at 30 min[5] | 5.0 at 60 min[7] | 6.1 at 60 min[2][13] |
| Target-to-Nontarget Ratio (Infection vs. Inflammation) | Significantly higher uptake in infection[3][11][12] | 5.0 (infection) vs. 1.6 (inflammation) at 60 min[7] | Significant differentiation[2][13] |
| Primary Clearance Route | Renal[12][14] | Renal[7] | Renal[13] |
Table 2: In Vivo Imaging and Biodistribution Characteristics
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for the synthesis, radiolabeling, and evaluation of 99mTc- and 68Ga-labeled UBI(29-41).
Radiolabeling of UBI(29-41) with 99mTc (Indirect Method using HYNIC)
This protocol is based on the use of a HYNIC-derivatized UBI(29-41) peptide and tricine (B1662993) as a coligand.
-
Preparation of the Kit: A lyophilized kit is prepared containing HYNIC-UBI(29-41), stannous chloride (SnCl2) as a reducing agent, and tricine.[5]
-
Reconstitution: Freshly eluted 99mTc-pertechnetate in saline is added to the vial containing the lyophilized kit.
-
Incubation: The reaction mixture is incubated at 100°C for 10 minutes.[5]
-
Quality Control: Radiochemical purity is assessed using instant thin-layer chromatography (ITLC) and high-performance liquid chromatography (HPLC).[4][5]
Radiolabeling of DOTA-UBI(29-41) with 68Ga
This procedure outlines the labeling of a DOTA-conjugated UBI(29-41) peptide.
-
Elution of 68Ga: 68Ga is eluted from a 68Ge/68Ga generator using hydrochloric acid (0.1M).[2]
-
Buffering: The pH of the 68Ga eluate is adjusted to approximately 4.5 using a sodium acetate (B1210297) buffer.[2]
-
Labeling Reaction: DOTA-UBI(29-41) is added to the buffered 68Ga solution.
-
Incubation: The reaction mixture is heated at 95°C for 10 minutes.[2]
-
Purification: The labeled peptide is purified using a C18 Sep-Pak cartridge to remove any unreacted 68Ga.[2]
-
Quality Control: Radiochemical purity is determined by ITLC and HPLC.[2]
In Vitro Bacterial Binding Assay
This assay quantifies the specific binding of the radiolabeled peptide to bacteria.
-
Bacterial Culture: Staphylococcus aureus is cultured overnight and the concentration is adjusted to a specific number of colony-forming units (CFU) per mL.
-
Incubation: The radiolabeled UBI(29-41) is incubated with the bacterial suspension for a defined period (e.g., 1 hour) at 37°C.[15]
-
Separation: The bacteria-bound radiotracer is separated from the unbound fraction by centrifugation.
-
Quantification: The radioactivity in the bacterial pellet and the supernatant is measured using a gamma counter to determine the percentage of binding.[5]
Animal Model of Infection and Imaging
This protocol describes the induction of a localized infection in an animal model for in vivo imaging studies.
-
Induction of Infection: A specific number of CFU of live S. aureus are injected into the thigh muscle of a rodent (e.g., rabbit or mouse).[7][11]
-
Induction of Sterile Inflammation (Control): In a separate group of animals, sterile inflammation is induced by injecting an irritant like turpentine (B1165885) oil into the contralateral thigh muscle.[2][11]
-
Radiotracer Administration: The radiolabeled UBI(29-41) is injected intravenously into the animals.
-
Imaging: Dynamic and static images are acquired at various time points post-injection using a SPECT or PET scanner.[2][10]
-
Biodistribution Analysis: After the final imaging session, animals are euthanized, and organs of interest are harvested. The radioactivity in each organ is measured to determine the percentage of injected dose per gram of tissue (%ID/g).[1][6]
Visualizations
The following diagrams illustrate the key workflows and concepts described in this guide.
Caption: Mechanism of radiolabeled UBI(29-41) targeting bacteria.
Caption: In vivo evaluation workflow for radiolabeled UBI(29-41).
Conclusion
Both 99mTc- and 68Ga-labeled UBI(29-41) have demonstrated high potential for the specific imaging of bacterial infections, with the ability to differentiate infection from sterile inflammation.[3][7] The choice between the two radiopharmaceuticals will likely depend on the clinical question, the availability of imaging equipment (SPECT vs. PET), and cost considerations.[16] 68Ga-labeled UBI(29-41) offers the advantages of higher resolution and sensitivity inherent to PET imaging, which may be particularly beneficial for detecting small or deep-seated infections.[2] However, the widespread availability and lower cost of 99mTc make it a viable and effective alternative for many clinical scenarios.[16] The data and protocols presented in this guide provide a solid foundation for researchers and clinicians to make informed decisions regarding the use of these promising radiopharmaceuticals in the diagnosis and management of infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of 68Ga-DOTA-Ubiquicidin (29–41) for imaging Staphylococcus aureus (Staph A) infection and turpentine-induced inflammation in a preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. ijrr.com [ijrr.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ⁶⁸Ga-NOTA-UBI-29-41 as a PET Tracer for Detection of Bacterial Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 68GA-NOTA-UBI AND 68GA-DOTA-UBI AS RADIOPHARMACEUTICALS FOR THE DIAGNOSIS OF INFECTIOUS PROCESSES: PRECLINICAL STUDIES AND TRANSLATION TO CLINICAL APPLICATION | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 10. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial. | Scilit [scilit.com]
- 11. 99mTc-labeled antimicrobial peptide ubiquicidin (29-41) accumulates less in Escherichia coli infection than in Staphlococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. repository.up.ac.za [repository.up.ac.za]
- 16. Tc-99m UBI Scintigraphy as a Cost-effective Alternative to Ga-68 NOTA-UBI PET/CT for Imaging Infections - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Frontiers of Infection Imaging: A Comparative Guide to Ubiquicidin(29-41) and Antibiotic-Based Radiopharmaceuticals
For researchers, scientists, and drug development professionals at the forefront of diagnostic imaging, the quest for a radiopharmaceutical that can accurately and specifically detect bacterial infections remains a critical challenge. This guide provides an objective comparison of two prominent classes of agents: the antimicrobial peptide fragment Ubiquicidin(29-41) and traditional antibiotic-based radiopharmaceuticals. By presenting key experimental data, detailed methodologies, and visual workflows, this document aims to equip decision-makers with the necessary information to advance the development of next-generation infection imaging agents.
The accurate diagnosis of infection, distinguishing it from sterile inflammation, is paramount for effective patient management and antimicrobial stewardship. While anatomical imaging modalities provide valuable structural information, they often lack the specificity to pinpoint a bacterial source. Nuclear medicine techniques, employing radiolabeled tracers, offer a functional window into physiological processes, enabling the visualization of infection at a molecular level.
For years, radiolabeled antibiotics, such as ciprofloxacin, have been investigated for their potential to target and identify bacterial infections. More recently, antimicrobial peptides (AMPs) like Ubiquicidin(29-41) (UBI(29-41)) have emerged as a promising alternative, leveraging their natural affinity for microbial membranes. This guide delves into the comparative performance of these two approaches, supported by experimental evidence.
Performance Data at a Glance: UBI(29-41) vs. Antibiotic Radiopharmaceuticals
The following tables summarize key quantitative data from preclinical and clinical studies, offering a direct comparison of the imaging characteristics of Ubiquicidin(29-41) and antibiotic-based radiopharmaceuticals.
| Radiopharmaceutical | Target Organism(s) | In Vitro Bacterial Binding (%) | Infection Model | Target-to-Non-Target (T/NT) Ratio (Time p.i.) | Key Findings | Reference |
| ⁹⁹ᵐTc-UBI(29-41) | Staphylococcus aureus | ~75% | Murine thigh infection | 2.1 (30 min) | Rapid localization in infected tissue with high target-to-nontarget ratio. | [1] |
| S. aureus | 43% (bound to granulocytes with phagocytized S. aureus) | Murine thigh infection | Decreased with increasing antibiotic dose | Uptake correlates with bacterial viability, suggesting a role in monitoring treatment response. | [2] | |
| S. aureus | Specific binding inhibited by excess UBI(29-41) | Murine thigh infection | 4.15 (120 min) in infection vs. 2.52 in sterile inflammation | Can distinguish between bacterial infection and sterile inflammation. | [3] | |
| ⁶⁸Ga-NOTA-UBI(29-41) | S. aureus | >95% (at 5 x 10⁹ cfu/mL) | Murine thigh infection | 5.0 (60 min) in infection vs. 1.6 in sterile inflammation | High accumulation in infected tissue with clear differentiation from sterile inflammation. PET imaging offers higher resolution. | [4][5] |
| S. aureus | Binding reduced by 47.4% with excess UBI(29-41) | Murine thigh infection | Infected-to-inflamed muscle ratio: 3.19 (120 min) | Superior specificity compared to ⁶⁸Ga-citrate. | [6] | |
| ⁹⁹ᵐTc-Ciprofloxacin | Broad spectrum | Not consistently reported | Various human infections | Variable | Sensitivity of 85.4% and specificity of 81.7% in a large multinational trial for detecting infective foci. | [7][8] |
| Orthopedic infections | Not applicable | Human orthopedic infections | Not specified | Higher sensitivity (94%) but lower specificity (83%) compared to ⁹⁹ᵐTc-HMPAO-WBCs. | [9] | |
| E. coli and S. aureus | Good in vivo binding to both | Murine infection model | Not specified | Demonstrated good in vivo binding to both Gram-positive and Gram-negative bacteria in a side-by-side comparison where ⁹⁹ᵐTc-UBI showed good binding to E. coli only. | [10] |
Experimental Methodologies: A Closer Look
Understanding the experimental protocols behind the data is crucial for interpretation and replication. This section outlines the key methodologies employed in the evaluation of Ubiquicidin(29-41) and antibiotic-based radiopharmaceuticals.
Radiolabeling of ⁹⁹ᵐTc-UBI(29-41)
The direct labeling of UBI(29-41) with Technetium-99m (⁹⁹ᵐTc) is a common and straightforward procedure.
Materials:
-
Lyophilized kit containing UBI(29-41) peptide, a reducing agent (e.g., SnCl₂), and coligands (e.g., tricine, EDDA).
-
Freshly eluted ⁹⁹ᵐTc-pertechnetate (⁹⁹ᵐTcO₄⁻) from a ⁹⁹Mo/⁹⁹ᵐTc generator.
-
Saline solution (0.9%).
Procedure:
-
Reconstitute the lyophilized kit with a specified volume of saline.
-
Add the required activity of ⁹⁹ᵐTcO₄⁻ to the vial.
-
Incubate the mixture at room temperature or as specified (e.g., 10 minutes at 100°C for some kit formulations)[11].
-
Perform quality control using methods like ITLC and RP-HPLC to determine radiochemical purity[11].
In Vitro Bacterial Binding Assay
This assay quantifies the specific binding of the radiopharmaceutical to bacteria.
Materials:
-
Overnight culture of the target bacteria (e.g., Staphylococcus aureus).
-
Radiolabeled compound (e.g., ⁹⁹ᵐTc-UBI(29-41)).
-
Phosphate-buffered saline (PBS).
-
Gamma counter.
Procedure:
-
Prepare a suspension of bacteria with a known concentration (e.g., 1 x 10⁸ CFU/mL)[3].
-
Incubate a defined amount of the radiolabeled compound with the bacterial suspension for a specific time and temperature (e.g., 1 hour at 4°C)[5].
-
For competition assays, a separate group is pre-incubated with an excess of the unlabeled peptide to determine specific binding[1][6].
-
Centrifuge the suspension to pellet the bacteria.
-
Measure the radioactivity in the pellet and the supernatant using a gamma counter to calculate the percentage of binding[1].
Animal Model of Infection and In Vivo Imaging
Animal models are essential for evaluating the in vivo performance of radiopharmaceuticals.
Procedure:
-
Induction of Infection: Anesthetize the animal (e.g., mouse or rat) and inject a suspension of live bacteria (e.g., S. aureus) into a target tissue, typically the thigh muscle, to create a localized infection[3][4].
-
Induction of Sterile Inflammation (Control): In a contralateral site or a separate group of animals, inject a sterile irritant (e.g., turpentine (B1165885) oil) to induce an inflammatory response without bacterial presence[4][12].
-
Radiotracer Administration: After a set period to allow the infection or inflammation to develop (e.g., 24 hours), intravenously inject the radiopharmaceutical.
-
Imaging: At various time points post-injection (e.g., 30, 60, 120 minutes), acquire images using a SPECT or PET scanner[2][3].
-
Biodistribution Analysis: After the final imaging session, euthanize the animals and dissect the organs and tissues of interest (including the infected muscle, inflamed muscle, and contralateral normal muscle). Weigh the samples and measure their radioactivity using a gamma counter to calculate the percentage of injected dose per gram (%ID/g) and determine target-to-non-target ratios[3][11].
Visualizing the Process: Workflows and Pathways
To further clarify the experimental and logical flows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for preclinical evaluation of infection imaging agents.
Caption: UBI(29-41) targets bacteria via electrostatic interactions.
Discussion and Future Perspectives
The data presented in this guide highlight the distinct advantages and potential limitations of both Ubiquicidin(29-41) and antibiotic-based radiopharmaceuticals.
Ubiquicidin(29-41) demonstrates a strong ability to differentiate between bacterial infection and sterile inflammation, a critical feature for a specific infection imaging agent[3][4]. Its mechanism of action, based on electrostatic interaction with the negatively charged bacterial membrane, is less susceptible to the development of antibiotic resistance[13]. Furthermore, studies have shown that the uptake of ⁹⁹ᵐTc-UBI(29-41) correlates with bacterial viability, suggesting its potential for monitoring the efficacy of antibiotic treatments[2]. The development of PET-labeled UBI(29-41) analogues, such as with Gallium-68, offers the promise of higher resolution and sensitivity in clinical imaging[4][6][12].
Antibiotic-based radiopharmaceuticals , like ⁹⁹ᵐTc-ciprofloxacin, have the advantage of targeting a broad spectrum of bacteria[14]. Clinical trials have demonstrated their utility in diagnosing a variety of infections with good sensitivity[7][8]. However, their specificity has been a subject of debate, with some studies reporting uptake in sterile inflammation[14]. Moreover, the widespread use of antibiotics raises concerns about promoting resistance, although the microdoses used in diagnostic imaging are unlikely to have a significant impact.
A notable limitation of many current infection imaging agents, including the widely used ¹⁸F-FDG PET/CT, is their inability to reliably distinguish infection from inflammation[15][16][17][18]. Both activated immune cells and bacteria exhibit increased glucose metabolism, leading to ¹⁸F-FDG accumulation at sites of both infection and sterile inflammation[15][17]. In this context, the specificity of agents like UBI(29-41) for bacterial targets represents a significant advancement.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. ⁶⁸Ga-NOTA-UBI-29-41 as a PET Tracer for Detection of Bacterial Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imaging bacterial infection with (99m)Tc-ciprofloxacin (Infecton) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imaging bacterial infection with 99mTc-ciprofloxacin (Infecton) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Usefulness of 99mTc-ciprofloxacin (infecton) scan in diagnosis of chronic orthopedic infections: comparative study with 99mTc-HMPAO leukocyte scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Highlights of the Latest Developments in Radiopharmaceuticals for Infection Imaging and Future Perspectives [frontiersin.org]
- 11. ijrr.com [ijrr.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Limitations and Pitfalls of FDG-PET/CT in Infection and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | 18F-FDG PET/CT Imaging: Normal Variants, Pitfalls, and Artifacts Musculoskeletal, Infection, and Inflammation [frontiersin.org]
- 18. FDG-PET/CT in infections: the imaging method of choice? - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Infection: A Comparative Guide to Ubiquicidin(29-41) Accumulation and its Histopathological Validation
For researchers, scientists, and professionals in drug development, the precise detection and differentiation of bacterial infections from sterile inflammation is a critical challenge. Ubiquicidin(29-41) (UBI(29-41)), a cationic antimicrobial peptide fragment, has emerged as a promising diagnostic imaging agent. This guide provides an objective comparison of UBI(29-41)-based radiopharmaceuticals with other imaging agents, supported by experimental data and detailed protocols to aid in the evaluation of its efficacy.
This report delves into the histopathological validation of UBI(29-41) accumulation at infection sites, presenting a comprehensive overview of its performance against established alternatives. Quantitative data is summarized in structured tables for straightforward comparison, and key experimental workflows and biological mechanisms are visualized through detailed diagrams.
Performance Comparison: UBI(29-41) vs. Alternative Imaging Agents
The diagnostic efficacy of radiolabeled UBI(29-41) has been benchmarked against other infection imaging agents, primarily through preclinical and clinical studies. The following tables summarize the key performance indicators.
Table 1: Preclinical Comparison of 99mTc-UBI(29-41) and 99mTc-Ciprofloxacin
| Parameter | 99mTc-UBI(29-41) | 99mTc-Ciprofloxacin | Reference |
| Radiolabeling Efficiency | 94% - 98% | 94% - 98% | [1][2] |
| In Vitro Bacterial Binding | Poor | Poor | [1][2] |
| In Vivo Binding (E. coli) | Good | Good | [1][2] |
| In Vivo Binding (S. aureus) | Good | Good | [1][2] |
| Infected/Sterile Cage Ratio (E. coli, 24h) | Higher | Lower | [1][2] |
| Infected/Sterile Cage Ratio (S. aureus, 24h) | Higher | Lower (at 4h) | [1][2] |
| Target-to-Non-Target Ratio (S. aureus) | ~2.2 | Not explicitly stated in direct comparison | [3] |
| Target-to-Non-Target Ratio (E. coli) | ~1.7 | Not explicitly stated in direct comparison | [3] |
Table 2: Preclinical Comparison of 68Ga-UBI(29-41) and 68Ga-Citrate
| Parameter | 68Ga-NOTA-UBI(29-41) | 68Ga-Citrate | Reference |
| Infected-to-Inflamed Muscle Ratio (60 min) | 1.47 ± 0.24 | No significant differential accumulation | [4] |
| Infected-to-Inflamed Muscle Ratio (120 min) | 3.19 ± 0.90 | No significant differential accumulation | [4] |
| Infected Muscle Uptake (%ID/g at 30 min) | 1.10 ± 0.33 | Not reported | [4] |
| Specificity for Bacterial Infection vs. Sterile Inflammation | High | Low | [4] |
Table 3: Clinical Diagnostic Accuracy of 99mTc-UBI(29-41) in Diabetic Foot Osteomyelitis
| Parameter | Value | Reference |
| Sensitivity | 94.6% | [5] |
| Specificity | 88.89% | [5] |
| Positive Predictive Value | 99% | [5] |
| Negative Predictive Value | 57% | [5] |
| Diagnostic Accuracy | 94.2% | [5] |
Mechanism of Action and Experimental Workflow
The preferential accumulation of UBI(29-41) at infection sites is attributed to its electrostatic interaction with the negatively charged bacterial cell membrane. This mechanism allows for the differentiation between bacterial infections and sterile inflammatory processes, which do not typically present such anionic surfaces.[6]
Caption: Mechanism of UBI(29-41) accumulation in bacteria.
The experimental validation of UBI(29-41) as an infection imaging agent typically follows a standardized workflow, from the synthesis of the radiopharmaceutical to in vivo imaging and subsequent histopathological confirmation.
Caption: Experimental workflow for UBI(29-41) validation.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings.
Radiolabeling of UBI(29-41)
99mTc-UBI(29-41) Preparation (Lyophilized Kit Method):
-
A lyophilized kit containing 40 µg of HYNIC-UBI(29-41), 40 µg of SnCl₂, and 20 mg of tricine (B1662993) is used.[2]
-
Freshly eluted 99mTc-pertechnetate (in 0.5 mL saline) is added to the vial.[2]
-
The vial is incubated for 10 minutes at 100°C and then allowed to cool to room temperature for 10 minutes.[2]
-
Radiochemical purity is assessed using ITLC and HPLC. A purity of >95% is typically achieved.[2]
68Ga-DOTA-UBI(29-41) Preparation (Manual Method):
-
68Ga is eluted from a 68Ge/68Ga generator using 0.1 M HCl.[1]
-
The eluate is reacted with 50 µg of DOTA-UBI(29-41) in the presence of a sodium acetate (B1210297) buffer (pH 4.5).[1]
-
The reaction mixture is heated at 95°C for 10 minutes.[1]
-
The final product is purified using a C-18 cartridge to remove any free 68Ga.[1]
-
Radiochemical purity is determined, with >99% being the expected outcome.[1]
In Vivo Infection and Inflammation Models
Bacterial Infection Model:
-
A clinically relevant bacterial strain, such as Staphylococcus aureus or Escherichia coli, is cultured to a specific concentration (e.g., 1 x 10⁸ CFU in 100 µL of PBS).[7]
-
The bacterial suspension is injected into the thigh muscle of the animal to induce a localized infection.[7]
Sterile Inflammation Model:
-
To create a non-bacterial inflammatory response for comparison, a sterile irritant is used.[7]
-
0.1 mL of turpentine (B1165885) oil is injected into the contralateral thigh muscle of the same animal or a control animal.[7]
-
The inflammatory response is allowed to develop for 42-48 hours, confirmed by localized swelling.[7]
Imaging Protocol
-
Following the development of infection and/or inflammation, the radiolabeled UBI(29-41) is administered intravenously.[7][8]
-
Dynamic and static images are acquired at various time points (e.g., 30, 60, 120, and 240 minutes) using SPECT/CT for 99mTc-UBI(29-41) or PET/CT for 68Ga-UBI(29-41).[7][9]
-
Regions of interest (ROIs) are drawn over the infected, inflamed, and contralateral normal tissues to calculate target-to-non-target ratios.[10]
Histopathological Validation Protocol
-
Following the final imaging session, the animals are euthanized.
-
Tissues from the infected, inflamed, and normal muscle sites are collected during necropsy.[11]
-
The collected tissues are fixed in 10% neutral buffered formalin to prevent autolysis.[12]
-
The fixed tissues are then embedded in paraffin (B1166041) wax and sectioned into thin slices (typically 4-5 µm) using a microtome.[12]
-
The tissue sections are mounted on glass slides and stained. Common staining methods include:
-
Hematoxylin and Eosin (H&E) stain: To visualize the general tissue morphology and identify inflammatory cell infiltrates.[12]
-
Gram stain: To identify the presence and morphology of bacteria within the tissue.
-
-
The stained slides are examined under a light microscope by a qualified pathologist to confirm the presence of bacterial infection (e.g., bacterial colonies, neutrophils) or sterile inflammation (e.g., inflammatory cells without visible bacteria).[12] This microscopic analysis serves as the gold standard for validating the imaging findings.
References
- 1. Evaluation of 68Ga-DOTA-Ubiquicidin (29–41) for imaging Staphylococcus aureus (Staph A) infection and turpentine-induced inflammation in a preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrr.com [ijrr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 99mtc-Ubiquicidin [29–41], a Promising Radiopharmaceutical to Differentiate Orthopedic Implant Infections from Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. scispace.com [scispace.com]
- 11. Pathology Principles and Practices for Analysis of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behind the Diagnosis Curtain: Histopathology | Cornell Wildlife Health Lab [cwhl.vet.cornell.edu]
Ubiquicidin(29-41): A Promising Peptide for Targeted Infection Imaging
A detailed comparison of its diagnostic accuracy in clinical trials reveals high sensitivity and specificity in identifying bacterial infections, offering a significant advantage over traditional methods.
For researchers and clinicians in the field of infectious diseases and diagnostic imaging, the quest for agents that can accurately and specifically identify sites of bacterial infection is a long-standing challenge. Ubiquicidin(29-41) (UBI 29-41), a synthetic antimicrobial peptide fragment, has emerged as a promising radiopharmaceutical tracer. When labeled with a radioisotope such as Technetium-99m (99mTc), it preferentially binds to the anionic microbial cell membranes of bacteria, allowing for targeted visualization of infections through scintigraphy. This guide provides a comprehensive overview of the sensitivity and specificity of 99mTc-UBI 29-41 based on data from various clinical trials, comparing its performance in different clinical scenarios and against other diagnostic modalities.
Diagnostic Performance of 99mTc-Ubiquicidin(29-41)
Clinical studies have demonstrated the high diagnostic accuracy of 99mTc-UBI 29-41 in detecting a range of infections. A phase I clinical trial involving 18 patients with suspected bone, soft-tissue, or prosthesis infections reported a sensitivity of 100%, a specificity of 80%, and an overall diagnostic accuracy of 94.4%.[1][2] The positive and negative predictive values were 92.9% and 100%, respectively.[1] Another significant clinical trial with 148 patients suffering from various infections, including fever of unknown origin, osteomyelitis, and diabetic foot, showed a sensitivity of 96.3%, specificity of 94.1%, and an accuracy of 95.3%.[3]
The performance of 99mTc-UBI 29-41 has been particularly notable in the challenging context of orthopedic implant infections. In a study of nine patients with suspected orthopedic implant infections, 99mTc-UBI 29-41 scintigraphy demonstrated a sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) of 100%.[4][5] This ability to differentiate between bacterial infection and sterile inflammation is a key advantage, as sterile inflammation can often lead to false-positive results with other imaging agents.[4][6]
However, the diagnostic efficacy can vary depending on the clinical application. For instance, in the diagnosis of diabetic foot infections, one study involving 15 patients reported a lower sensitivity of 40%.[7][8] In contrast, a larger study on osteomyelitis in 122 diabetic foot patients using SPECT/CT with 99mTc-UBI 29-41 found a much higher sensitivity of 94.6% and a specificity of 88.89%.[9] This highlights the importance of the specific patient population and imaging technique on the diagnostic outcome.
The table below summarizes the quantitative data from several key clinical trials.
| Clinical Scenario | Number of Patients | Sensitivity (%) | Specificity (%) | Accuracy (%) | Gold Standard |
| Suspected Bone, Soft-Tissue, or Prosthesis Infections | 18 | 100 | 80 | 94.4 | Bacterial Culture, Clinical Tests, Radiography, Bone Scan |
| Orthopedic Implant Infections | 9 | 100 | 100 | 100 | Consensus of clinicians considering clinical and paraclinical data |
| Various Infections (Fever of Unknown Origin, Osteomyelitis, etc.) | 148 | 96.3 | 94.1 | 95.3 | Not Specified |
| Diabetic Foot Infections | 15 | 40 | - | - | Bacterial Culture |
| Osteomyelitis in Diabetic Foot (SPECT/CT) | 122 | 94.6 | 88.89 | 94.2 | Bone Biopsy (Histopathology and Culture) |
| Vertebral Osteomyelitis | 27 | 100 | 88 | - | Histopathologic study or microbiologic culture or clinical follow-up |
| Pediatric Osteomyelitis | 6 | 100 | 100 | 100 | Gallium Scintigraphy |
Comparison with Other Diagnostic Agents
Preclinical and clinical studies suggest that 99mTc-UBI 29-41 is superior to other established infection imaging agents in distinguishing infection from sterile inflammation. For example, in animal models, the infection-to-inflammation ratio for 99mTc-UBI 29-41 was significantly higher than that for 67Ga-citrate (2.08 ± 0.49 vs. 1.14 ± 0.45).[6] Unlike radiolabeled white blood cells, 99mTc-UBI 29-41 scintigraphy does not require the handling of blood products, which is a major advantage.[1] Furthermore, it can be used in patients with a low white blood cell count (leukopenic patients).[1]
Experimental Protocols
The general methodology for using 99mTc-UBI 29-41 in clinical trials involves several key steps.
Patient Preparation and Radiopharmaceutical Administration
Patients with suspected infections are recruited for the study. A dose of 99mTc-UBI 29-41, typically ranging from 370 to 740 MBq, is administered intravenously.[2][5] No adverse reactions have been reported during or after the injection in the cited studies.[1][2][5]
Imaging Acquisition
Scintigraphic images are acquired at multiple time points after injection, commonly at 30, 60, and 120 minutes, and sometimes up to 240 minutes.[1][2] Both spot views of the suspected region of infection and a corresponding normal area, as well as whole-body images, are typically obtained to study the biodistribution of the tracer.[2] Optimal visualization of infection foci is often achieved as early as 30 minutes post-injection.[1][2]
Image Interpretation
The interpretation of the scans is based on the visual uptake of the radiotracer. A scoring system is often used, where uptake greater than or equal to that in the liver is considered positive for infection.[2][8] The final diagnosis is confirmed using gold standard methods such as bacterial culture, histopathology, or a consensus of clinical and paraclinical data.[2][4][9]
Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for 99mTc-UBI 29-41 scintigraphy and the underlying principle of its action.
Caption: Experimental workflow for infection diagnosis using 99mTc-Ubiquicidin(29-41) scintigraphy.
Caption: Mechanism of action of 99mTc-Ubiquicidin(29-41) for infection imaging.
Conclusion
99mTc-Ubiquicidin(29-41) has consistently demonstrated high sensitivity and specificity for the diagnosis of bacterial infections in a variety of clinical settings. Its ability to differentiate between infection and sterile inflammation, coupled with a favorable safety profile and a straightforward imaging protocol, makes it a valuable tool for researchers and clinicians. While performance can vary with the specific pathology, such as in certain cases of diabetic foot infections, the overall evidence from clinical trials supports its utility as a reliable and accurate diagnostic agent for infection imaging. Further research, including larger multi-center trials and the development of UBI-based tracers for PET imaging, will continue to refine its role in the management of infectious diseases.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical trial of specific imaging of infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 99mtc-Ubiquicidin [29–41], a Promising Radiopharmaceutical to Differentiate Orthopedic Implant Infections from Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of 99mTc-Ubiquicidin 29-41 scintigraphyin in differentiation of bacterial infection from sterile inflammationin diabetic foot [irjnm.tums.ac.ir]
- 9. pafmj.org [pafmj.org]
A Comparative Guide to Direct vs. Indirect Radiolabeling of Ubiquicidin(29-41) for Infection Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of direct and indirect radiolabeling methods for the antimicrobial peptide Ubiquicidin(29-41) [UBI(29-41)], a promising agent for the specific imaging of bacterial infections. The comparison is supported by experimental data on labeling efficiency, stability, and in vivo performance, with detailed protocols for key experiments.
Ubiquicidin(29-41), a cationic peptide fragment with the amino acid sequence TGRAKRRMQYNRR, preferentially binds to the anionic microbial cell membranes of bacteria and fungi.[1][2] This property allows radiolabeled UBI(29-41) to accumulate at infection sites, enabling their visualization through nuclear imaging techniques like SPECT.[2] The choice of radiolabeling strategy—directly attaching the radionuclide to the peptide or using a bifunctional chelator (indirect method)—can significantly impact the radiopharmaceutical's properties and performance. This guide focuses on the widely used radionuclide Technetium-99m (99mTc).
Performance Comparison: Direct vs. Indirect Labeling
Experimental data from a comparative study evaluating three different lyophilized kits for 99mTc-labeling of UBI(29-41) are summarized below.[3]
-
Kit 1 (Direct): Utilizes SnCl₂ as a reducing agent for direct labeling.
-
Kit 2 (Indirect): Employs the bifunctional chelator 6-hydrazinopyridine-3-carboxylic acid (HYNIC) with tricine (B1662993) as a coligand.
-
Kit 3 (Indirect): Uses HYNIC with tricine and ethylenediamine-N,N'-diacetic acid (EDDA) as coligands.
Table 1: Comparison of Radiolabeling Efficiency and Stability
| Parameter | Direct Labeling (Kit 1) | Indirect Labeling (Kit 2) | Indirect Labeling (Kit 3) | Reference |
| Radiochemical Purity | >95% | >95% | >95% | [3] |
| Labeling Time | 1 hour at room temperature | 10 minutes at 100°C | 10 minutes at 100°C | [3] |
| Stability in Serum (24h) | High | High | High | [3][4] |
Table 2: In Vitro and In Vivo Performance Comparison
| Parameter | Direct Labeling (Kit 1) | Indirect Labeling (Kit 2) | Indirect Labeling (Kit 3) | Reference |
| In Vitro Bacteria Binding | Good | Higher than Kit 1 & 3 | Good | [3] |
| Infected Muscle T/NT Ratio (Rats) | 3.29 | 4.60 | 3.77 | [3] |
| Biodistribution | Predominantly renal clearance | Higher liver uptake compared to direct | - | [5] |
Summary of Findings:
Both direct and indirect methods can achieve high radiochemical purity of over 95%.[3] The indirect method using HYNIC with tricine as a coligand (Kit 2) demonstrated the highest target-to-non-target (T/NT) ratio in a rat model of Staphylococcus aureus infection, suggesting superior in vivo performance for infection detection.[3] However, it should be noted that indirect labeling with HYNIC may lead to higher liver uptake compared to the direct method.[5] The direct labeling method is simpler and avoids the heating step required for the HYNIC-based indirect methods.[3][6]
Mechanism of Action and Labeling Workflows
The mechanism of 99mTc-UBI(29-41) accumulation at infection sites is based on the electrostatic interaction between the cationic peptide and the negatively charged bacterial cell wall. This interaction leads to the trapping of the radiopharmaceutical at the site of infection.
The workflows for direct and indirect labeling of UBI(29-41) with 99mTc are depicted below. The direct method involves the reduction of 99mTc and its direct chelation by the peptide. The indirect method first involves the conjugation of a bifunctional chelator (HYNIC) to the peptide, which then coordinates the reduced 99mTc.
Experimental Protocols
The following are detailed methodologies for the radiolabeling procedures, quality control, and in vivo evaluation as described in the comparative study by Gandomkar et al., 2009.[3]
Preparation of Lyophilized Kits
-
Kit 1 (Direct): 40 µg of UBI(29-41) and 5 µg of SnCl₂ were dissolved in nitrogen-purged water, the pH was adjusted to 9, and the solution was lyophilized.
-
Kit 2 (Indirect - HYNIC/Tricine): 40 µg of HYNIC-UBI(29-41), 40 µg of SnCl₂, and 20 mg of tricine were dissolved in nitrogen-purged water, the pH was adjusted to 5.2, and the solution was lyophilized.
-
Kit 3 (Indirect - HYNIC/Tricine/EDDA): 40 µg of HYNIC-UBI(29-41), 40 µg of SnCl₂, 15 mg of tricine, and 5 mg of EDDA were dissolved in nitrogen-purged water, the pH was adjusted to 7, and the solution was lyophilized.
Radiolabeling Procedure
-
Kit 1 (Direct): Reconstituted with 555 MBq of 99mTcO₄⁻ in 0.2 mL saline and gently stirred at room temperature for at least 1 hour.
-
Kits 2 & 3 (Indirect): Reconstituted with 0.5 mL of 0.9% saline and pre-incubated for 5 minutes. Then, 555 MBq of 99mTcO₄⁻ in 0.5 mL saline was added, and the vials were incubated for 10 minutes at 100°C, followed by cooling to room temperature for 10 minutes.
Quality Control
-
Instant Thin Layer Chromatography (ITLC): Performed on silica (B1680970) gel 60 plates with different mobile phases to determine the percentage of free 99mTcO₄⁻, nonpeptide-bound 99mTc coligand, and 99mTc-colloid.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC system with a gradient of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) was used to determine the radiochemical purity of the 99mTc-labeled peptides.
In Vitro Bacteria Binding Assay
-
Staphylococcus aureus was incubated with the radiolabeled peptides.
-
The percentage of radioactivity bound to the bacteria was determined after washing to remove the unbound radiopharmaceutical.
In Vivo Biodistribution in Infected Rats
-
A localized Staphylococcus aureus infection was induced in the thigh muscle of rats.
-
The 99mTc-labeled UBI(29-41) preparations were injected intravenously.
-
At a predetermined time point (e.g., 2 hours post-injection), the animals were euthanized, and the radioactivity in the infected muscle (target) and the contralateral healthy muscle (non-target) was measured using a gamma counter.
-
The target-to-non-target (T/NT) ratio was calculated to assess the specific accumulation of the radiopharmaceutical at the infection site.
Conclusion
Both direct and indirect radiolabeling methods can produce 99mTc-UBI(29-41) with high radiochemical purity and stability. The choice of method may depend on the specific requirements of the application. The indirect method using HYNIC and tricine shows promise for achieving higher target-to-non-target ratios, which is advantageous for clearer imaging of infection sites.[3] However, the direct labeling method offers a simpler and faster preparation procedure at room temperature.[3][5] Further optimization of both methods and in vivo studies are warranted to fully establish the clinical utility of each approach in infection imaging.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. pharmanuclear.co [pharmanuclear.co]
- 3. 99mTc-Labeled poly(ethyleneglycol)–N-(N-(3-diphenylphosphinopropionyl)glycyl)-S-tritylcysteine (PEG-PN2S)-linked ubiquicidin (UBI) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. www-pub.iaea.org [www-pub.iaea.org]
- 6. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide: Ubiquicidin(29-41) Imaging vs. MRI for the Detection of Infection
A detailed comparison of 99mTc-Ubiquicidin(29-41) scintigraphy and Magnetic Resonance Imaging (MRI) for diagnosing infections, highlighting their respective strengths, weaknesses, and experimental protocols. While direct cross-validation studies are limited, this guide synthesizes available data to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Ubiquicidin(29-41) (UBI(29-41)) is a synthetic fragment of a naturally occurring human antimicrobial peptide.[1] When labeled with a radioactive isotope like Technetium-99m (99mTc), it serves as a radiopharmaceutical that can detect bacterial and fungal infections.[1][2] The cationic peptide fragment preferentially binds to the anionic microbial cell membranes at the site of infection, allowing for visualization via single-photon emission computed tomography (SPECT).[1][3]
Magnetic Resonance Imaging (MRI), on the other hand, is a non-invasive imaging technique that provides detailed anatomical images of organs and soft tissues without the use of ionizing radiation.[4] In the context of infection, MRI can detect inflammation and abscess formation.[4]
This guide provides a comparison of these two imaging modalities, with a focus on their application in diagnosing infections like osteomyelitis and postoperative spondylodiscitis.
Performance Comparison: 99mTc-UBI(29-41) vs. MRI
Direct comparative studies have shown varied results depending on the specific clinical scenario. For instance, in a study on postoperative spondylodiscitis, MRI demonstrated higher diagnostic accuracy than 99mTc-UBI(29-41) SPECT/CT.[5] However, in the context of osteomyelitis, another study reported 100% accuracy for 99mTc-UBI scintigraphy compared to 75% for MRI.[6]
It is important to note that traditional imaging methods like MRI primarily rely on histomorphologic changes that may only be apparent in the later stages of infection.[4] In contrast, nuclear medicine techniques like 99mTc-UBI(29-41) imaging can offer insights into the biochemical changes occurring at the early stages of infection.[4]
The following tables summarize the diagnostic performance of each modality based on available literature.
Table 1: Diagnostic Performance of 99mTc-Ubiquicidin(29-41) Scintigraphy in Infection
| Study Population | Sensitivity | Specificity | Accuracy | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Reference |
| Suspected bone, soft-tissue, or prosthesis infections (n=18) | 100% | 80% | 94.4% | 92.9% | 100% | [1] |
| Suspected orthopedic implant infections (n=9) | 100% | 100% | 100% | 100% | 100% | [3] |
| Suspected osteomyelitis (n=20) | 100% | 100% | 100% | - | - | [6] |
| Diabetic foot osteomyelitis (n=122) | 94.6% | 88.89% | 94.2% | 99% | 57% | [7] |
| Postoperative spondylodiscitis | 44% | 41% | - | - | - | [5] |
Table 2: Diagnostic Performance of MRI in Infection
| Study Population | Sensitivity | Specificity | Accuracy | Reference |
| Suspected osteomyelitis (n=12) | - | - | 75% | [6] |
| Postoperative spondylodiscitis | - | - | "Poor" diagnostic test (AUC = 0.589) when combined with 99mTc-UBI | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for both 99mTc-UBI(29-41) scintigraphy and MRI for infection imaging.
99mTc-Ubiquicidin(29-41) Scintigraphy Protocol
-
Radiolabeling:
-
Patient Preparation and Injection:
-
Image Acquisition:
-
Dynamic imaging can be initiated immediately after injection.[3][7]
-
Static spot views of the region of interest and a corresponding normal area are typically acquired at multiple time points, such as 30, 60, 120, and 240 minutes post-injection.[1][8]
-
Whole-body anterior and posterior images may also be acquired to study the biodistribution of the radiotracer.[3][8]
-
SPECT/CT imaging can be performed to provide better anatomical localization of the tracer uptake.[7]
-
-
Image Interpretation:
-
Uptake of the radiotracer at the site of suspected infection is visually scored. A common 4-point scale is used: 0 = no uptake, 1 = uptake less than liver, 2 = uptake equal to or greater than liver, and 3 = uptake greater than kidneys.[5]
-
A score of 2 or higher is generally considered positive for infection.[5]
-
MRI Protocol for Infection Imaging
MRI protocols for infection assessment can vary depending on the institution and the specific clinical question. However, a general protocol for brain infection is outlined below. For suspected osteomyelitis, it is recommended to acquire T1-weighted images in three planes without fat saturation before the administration of a contrast agent.[9]
General Brain Infection MRI Protocol: [10]
-
Sequences:
-
T2-weighted imaging (e.g., T2 FSE, T2 CUBE): Axial and sagittal planes.
-
Susceptibility-weighted imaging (SWI) or Gradient Echo (GRE): Axial plane.
-
FLAIR (Fluid-Attenuated Inversion Recovery): Axial and sagittal planes.
-
Diffusion-weighted imaging (DWI): Axial plane with b-values of 0 and 1000, along with the corresponding ADC map.
-
T1-weighted imaging (e.g., T1 SE, T1 SPGR): Axial plane.
-
-
Post-Contrast Sequences (after administration of a Gadolinium-based contrast agent):
-
T1-weighted imaging: Axial, sagittal, and coronal planes.
-
-
Optional Advanced Techniques:
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
Caption: Mechanism of 99mTc-UBI(29-41) targeting bacteria.
Caption: Proposed workflow for a cross-validation study.
Conclusion
Both 99mTc-Ubiquicidin(29-41) scintigraphy and MRI are valuable tools in the diagnosis of infection. 99mTc-UBI(29-41) offers the advantage of specificity for bacterial and fungal infections and may detect infections at an earlier stage.[2][4] MRI provides excellent anatomical detail and is highly sensitive to inflammatory changes. The choice of imaging modality will depend on the specific clinical question, the suspected location of the infection, and institutional availability. Further direct cross-validation studies are needed to more definitively establish the relative diagnostic performance of these two imaging techniques in various clinical settings.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. pharmanuclear.co [pharmanuclear.co]
- 3. brieflands.com [brieflands.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of MRI, [18F]FDG PET/CT, and 99mTc-UBI 29-41 scintigraphy for postoperative spondylodiscitis—a prospective multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pafmj.org [pafmj.org]
- 8. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MRI Protocols | OHSU [ohsu.edu]
- 10. radiopaedia.org [radiopaedia.org]
A Comparative Guide to Ubiquicidin-Based Infection Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
The accurate diagnosis of infection remains a critical challenge in modern medicine. Traditional imaging modalities often struggle to differentiate between infectious and sterile inflammatory processes. Ubiquicidin (B1575653) (UBI), a naturally occurring human antimicrobial peptide, has emerged as a promising vector for targeted infection imaging. This guide provides a systematic review and comparison of UBI-based imaging agents, focusing on their performance, underlying mechanisms, and the experimental data supporting their use.
Introduction to Ubiquicidin in Infection Imaging
Ubiquicidin is a cationic antimicrobial peptide that preferentially binds to the negatively charged cell membranes of bacteria and other microorganisms.[1][2][3] This inherent specificity allows for the targeted delivery of imaging agents to sites of infection. The most commonly used fragment for this purpose is UBI 29-41, a 13-amino acid peptide (TGRAKRRMQYNRR).[3][4] By labeling this peptide with a radionuclide, clinicians can visualize and quantify bacterial load non-invasively using nuclear medicine techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1][5]
Performance Comparison of UBI-Based Imaging Agents
The development of UBI-based radiopharmaceuticals has progressed from SPECT agents, primarily using Technetium-99m (99mTc), to more advanced PET agents utilizing Gallium-68 (68Ga).[1][6] PET offers superior sensitivity and spatial resolution compared to SPECT.[5][7] This section compares the key performance indicators of various UBI-based imaging agents based on published preclinical and clinical data.
| Imaging Agent | Radionuclide | Chelator/Core | Imaging Modality | Sensitivity | Specificity | Target-to-Background (T/B) Ratio | Optimal Imaging Time | Key Findings & References |
| [99mTc]Tc-UBI 29-41 | 99mTc | Direct Labeling / HYNIC | SPECT | High (pooled 95.5%) | High (pooled 92.5%) | ~2.75 ± 1.69 (at 30 min) | 30-120 min | Successfully differentiates bacterial infection from sterile inflammation.[2][8][9][10] Widely studied in clinical trials for various infections.[3][11] |
| [68Ga]Ga-NOTA-UBI 29-41 | 68Ga | NOTA | PET | High (Preclinical) | High (Preclinical) | ~5.0 (infected vs. non-target at 60 min) | 60-120 min | Demonstrates selective and specific imaging of bacterial infections with the advantages of PET imaging.[1][6][8] |
| [68Ga]Ga-DOTA-UBI 29-41 | 68Ga | DOTA | PET | High (Preclinical) | High (Preclinical) | Significant uptake in infected lesions vs. sterile inflammation | 30-60 min | Shows high potential for clinical translation, capable of differentiating infection from inflammation.[12] |
| [99mTc]Tc-CN5UBI 29-41 | 99mTc | Isocyanide (CN5) | SPECT | High (Preclinical) | High (Preclinical) | Improved abscess uptake and T/B ratio compared to other 99mTc cores | - | A novel derivative with the potential for improved imaging characteristics.[4] |
Signaling Pathways and Experimental Workflows
To understand the application and development of these agents, it is crucial to visualize their mechanism of action and the typical experimental workflow.
Mechanism of Action: UBI Targeting Bacteria
The fundamental principle behind UBI-based imaging lies in the electrostatic interaction between the cationic UBI peptide and the anionic components of microbial cell walls.
Caption: Mechanism of radiolabeled Ubiquicidin targeting bacteria at the site of infection.
General Experimental Workflow for UBI-based Agent Development
The development and validation of a new UBI-based imaging agent typically follows a standardized workflow from chemical synthesis to clinical evaluation.
Caption: A typical workflow for the development of Ubiquicidin-based imaging agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the literature.
Peptide Synthesis and Chelator Conjugation
-
Peptide Synthesis: The UBI 29-41 peptide fragment is typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.[13]
-
Chelator Conjugation: For PET agents, a bifunctional chelator like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) or DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is conjugated to the N-terminus of the peptide.[12][13] This is often performed while the peptide is still on the resin.
Radiolabeling Procedures
-
99mTc Labeling (Direct Method): A lyophilized kit containing the UBI peptide, a reducing agent (e.g., stannous chloride), and other excipients is often used.[14][15] Freshly eluted [99mTc]pertechnetate is added to the kit, and the mixture is incubated at room temperature.[15]
-
68Ga Labeling: 68Ga is typically eluted from a 68Ge/68Ga generator.[13] The eluate is then added to a solution containing the chelator-conjugated UBI peptide in a suitable buffer (e.g., HEPES or sodium acetate) and heated for a short period (e.g., 5-15 minutes at 95°C).[12][13]
Quality Control
-
Radiochemical Purity (RCP): RCP is determined using methods like instant thin-layer chromatography (ITLC) and high-performance liquid chromatography (HPLC) to separate the radiolabeled peptide from free radionuclide and other impurities.[12]
In Vitro Bacterial Binding Assay
-
Procedure: The radiolabeled UBI peptide is incubated with a known concentration of bacteria (e.g., Staphylococcus aureus or Escherichia coli) for a specific time.[4] The bacterial cells are then separated by centrifugation, and the radioactivity in the pellet (bound) and supernatant (unbound) is measured using a gamma counter. The percentage of binding is then calculated.
In Vivo Animal Studies
-
Infection Model: An infection is typically induced in one thigh muscle of an animal model (e.g., mouse or rat) by injecting a bacterial suspension (e.g., S. aureus).[12] A sterile inflammation may be induced in the contralateral thigh by injecting a sterile irritant (e.g., turpentine) to serve as a control.[12]
-
Imaging: The radiolabeled UBI agent is administered intravenously.[12] Dynamic or static images are acquired at various time points post-injection using a SPECT or PET scanner.[8][12]
-
Biodistribution: After the final imaging session, animals are euthanized, and organs of interest are harvested, weighed, and their radioactivity is measured to determine the percentage of injected dose per gram of tissue (%ID/g).[4]
Conclusion and Future Directions
Ubiquicidin-based imaging agents, particularly the 68Ga-labeled PET tracers, have demonstrated significant potential for the specific and sensitive detection of bacterial infections.[1][7][16] Their ability to distinguish between infection and sterile inflammation addresses a major limitation of current diagnostic methods. While labeling procedures are generally straightforward and the agents show good stability, there is a need for larger, multicenter clinical trials to firmly establish their clinical utility and for the standardization of preclinical evaluation criteria.[1] Future research may focus on developing UBI derivatives with improved pharmacokinetic properties and exploring their application in monitoring therapeutic responses to antibiotics.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. 99mtc-Ubiquicidin [29–41], a Promising Radiopharmaceutical to Differentiate Orthopedic Implant Infections from Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmanuclear.co [pharmanuclear.co]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial. | Scilit [scilit.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Evaluation of 68Ga-DOTA-Ubiquicidin (29–41) for imaging Staphylococcus aureus (Staph A) infection and turpentine-induced inflammation in a preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide synthesis, characterization and {sup 68}Ga-radiolabeling of NOTA-conjugated ubiquicidin fragments for prospective infection imaging with PET/CT (Journal Article) | ETDEWEB [osti.gov]
- 14. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Three different procedures in labeling of Ubiquicidin with technetium 99m: a comparative study - International Journal of Radiation Research - [ijrr.com]
- 16. A decade of ubiquicidin development for PET imaging of infection: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
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